5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUERRPRLVSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454120 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107862-65-7 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a significant heterocyclic scaffold in medicinal chemistry, forming the foundation for a variety of biologically active molecules. This bicyclic system, comprising a fused pyrrole and pyrazole ring, has garnered attention for its role in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of the this compound ring system, with a focus on its derivatives that have been the subject of scientific investigation.
Core Chemical and Physical Properties
The parent compound, this compound, is a foundational structure for a range of derivatives. While extensive experimental data for the unsubstituted core is limited, its fundamental properties can be summarized. Key derivatives, which are more extensively studied, provide further insight into the chemical nature of this heterocyclic system.
Table 1: Physicochemical Properties of this compound and Key Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Storage Conditions |
| This compound | C₆H₈N₂ | 108.14 | 107862-65-7 | - | - |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | C₆H₉N₃ | 123.16 | - | Solid at room temperature | 2-8°C |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol | C₆H₈N₂O | 124.14 | - | - | - |
Data for the parent compound is based on computational predictions from PubChem where experimental data is unavailable.[1]
Synthesis and Reactivity
The synthesis of the this compound scaffold is a key area of research, with various methodologies developed to access this privileged structure.
General Synthetic Strategies
A common approach to synthesizing the this compound core involves the construction of the bicyclic system from a pyrazole precursor. One documented method involves the following key steps:
-
Protection of Pyrazole: The nitrogen atom of the pyrazole ring is protected to enable subsequent reactions.
-
Alkylation: An alkylating agent, such as 1-bromo-3-chloropropane, is introduced at the C-5 position.
-
Deprotection and Cyclization: Removal of the protecting group is followed by intramolecular ring closure to form the fused pyrrolo-pyrazole system.
-
Functionalization: Further modifications, such as bromination via electrophilic aromatic substitution, can be performed to introduce various functional groups.[2]
Another innovative approach utilizes microwave irradiation of 2-alkynyl-5-(phenyl or alkyl)tetrazoles, which undergo an intramolecular [3+2] cyclization of nitrile-imine intermediates to afford 2-(phenyl or alkyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles.[3]
Chemical Reactivity
The reactivity of the this compound system is influenced by the interplay between the aromatic pyrazole ring and the saturated pyrrolidine ring.
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution, as demonstrated by the introduction of a bromine atom using N-bromosuccinimide (NBS).[2]
-
Oxidation and Reduction: Derivatives such as 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol can be oxidized to form the corresponding ketone, this compound-3-one, using common oxidizing agents. Reduction reactions can also be performed.[4]
-
Substitution Reactions: The fused ring system can participate in substitution reactions to introduce various functional groups, highlighting its versatility in synthetic chemistry.[4]
Biological Activity and Therapeutic Potential
The this compound scaffold is of significant interest in drug discovery due to its presence in various bioactive molecules.[5] Pyrazole and its fused derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7]
Kinase Inhibition
A notable application of this scaffold is in the development of kinase inhibitors. Specifically, derivatives of this compound have been identified as potent inhibitors of the transforming growth factor-beta type I receptor (TβR-I) kinase domain.[8] TβR-I is a key component of the TGF-β signaling pathway, which is often dysregulated in diseases such as cancer and fibrosis. Inhibition of this pathway represents a promising therapeutic strategy.
The general mechanism of action for these inhibitors involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.
References
- 1. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole | C6H8N2 | CID 11073365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Buy 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol [smolecule.com]
- 5. Buy 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | 1378804-79-5 [smolecule.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. academicstrive.com [academicstrive.com]
- 8. Synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and conformational properties of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core. This bicyclic heterocyclic system is a significant scaffold in medicinal chemistry, forming the basis for potent kinase inhibitors.
Introduction
This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and a partially saturated pyrrole ring.[1] Its molecular formula is C₆H₈N₂ and it has a molecular weight of approximately 108.14 g/mol .[2] This core structure is of considerable interest in drug discovery, notably as a foundational element for a series of inhibitors targeting the transforming growth factor-beta type I receptor kinase domain (TβR-I).[3][4] Derivatives of this scaffold have been investigated for their potential in oncology and anti-inflammatory therapies.[3]
Understanding the precise molecular geometry and conformational flexibility of this scaffold is critical for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutic agents.
Molecular Structure and Geometry
The structure consists of an aromatic pyrazole ring, which is planar, fused to a non-aromatic, five-membered dihydropyrrole ring. While extensive X-ray crystallography studies have been conducted on various substituted derivatives, particularly in complex with their target proteins,[5][6][7] publicly available crystallographic data for the unsubstituted parent compound is limited.
The tables below present computationally predicted geometric parameters for the core this compound molecule, providing a baseline for its structural characteristics.
Table 1: Computed Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N1 | N2 | 1.37 |
| N1 | C5 | 1.38 |
| N1 | C4 | 1.47 |
| N2 | C3 | 1.33 |
| C1 | C2 | 1.54 |
| C1 | C5 | 1.51 |
| C2 | C3 | 1.49 |
| C4 | H | 1.09 |
| C5 | H | 1.09 |
(Data sourced from computational models available in PubChem and may vary from experimental values.)[2]
Table 2: Computed Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C5 | N1 | N2 | 111.9 |
| C3 | N2 | N1 | 105.1 |
| N2 | C3 | C2 | 111.4 |
| C3 | C2 | C1 | 103.2 |
| N1 | C5 | C1 | 108.4 |
(Data sourced from computational models available in PubChem and may vary from experimental values.)[2]
Conformational Analysis
A key structural feature of the this compound scaffold is the conformational flexibility imparted by the partially saturated dihydropyrrole ring. Unlike the rigid pyrazole moiety, the sp³-hybridized carbons of the pyrrole ring allow it to adopt various puckered conformations.
This flexibility is crucial for the biological activity of its derivatives, as it enables the molecule to adopt an optimal geometry for binding within the active site of a target protein.[3] Computational analyses of substituted analogs have shown that preferred conformations are stabilized by the optimization of spatial arrangements of functional groups, which can be influenced by intramolecular hydrogen bonding in certain derivatives.[3] The ability of the pyrrole ring to act as a "conformational anchor" is a key aspect of its pharmacophoric profile.[3]
Experimental Protocols for Structural Elucidation
The determination of the molecular structure and conformation of pyrrolo[1,2-b]pyrazole derivatives relies on a combination of synthesis, spectroscopy, and diffraction techniques.
Representative Synthesis Protocol
The synthesis of the this compound core typically involves multi-step sequences that conclude with an intramolecular cyclization. The following is a generalized protocol based on methods reported for its derivatives.[3]
-
Alkylation : A protected pyrazole intermediate is alkylated at the 5-position using a suitable haloalkane.
-
Deprotection : The protecting group on the pyrazole nitrogen is removed under appropriate conditions.
-
Cyclization : The bicyclic framework is formed via an intramolecular cyclization reaction, often facilitated by a base, to yield the this compound core.
-
Purification : The final product is isolated and purified using standard techniques such as column chromatography or crystallization.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure in solution.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR : Acquire a proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). This confirms the arrangement of hydrogen atoms on the bicyclic core.
-
¹³C NMR : Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC) : Perform two-dimensional NMR experiments as needed to establish connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), confirming the final fused-ring structure.
Single-Crystal X-ray Diffraction Protocol
X-ray crystallography provides definitive, high-resolution data on the solid-state molecular structure, including precise bond lengths, bond angles, and the crystal packing arrangement.[8]
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting : Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection : Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement : Process the diffraction data to solve the crystal structure, typically using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[8]
Visualized Workflows and Biological Context
To illustrate the processes and relevance of studying this molecule, the following diagrams are provided.
Derivatives of this compound are potent inhibitors of the TβR-I kinase, a key component of the TGF-β signaling pathway, which is implicated in cell proliferation and fibrosis.[4]
Conclusion
The this compound core represents a validated and promising scaffold for the development of kinase inhibitors. Its unique combination of a rigid aromatic pyrazole ring and a conformationally flexible dihydropyrrole ring provides a versatile framework for achieving high potency and selectivity. This guide has outlined the key structural features, conformational dynamics, and experimental methodologies used to characterize this important molecule, providing a foundational resource for researchers in the field.
References
- 1. Buy 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | 1378804-79-5 [smolecule.com]
- 2. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole | C6H8N2 | CID 11073365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol [smolecule.com]
- 4. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a dihydropyrrolopyrazole series of transforming growth factor-beta type I receptor kinase domain inhibitors: discovery of an orally bioavailable transforming growth factor-beta receptor type I inhibitor as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fused Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands as a "privileged structure," a molecular framework capable of interacting with a diverse array of biological targets.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The fusion of the pyrazole ring with other heterocyclic systems, such as the pyrrole ring, creates rigid, three-dimensional structures that can enhance binding affinity and selectivity for specific biological targets. The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is one such fused heterocyclic system that has garnered significant interest as a key structural unit in the development of novel therapeutic agents.[6] This guide provides an in-depth technical overview of this important scaffold, covering its nomenclature, synthesis, chemical properties, and applications in drug discovery, with a particular focus on its role as a kinase inhibitor.
Part 1: Core Scaffold Characterization
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the core scaffold is This compound .[7] This nomenclature precisely describes the bicyclic structure, which consists of a pyrazole ring fused to a partially saturated pyrrole ring.
-
pyrrolo : Indicates the presence of a pyrrole ring.
-
[1,2-b] : Describes the fusion of the pyrrole and pyrazole rings. The numbers indicate that the pyrrole ring is fused at its 1st and 2nd positions to the 'b' face of the pyrazole ring.
-
pyrazole : Denotes the five-membered aromatic ring with two adjacent nitrogen atoms.
-
5,6-dihydro-4H : Specifies the saturation of the pyrrole ring at positions 5 and 6, with a saturated carbon at position 4.
The molecular formula of the unsubstituted scaffold is C₆H₈N₂ and it has a molecular weight of approximately 108.14 g/mol .[7]
Physicochemical Properties
The physicochemical properties of the this compound scaffold can be modulated by the introduction of various substituents. However, the core structure possesses inherent characteristics that influence its behavior in biological systems.
| Property | Value (Unsubstituted Scaffold) | Source |
| Molecular Formula | C₆H₈N₂ | [7] |
| Molecular Weight | 108.14 g/mol | [7] |
| XLogP3 | 0.6 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 0 | [7] |
Part 2: Synthesis and Chemical Reactivity
Synthetic Strategies
Several synthetic routes to the this compound core and its derivatives have been reported. A common and effective method involves the intramolecular [3+2] cyclization of nitrile-imine intermediates generated from 2-alkynyl-5-substituted tetrazoles under microwave irradiation.[6] This approach offers advantages in terms of efficiency and the ability to introduce diversity at various positions of the scaffold.
A detailed synthetic scheme for a derivative, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, highlights a multi-step process starting from pyrazole.[8] This route involves protection of the pyrazole nitrogen, alkylation, deprotection, intramolecular ring closure, and subsequent functional group manipulations to yield the target compound.[8]
Experimental Protocol: Synthesis of this compound [8]
This protocol is adapted from a reported synthesis of a derivative and illustrates the general steps for forming the core scaffold.
Step 1: Preparation of this compound (from a suitable precursor)
-
To a stirred solution of the N-protected pyrazole precursor (1.0 equiv) in anhydrous DMF, cooled to 0°C, add NaH (1.1 equiv, 60% dispersion in mineral oil) in portions.
-
Allow the resulting mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quench the reaction by the careful addition of water.
-
Concentrate the mixture under vacuum.
-
Dilute the residue with EtOAc and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography to obtain the desired this compound.
Chemical Reactivity and Derivatization
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Key reactions include:
-
Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic substitution, particularly at the 3-position. For instance, bromination can be achieved using N-bromosuccinimide (NBS).[8]
-
Lithiation and Functionalization: The 3-position can also be lithiated using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce various functional groups, such as an aldehyde group using DMF.[8]
-
Substitution on the Pyrrole Ring: The saturated pyrrole portion of the scaffold can also be functionalized, for example, through the introduction of hydroxyl groups.[9]
Caption: Key sites for functionalization on the scaffold.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a key component in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.
Transforming Growth Factor-beta (TGF-β) Type I Receptor (TβR-I) Kinase Inhibitors
Derivatives of the this compound scaffold have been investigated as potent and selective inhibitors of the TGF-β type I receptor kinase domain (TβR-I).[10] The TGF-β signaling pathway is implicated in numerous cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. The rigid, bicyclic nature of the scaffold likely contributes to its ability to fit into the ATP-binding pocket of the kinase, leading to inhibition of its activity.[10]
Other Kinase Targets
Beyond TβR-I, this scaffold has shown potential for targeting other kinases. Structure-activity relationship studies have revealed that the nature of substituents on the dihydropyrrolopyrazole ring can influence selectivity against other kinases, such as p38 MAP kinase.[10] This tunability makes the scaffold an attractive starting point for the development of selective inhibitors for a range of kinase targets.
Other Potential Therapeutic Applications
The core structure is also found in natural products like withasomnine, which exhibits anti-inflammatory properties.[6][11] This suggests that the this compound scaffold may have broader therapeutic potential beyond kinase inhibition, including in the development of anti-inflammatory and analgesic agents.[11]
Caption: Therapeutic applications of the scaffold.
Conclusion: A Scaffold with Significant Therapeutic Promise
The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its unique three-dimensional structure, coupled with the numerous opportunities for chemical derivatization, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The demonstrated biological activities of its derivatives underscore the significant potential of this scaffold for addressing unmet medical needs in oncology, inflammation, and beyond. Further exploration of the chemical space around this core structure is likely to yield new and improved drug candidates in the future.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole | C6H8N2 | CID 11073365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buy 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol [smolecule.com]
- 10. Synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[1,2-b]pyrazole Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the pyrrolo[1,2-b]pyrazole core, a heterocyclic scaffold of increasing importance in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document details the key synthetic milestones, presents experimental protocols for seminal syntheses, and explores the biological significance of this unique molecular architecture, with a particular focus on its role in the development of kinase inhibitors.
Introduction: The Pyrrolo[1,2-b]pyrazole Core
The pyrrolo[1,2-b]pyrazole ring system is a nitrogen-bridgehead fused heterocycle, the structure of which combines the features of both pyrrole and pyrazole rings. This arrangement confers upon it a unique three-dimensional structure and electronic properties that have made it an attractive scaffold for the design of biologically active molecules. While the broader class of pyrazole-containing compounds has a long history, with the first synthesis of a substituted pyrazole reported by Knorr in 1883, the specific pyrrolo[1,2-b]pyrazole core has a more recent history, with significant exploration of its synthetic accessibility and therapeutic potential emerging in the 21st century.[1]
The Dawn of Pyrrolo[1,2-b]pyrazole Synthesis: Key Methodologies
The synthesis of the pyrrolo[1,2-b]pyrazole scaffold has been approached through several key strategies, primarily centered around cycloaddition reactions and multicomponent strategies. These methods have enabled the construction of various derivatives, including the saturated 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles and the oxidized 2-oxo-2,3-dihydro-1H-pyrrolo[1,2-b]pyrazoles.
Intramolecular [3+2] Cycloaddition of Nitrile-Imines
A significant breakthrough in the synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core involves the microwave-induced intramolecular [3+2] cycloaddition of nitrile-imine intermediates.[2] This method utilizes 2-alkynyl-5-substituted tetrazoles as precursors, which upon heating, generate a nitrile-imine that subsequently undergoes a rapid intramolecular cycloaddition with the tethered alkyne to form the fused bicyclic system.[2]
Table 1: Early Synthetic Approaches to Pyrrolo[1,2-b]pyrazole Derivatives
| Year | Key Researchers/Institution | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 2000 | Attanasi et al. | Reaction of 1,2-diaza-1,3-butadienes with dialkyl 1,3-acetonedicarboxylate followed by intramolecular cyclization | 1,2-Diaza-1,3-butadienes, Dialkyl 1,3-acetonedicarboxylate | 2-Oxo-2,3-dihydro-1H-pyrrolo[1,2-b]pyrazole derivatives | Not specified in abstract | [3] |
| 2011 | Yoneyama et al. | Microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition | 2-Alkynyl-5-(phenyl or alkyl)tetrazoles | 2-(Phenyl or alkyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles | Good to excellent | [2] |
| 2017 | Solanki et al. | Multicomponent reaction | Methyl 2-cyano-2-(phenyldiazenyl)acetate, Phenylhydrazine, β-Diketones | Fused 2-ethoxy-4-methyl-1-(phenylamino)-3-(phenyldiazenyl)-1H-pyrrolo[1,2-b]pyrazol-6-ol derivatives | Up to 92% |
Multicomponent Reactions
More recently, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly functionalized pyrrolo[1,2-b]pyrazole scaffolds. These reactions, often employing a heterogeneous catalyst such as silica-supported perchloric acid, allow for the one-pot synthesis of complex molecules from simple starting materials, adhering to the principles of green chemistry by minimizing waste and reaction steps.
Experimental Protocols
For the benefit of researchers seeking to replicate or build upon these foundational syntheses, detailed experimental protocols for key methodologies are provided below.
General Procedure for the Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via Intramolecular Cycloaddition
This protocol is adapted from the work of Yoneyama et al. (2011).[2]
Materials:
-
2-Alkynyl-5-substituted tetrazole
-
Solvent (e.g., 1,2-dichlorobenzene)
-
Microwave reactor
Procedure:
-
A solution of the 2-alkynyl-5-substituted tetrazole in a suitable high-boiling solvent is prepared in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a temperature and for a duration optimized for the specific substrate (e.g., 180-220 °C for 10-30 minutes).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
General Procedure for the Multicomponent Synthesis of Fused Pyrrolo[1,2-b]pyrazoles
This protocol is based on the work of Solanki et al. (2017).
Materials:
-
Methyl 2-cyano-2-(phenyldiazenyl)acetate
-
Phenylhydrazine
-
β-Diketone (e.g., acetylacetone, ethyl acetoacetate)
-
Silica-supported perchloric acid (HClO₄·SiO₂) catalyst
Procedure:
-
A mixture of methyl 2-cyano-2-(phenyldiazenyl)acetate, phenylhydrazine, the β-diketone, and a catalytic amount of HClO₄·SiO₂ is combined in a reaction vessel.
-
The mixture is heated under solvent-free conditions at 85-90 °C for the appropriate time (typically 1-2 hours), with reaction progress monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled and the solid product is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The crude product is then recrystallized to yield the pure fused pyrrolo[1,2-b]pyrazole derivative.
Biological Significance: Targeting the TGF-β Signaling Pathway
The pyrrolo[1,2-b]pyrazole scaffold has gained significant attention as a privileged structure in the development of kinase inhibitors. A notable example is its application in the design of inhibitors targeting the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[4] The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis.[2][5][6][7][8]
The TGF-β Signaling Cascade
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), a constitutively active serine/threonine kinase.[6][7][8] This binding event recruits and activates the type I receptor (TGFβRI/ALK5), which in turn phosphorylates downstream signaling molecules, primarily the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[6][7][8] The phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[6][8]
As illustrated in the diagram above, pyrrolo[1,2-b]pyrazole-based inhibitors act by binding to the kinase domain of TGFβRI (ALK5), thereby preventing the phosphorylation of Smad2 and Smad3.[4] This blockade of the signaling cascade at an early stage effectively abrogates the downstream cellular responses to TGF-β, highlighting the therapeutic potential of this scaffold in diseases characterized by excessive TGF-β signaling.
Conclusion
The pyrrolo[1,2-b]pyrazole core has transitioned from a relatively unexplored heterocyclic system to a privileged scaffold in modern medicinal chemistry. The development of efficient synthetic methodologies, including intramolecular cycloadditions and multicomponent reactions, has provided access to a diverse range of derivatives. The identification of these compounds as potent inhibitors of key cellular signaling pathways, such as the TGF-β cascade, underscores their potential for the development of novel therapeutics. This technical guide serves as a foundational resource for researchers interested in the rich history and promising future of pyrrolo[1,2-b]pyrazole chemistry.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | 1378804-79-5 [smolecule.com]
- 5. Facebook [cancer.gov]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Pathways of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive experimental studies on the stability and degradation pathways of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core are limited in publicly available scientific literature. This guide provides a comprehensive overview based on existing knowledge of its derivatives, the broader pyrazole class of compounds, and general principles of drug degradation. The proposed degradation pathways and experimental protocols are intended to serve as a strategic framework for initiating stability studies.
Introduction
The this compound scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various biologically active molecules. Its unique bicyclic system, integrating a pyrazole and a partially saturated pyrrole ring, imparts specific physicochemical properties that are crucial for its therapeutic applications. Understanding the stability and degradation of this core structure is paramount for the development of safe, effective, and stable pharmaceutical products.
This technical guide outlines the potential stability challenges and degradation pathways of this compound. It further details the standard experimental protocols for conducting forced degradation studies and the analytical methodologies required for the identification and characterization of potential degradation products.
Predicted Stability Profile and Potential Degradation Pathways
While specific data is scarce, the chemical structure of this compound suggests susceptibility to several degradation mechanisms, primarily hydrolysis and oxidation. The partially saturated pyrrole ring and the electron-rich pyrazole ring are the likely sites of chemical transformation under stress conditions.
Hydrolytic Degradation
The pyrazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to hydrolysis. Studies on derivatives such as ethyl this compound-2-carboxylate have shown differing stabilities of isomers towards alkaline hydrolysis, indicating that the core structure can be cleaved under basic conditions.[1][2] Acidic conditions may also promote hydrolysis, potentially leading to ring opening of the bicyclic system.
Potential Hydrolytic Degradation Pathway:
Caption: Potential hydrolytic degradation of the core structure.
Oxidative Degradation
The this compound structure contains nitrogen atoms and allylic protons that can be susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or hydroxylated derivatives.[3] The pyrrole ring, even when partially saturated, can also undergo oxidation.
Potential Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathways.
Photolytic and Thermal Degradation
While pyrazole derivatives are often considered to be relatively stable, exposure to UV or visible light can induce photochemical reactions in some cases. Thermal stress is another factor that could lead to decomposition, although many pyrazole-containing compounds exhibit good thermal stability.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4] The following are detailed methodologies for key experiments.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature & 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature & 60°C | Up to 7 days |
| Neutral Hydrolysis | Water | 60°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Photostability | ICH Q1B compliant light source | Ambient | As per ICH Q1B |
| Thermal Stability | Dry Heat | 80°C - 120°C | Up to 14 days |
Detailed Methodologies
3.2.1. Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Samples:
-
Acid: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Store the stressed samples at room temperature and an elevated temperature (e.g., 60°C) in the dark.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 24, 48 hours, and 7 days).
-
Sample Neutralization: Neutralize the acid and base samples before analysis (e.g., with an equivalent amount of base or acid, respectively).
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
3.2.2. Oxidative Stability
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Stress Sample: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubation: Store the sample at room temperature in the dark.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
3.2.3. Photostability
-
Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source that complies with ICH Q1B guidelines.[5]
-
Control: Keep a parallel set of samples in the dark to serve as controls.
-
Exposure: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the exposed and control samples by HPLC.
3.2.4. Thermal Stability
-
Sample Preparation: Place the solid drug substance in a thermostatically controlled oven.
-
Incubation: Maintain the oven at a high temperature (e.g., 80°C).
-
Time Points: Withdraw samples at specified intervals.
-
Analysis: Prepare solutions of the withdrawn samples and analyze by HPLC.
Analytical Methodologies for Degradation Product Characterization
A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and structural elucidation of degradation products.
Experimental Workflow for Analysis
Caption: Workflow for degradation product analysis.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for obtaining molecular weight information of the degradation products and for proposing their structures based on fragmentation patterns.[6]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to determine elemental compositions.
-
MS/MS: Tandem mass spectrometry is crucial for fragmentation studies to elucidate the structure of the degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure determination of significant degradation products, isolation followed by NMR analysis is necessary.
-
Isolation: Preparative HPLC or flash chromatography can be used to isolate sufficient quantities of the degradation products.
-
NMR Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for complete structural assignment.
Conclusion
The stability of the this compound core is a critical attribute for the development of pharmaceuticals containing this scaffold. While direct degradation studies are not widely published, an understanding of its chemical functionalities allows for the prediction of potential degradation pathways, primarily through hydrolysis and oxidation. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to systematically investigate the stability of this important heterocyclic system, ensuring the development of safe and effective medicines. Further research is warranted to fully characterize the degradation profile of this molecule and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
- 3. Buy 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol [smolecule.com]
- 4. biomedres.us [biomedres.us]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrrolo[1,2-b]pyrazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activities of the Pyrrolo[1,2-b]pyrazole Core
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many drug discovery programs. Among these, fused heterocyclic systems are of particular interest as they offer a rigid, three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets. The pyrrolo[1,2-b]pyrazole core is one such bicyclic aromatic system, integrating the electron-rich characteristics of a pyrrole ring with the versatile chemical nature of a pyrazole.
This scaffold has emerged as a "privileged structure" in drug development. This status is attributed to its synthetic accessibility and its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[1] The unique electronic and steric properties of the pyrrolo[1,2-b]pyrazole nucleus make it a compelling starting point for the development of potent and selective modulators of cellular pathways. This guide provides a comprehensive overview of the significant biological activities associated with this core, including its anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, grounded in mechanistic insights and experimental validation.
Synthetic Strategies: Constructing the Core
The therapeutic potential of any scaffold is intrinsically linked to the ability to synthesize it and its derivatives efficiently. The construction of the pyrrolo[1,2-b]pyrazole ring system is typically achieved through cycloaddition reactions, which provide a powerful and regioselective means of assembling the fused bicyclic structure.
One common and effective approach involves the [3+2] cycloaddition reaction of mesoionic compounds, such as oxazolo-pyridazinones, with suitable dipolarophiles like alkynes.[2] This method allows for the controlled formation of the pyrrolo[1,2-b]pyridazine backbone, a closely related and often biologically active scaffold, from which the pyrrolo[1,2-b]pyrazole can be derived or which can be used as a comparative structure.[2][3][4]
General Experimental Protocol: Synthesis via Mesoionic Intermediates
The following protocol outlines a general strategy for synthesizing pyrrolo[1,2-b]pyridazine derivatives, which share a foundational synthetic logic with related fused pyrazoles.[2]
-
Preparation of the Precursor Acid: The corresponding 3(2H)pyridazinone ester is subjected to alkaline hydrolysis (e.g., using NaOH in an aqueous-alcoholic solution) followed by acidification (e.g., with HCl) to yield the carboxylic acid precursor.
-
Generation of the Mesoionic Intermediate: The pyridazinone acid is suspended in acetic anhydride. The mixture is heated (e.g., to 90 °C) to facilitate the in situ generation of the mesoionic oxazolo-pyridazinone, which acts as a 1,3-dipole.
-
Cycloaddition Reaction: A non-symmetrical acetylenic dipolarophile, such as ethyl propiolate, is added to the reaction mixture containing the mesoionic intermediate. The reaction is maintained at an elevated temperature (e.g., 90 °C) for several hours (typically 3-4 hours).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled. The product is often precipitated by the addition of a non-polar solvent or water. The crude product is then collected by filtration and purified using standard techniques such as recrystallization or column chromatography to yield the pure pyrrolo[1,2-b]pyridazine derivative.[2]
Caption: General workflow for the synthesis of pyrrolo[1,2-b]pyridazines.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrazole scaffold and its fused derivatives are extensively explored for their potential as anticancer agents.[5][6][7] Their mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways regulating growth, proliferation, and survival.[1][8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[1]
Mechanism of Action: Kinase Inhibition
Derivatives of fused pyrazole systems, such as 1H-pyrazolo[3,4-b]pyridine, have been shown to be potent inhibitors of receptor tyrosine kinases like c-Met.[9] These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor growth and metastasis.[10] The pyrrolo[1,2-b]pyrazole core can be engineered to present substituents that form key hydrogen bonds and hydrophobic interactions within the kinase active site, leading to potent and selective inhibition.
Caption: Mechanism of action for a pyrrolo[1,2-b]pyrazole-based kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that the anticancer efficacy of pyrazole derivatives can be significantly modulated by the nature and position of substituents.[5] For instance, the introduction of electron-withdrawing groups on phenyl rings attached to the core can enhance cytotoxic activity.[5] In many kinase inhibitors, specific moieties are required to anchor the molecule in the "hinge region" of the ATP binding pocket, while other parts of the scaffold extend into hydrophobic pockets to increase potency and selectivity.[11]
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Pyrazole-benzothiazole hybrid | HT29 (Colon) | 3.17 µM | [5] |
| Pyrazole-benzothiazole hybrid | A549 (Lung) | 6.77 µM | [5] |
| Polysubstituted pyrazole | HepG2 (Liver) | 2.0 µM | [5] |
| 5-oxo-5H-indeno-[1,2-b]pyridine | Multiple | Kinase inhibition at 100 µM | [6] |
| Thiazolyl-pyrazoline | MCF-7 (Breast) | 0.07 µM | [6] |
Note: The table presents data for various pyrazole derivatives to illustrate general trends. Data for the specific pyrrolo[1,2-b]pyrazole core is an active area of research.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve.
Antimicrobial and Anti-inflammatory Potential
Beyond cancer, the pyrrolo[1,2-b]pyrazole scaffold is a promising framework for developing agents to combat microbial infections and inflammatory conditions.[12][13][14]
Antimicrobial Activity
Numerous pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[15][16] The mechanism can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity and electronic properties conferred by different substituents on the core are critical for microbial cell penetration and target engagement.[12] For example, a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from marine bacteria, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus.[17]
| Compound Class | Organism | Activity (MIC) | Reference |
| Pyrrolo[1,2-a]pyrazine derivatives | Klebsiella pneumoniae | 15.625 µg/mL | [18] |
| Pyrrolo[1,2-a]pyrazine derivatives | Candida albicans | 15.625 µg/mL | [18] |
| Pyrazole-1-carbothiohydrazide | Various Bacteria | 62.5–125 µg/mL | [15] |
| Pyrazole-1-carbothiohydrazide | Various Fungi | 2.9–7.8 µg/mL | [15] |
Anti-inflammatory Effects
Inflammation is a complex biological response implicated in numerous diseases.[14] Pyrazole derivatives have a well-documented history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[19][20] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that leads to the production of prostaglandins, which are potent inflammatory mediators.[19] By inhibiting these enzymes, pyrrolo[1,2-b]pyrazole derivatives could reduce the synthesis of prostaglandins, thereby alleviating inflammation.[19]
Caption: Inhibition of the prostaglandin synthesis pathway.
Neuroprotective Properties: Combating Oxidative Stress
Neurodegenerative diseases are often characterized by heightened oxidative stress and neuronal cell death.[21][22] Pyrrole-containing compounds have demonstrated promising neuroprotective and antioxidant capabilities in various in vitro models.[21][22][23]
Mechanism of Action: Antioxidant Effects
The neuroprotective effects of these compounds are linked to their ability to mitigate oxidative stress.[23] They can act as radical scavengers or modulate endogenous antioxidant systems. In models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), pyrrole derivatives have been shown to preserve cell viability and maintain levels of crucial intracellular antioxidants like glutathione (GSH).[21][24]
Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)
This protocol assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from a specific neurotoxin.
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the pyrrole-based test compound for a set period (e.g., 1-2 hours).
-
Toxin Induction: The neurotoxin 6-OHDA is added to the wells (except for the negative control) to induce oxidative stress and cell death.
-
Incubation: The cells are incubated with the toxin and the compound for 24-48 hours.
-
Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay described previously or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: The viability of cells pre-treated with the compound is compared to cells treated with 6-OHDA alone. A significant increase in viability indicates a neuroprotective effect.[21][24]
| Compound | Model System | Concentration | Neuroprotective Effect | Reference |
| Pyrrole hydrazone 1 | 6-OHDA in synaptosomes | 100 µM | Preserved viability by 67% | [21] |
| Pyrrole hydrazone 9 | 6-OHDA in synaptosomes | 100 µM | Preserved viability by 78% | [21] |
| Pyrrole hydrazone 12 | 6-OHDA in synaptosomes | 100 µM | Preserved viability by 82% | [21] |
| Pyrrole-based compounds | H₂O₂ in SH-SY5Y cells | 1 µM | Strong protective effects | [21][22] |
Conclusion and Future Outlook
The pyrrolo[1,2-b]pyrazole core represents a versatile and highly valuable scaffold in medicinal chemistry. Its rigid, yet adaptable, structure has been successfully exploited to develop compounds with a wide spectrum of biological activities. The demonstrated potential in oncology, infectious diseases, inflammation, and neurodegeneration underscores its "privileged" status.
Future research should focus on several key areas:
-
Target Selectivity: Synthesizing and screening libraries of derivatives to identify compounds with high selectivity for specific kinase isoforms, microbial targets, or inflammatory enzymes to minimize off-target effects.
-
Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Mechanism Elucidation: Employing advanced biochemical and cell-based assays to further unravel the precise molecular mechanisms underlying the observed biological activities.
The continued exploration of the pyrrolo[1,2-b]pyrazole scaffold holds immense promise for the discovery of next-generation therapeutics to address significant unmet medical needs.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00049C [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of some pyrrolopyrazoles and 2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole as an Anti-inflammatory Scaffold: A Comprehensive Review - Neliti [neliti.com]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]
- 22. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Computational Modeling of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various therapeutic agents, particularly kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the computational modeling techniques employed to accelerate the discovery and optimization of drug candidates based on this scaffold. We delve into the theoretical underpinnings and practical applications of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step protocols, expert insights into the rationale behind methodological choices, and a strong emphasis on model validation to ensure scientific integrity. By integrating theoretical knowledge with practical workflows, this guide aims to empower researchers to effectively leverage computational tools in the rational design of novel this compound-based therapeutics.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The this compound core is a bicyclic heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive scaffold for targeting a variety of biological macromolecules.
Physicochemical Properties and Structural Features
The this compound scaffold (C6H8N2) possesses a molecular weight of approximately 108.14 g/mol .[1] Its fused ring system imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The presence of two nitrogen atoms in the pyrazole ring offers opportunities for hydrogen bonding interactions, which are crucial for molecular recognition. The partially saturated pyrrole ring allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties such as solubility and lipophilicity, as well as modulating the molecule's interaction with its biological target.
Known Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have shown promising activity as inhibitors of several protein kinases, which are key players in cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Notably, this scaffold has been explored for its potential to inhibit the transforming growth factor-beta type I receptor (TβR-I) kinase domain and p38 mitogen-activated protein kinase (p38 MAPK).[2][3] The ability to selectively target these kinases highlights the therapeutic potential of this chemical series.
The Role of Computational Modeling in Accelerating Drug Discovery for this Scaffold
Computational modeling plays a pivotal role in modern drug discovery by providing insights into the molecular interactions that govern biological activity, thereby guiding the rational design of more potent and selective drug candidates. For the this compound scaffold, computational techniques can be employed to:
-
Predict binding modes: Understand how these molecules orient themselves within the active site of a target protein.
-
Elucidate Structure-Activity Relationships (SAR): Identify the key structural features that contribute to or detract from biological activity.
-
Prioritize compounds for synthesis and testing: Reduce the time and cost associated with drug development by focusing on the most promising candidates.
-
Optimize lead compounds: Guide the modification of existing molecules to improve their potency, selectivity, and pharmacokinetic properties.
Foundational Concepts in Computational Drug Discovery
The successful application of computational modeling in drug discovery hinges on a solid understanding of its fundamental principles. Broadly, these methods can be categorized as either structure-based or ligand-based.
Overview of Structure-Based and Ligand-Based Approaches
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, which is typically a protein or nucleic acid. Techniques like molecular docking fall under this category. The goal of SBDD is to design molecules that can bind to the target with high affinity and selectivity, thereby modulating its function.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. Instead, LBDD methods utilize the information from a set of known active and inactive molecules to derive a model that relates their chemical structures to their biological activities. QSAR modeling is a prominent example of an LBDD approach.
Importance of High-Quality Input Data
The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy and reliability of any computational prediction are directly dependent on the quality of the input data. This includes:
-
For SBDD: High-resolution crystal structures of the target protein, correctly protonated and free of experimental artifacts.
-
For LBDD: A diverse and well-curated dataset of compounds with accurately measured biological activities.
Structure-Based Drug Design: Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Theoretical Background of Molecular Docking
Molecular docking algorithms explore the conformational space of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity for each conformation. The output is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode.
Step-by-Step Protocol for Docking this compound Derivatives
This protocol outlines a general workflow for docking derivatives of the this compound scaffold into a kinase active site, such as that of TβR-I.
-
Obtain the Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For TβR-I, a relevant PDB entry would be one that is co-crystallized with an inhibitor.[5]
-
Pre-process the Structure: Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
2D to 3D Conversion: Convert the 2D chemical structures of the this compound derivatives into 3D structures.
-
Ligand Protonation and Tautomerization: Assign correct protonation states and consider relevant tautomers.
-
Energy Minimization: Minimize the energy of the 3D ligand structures.
-
Conformer Generation: Generate a diverse set of low-energy conformers for each ligand to account for its flexibility.
-
Define the Binding Site: Define the docking grid box around the known binding site of the co-crystallized ligand in the protein structure.
-
Set Docking Parameters: Specify the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock), the number of docking runs, and other relevant parameters. For kinase inhibitors, specialized docking protocols or scoring functions may be beneficial.[6]
-
Run the Docking Simulation: Execute the docking calculations for all the prepared ligands.
-
Analyze the Results:
-
Binding Poses: Visually inspect the top-ranked binding poses to ensure they are chemically reasonable and make key interactions with the active site residues.
-
Scoring Functions: Use the scoring function values to rank the compounds in terms of their predicted binding affinity.
-
Interaction Analysis: Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
-
Case Study: Docking of known inhibitors into the active site of TGF-beta type I receptor kinase
A study on the synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the TβR-I kinase domain provides a relevant case study.[2] The co-crystallization and X-ray analysis of two potent compounds from this series with the TβR-I receptor kinase domain offer a valuable opportunity for a redocking experiment to validate the docking protocol. The goal would be to reproduce the experimentally observed binding mode using the computational docking workflow described above. Successful redocking would provide confidence in the protocol's ability to predict the binding of new, untested derivatives.
Visualization of Key Interactions
Caption: Molecular Docking Workflow.
Ligand-Based Drug Design: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7]
Principles of QSAR and its Application in Hit-to-Lead Optimization
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features using molecular descriptors, it is possible to build a predictive model that can be used to estimate the activity of new, unsynthesized compounds. This is particularly useful in the hit-to-lead and lead optimization phases of drug discovery.
Detailed Workflow for 2D and 3D-QSAR Model Development
The development of a robust QSAR model requires a systematic and rigorous approach.[4]
-
Data Collection: Compile a dataset of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) against a specific target.
-
Data Curation: Standardize the chemical structures, remove any duplicates or compounds with missing activity data, and convert the biological activity data to a consistent format (e.g., pIC50).
-
Data Splitting: Divide the dataset into a training set for model building and a test set for external validation. A common split is 80% for the training set and 20% for the test set.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape).
-
Feature Selection: Select a subset of the most relevant descriptors to be used in the model. This helps to avoid overfitting and improves the interpretability of the model.
-
Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates the selected descriptors to the biological activity.
The validation of a QSAR model is crucial to ensure its predictive power and robustness.[8][9]
-
Internal Validation: This is performed on the training set using techniques like leave-one-out cross-validation (LOO-CV). A high cross-validated correlation coefficient (q²) is indicative of a robust model.
-
External Validation: The predictive ability of the model is assessed using the test set, which was not used during model development. A high correlation coefficient (R²) between the predicted and experimental activities of the test set compounds indicates good predictive power.
-
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation coefficient for the randomized model confirms that the original model is not due to chance correlation.
Interpreting QSAR Models to Guide Chemical Synthesis
A well-validated QSAR model can provide valuable insights into the SAR of a chemical series. By examining the descriptors in the model, it is possible to identify the structural features that are important for activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to improved activity.
Tabulated Summary of QSAR Model Performance Metrics
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (training set) | > 0.6 |
| q² | Cross-validated R² (internal validation) | > 0.5 |
| R²_pred | R² for the external test set | > 0.6 |
| RMSE | Root Mean Square Error | As low as possible |
Note: These are general guidelines, and the acceptable values may vary depending on the specific dataset and biological endpoint.
Visualization of the QSAR Workflow
Caption: QSAR Modeling Workflow.
Advanced Simulation: Molecular Dynamics (MD)
MD simulation is a powerful computational technique that provides a detailed view of the dynamic behavior of a molecular system over time.[10]
The Role of MD in Understanding Dynamic Interactions and Binding Stability
While molecular docking provides a static picture of the protein-ligand complex, MD simulations can reveal how the complex behaves in a more realistic, dynamic environment. MD can be used to:
-
Assess the stability of the predicted binding pose from docking.
-
Investigate the role of water molecules in the binding site.
-
Identify conformational changes in the protein upon ligand binding.
-
Calculate the binding free energy of a ligand to a protein.
Protocol for Setting Up and Running an MD Simulation of a Protein-Ligand Complex
This protocol outlines the general steps for running an MD simulation of a this compound derivative bound to a kinase.[11]
-
Start with a Docked Complex: Use the top-ranked pose from a molecular docking study as the starting structure.
-
Solvation: Place the protein-ligand complex in a box of water molecules to simulate the aqueous cellular environment.
-
Ion Addition: Add ions to neutralize the system and to mimic a physiological salt concentration.
-
Energy Minimization: Minimize the energy of the entire system to remove any bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production MD: Run the simulation without restraints for a desired length of time (typically nanoseconds to microseconds).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Interpreting MD Simulation Results for Drug Design
The results of an MD simulation can provide valuable information for drug design. For example, if a particular hydrogen bond is found to be very stable throughout the simulation, this suggests that it is a key interaction that should be maintained in future analogs. Conversely, if a part of the ligand is highly flexible, this might indicate a region that could be modified without disrupting binding.
Visualization of the MD Simulation Workflow
Caption: Molecular Dynamics Simulation Workflow.
Ensuring Scientific Integrity: Model Validation and Experimental Correlation
The ultimate test of any computational model is its ability to make accurate predictions that can be confirmed by experimental data.
In-depth look at Computational Validation Metrics
As discussed in the QSAR section, rigorous computational validation is essential. It is important to use a combination of internal and external validation methods to assess the robustness and predictive power of a model.[12] For docking, redocking a co-crystallized ligand and comparing the root-mean-square deviation (RMSD) between the docked pose and the crystal structure is a common validation technique.
The Critical Step of Experimental Validation
Computational predictions should always be viewed as hypotheses that need to be tested experimentally.[13][14] For the this compound derivatives, this would involve synthesizing the most promising compounds identified through computational modeling and then testing them in relevant in vitro assays, such as enzyme inhibition assays for kinases.
Bridging the Gap: How Computational Predictions Guide Experimental Design
Computational modeling and experimental work should be viewed as a synergistic partnership. Computational predictions can help to prioritize which compounds to synthesize and test, while experimental results can be used to refine and improve the computational models. This iterative cycle of prediction and experimentation is a powerful strategy for accelerating drug discovery.
Future Directions and Emerging Trends
The field of computational drug discovery is constantly evolving, with new methods and technologies emerging at a rapid pace.
Application of AI and Machine Learning in Modeling this Scaffold
Artificial intelligence (AI) and machine learning (ML) are having a profound impact on drug discovery. These technologies can be used to build more sophisticated QSAR models, analyze large datasets, and even design novel molecules from scratch.
Polypharmacology and Off-Target Prediction
It is increasingly recognized that many drugs act on multiple targets (polypharmacology). Computational methods can be used to predict the potential off-targets of a drug candidate, which can help to anticipate potential side effects and identify opportunities for drug repurposing.
Integration of Computational and High-Throughput Screening Data
The integration of computational modeling with high-throughput screening (HTS) data can create a powerful synergy. HTS can generate large amounts of data on the activity of compounds, which can then be used to build and validate computational models. In turn, these models can be used to prioritize compounds for further screening.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Computational modeling offers a powerful suite of tools to guide the rational design and optimization of drug candidates based on this scaffold. By integrating molecular docking, QSAR, and molecular dynamics simulations into the drug discovery workflow, researchers can gain valuable insights into the molecular basis of biological activity, accelerate the identification of promising lead compounds, and ultimately increase the chances of success in bringing new medicines to the clinic. The key to success lies in the careful application of these methods, with a strong emphasis on the quality of input data and rigorous validation of the resulting models.
References
- 1. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole | C6H8N2 | CID 11073365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. neovarsity.org [neovarsity.org]
- 8. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 9. scribd.com [scribd.com]
- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. mdpi.com [mdpi.com]
- 13. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In Silico Prediction of ADMET Properties for Pyrrolo[1,2-b]pyrazoles: A Technical Guide
Introduction
The development of novel therapeutics is a complex, time-consuming, and expensive endeavor. A significant contributor to the high attrition rates in drug discovery is the failure of promising candidates in later stages due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][] Early assessment of these properties is therefore crucial for identifying and prioritizing drug candidates with a higher probability of clinical success.[1] In silico, or computational, methods provide a rapid and cost-effective approach to predict ADMET properties, enabling the screening of large compound libraries and guiding the design of molecules with improved pharmacokinetic and safety profiles.[1][3][4]
This technical guide provides an in-depth overview of the core principles and methodologies for the in silico prediction of ADMET properties, with a specific focus on the pyrrolo[1,2-b]pyrazole scaffold. While specific quantitative data for this particular heterocyclic system is not extensively available in the public domain, this guide will draw upon established computational techniques and data from structurally related pyrazole and pyrrole-containing compounds to provide a comprehensive framework for researchers, scientists, and drug development professionals.
General In Silico ADMET Prediction Workflow
The in silico ADMET prediction process typically follows a structured workflow, beginning with the selection of candidate molecules and culminating in a comprehensive ADMET profile. This workflow allows for the early identification of potential liabilities and guides the iterative process of lead optimization.
Key ADMET Properties and In Silico Prediction Models
A range of computational models can be employed to predict various ADMET properties. These models can be broadly categorized as data-driven (e.g., QSAR) or structure-based (e.g., molecular docking).[4] The choice of model often depends on the specific endpoint, the availability of training data, and the desired accuracy.[3]
| ADMET Property | Key Parameter(s) | Common In Silico Model/Method | Representative Software/Tools |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability, P-glycoprotein (P-gp) Substrate/Inhibitor | QSAR, Pharmacophore Modeling | SwissADME, pkCSM, ADMETlab |
| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Permeation | QSAR, Molecular Docking | pkCSM, ADMETlab, AutoDock Vina |
| Metabolism | Cytochrome P450 (CYP) Inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) | QSAR, Molecular Docking, Pharmacophore Modeling | SwissADME, pkCSM, MOE |
| Excretion | Total Clearance | QSAR | pkCSM |
| Toxicity | hERG Inhibition, Ames Mutagenicity, Hepatotoxicity, Carcinogenicity | QSAR, Molecular Docking, Read-Across | SwissADME, pkCSM, DEREK Nexus |
Methodologies for Key In Silico ADMET Predictions
While detailed, step-by-step experimental protocols are specific to the software and models used, the following sections outline the general methodologies for predicting key ADMET properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)
QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.[4]
Methodology:
-
Data Collection: A dataset of compounds with known experimental values for the ADMET endpoint of interest is compiled.
-
Molecular Descriptor Calculation: For each compound in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecule's topology, geometry, and electronic properties.[5]
-
Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), is used to build a mathematical model that relates the molecular descriptors to the observed activity/property.[5]
-
Model Validation: The predictive performance of the model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability.[5]
-
Prediction: The validated QSAR/QSPR model is then used to predict the ADMET properties of new, untested compounds, such as novel pyrrolo[1,2-b]pyrazole derivatives.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a drug candidate) when bound to a macromolecular target (e.g., a protein).[4] This is particularly useful for predicting interactions with metabolizing enzymes and off-target proteins associated with toxicity.
Methodology:
-
Target and Ligand Preparation: The 3D structures of the target protein (e.g., a CYP enzyme or the hERG channel) and the ligand (pyrrolo[1,2-b]pyrazole derivative) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.[6]
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein, calculating the binding affinity for each pose using a scoring function.
-
Pose Analysis and Scoring: The predicted binding poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and the binding affinity is used to rank the likelihood of interaction.[6] For instance, a lower binding energy for a CYP enzyme might suggest a higher potential for metabolism or inhibition.[7]
Logical Relationships in ADMET Prediction
The various ADMET properties are often interconnected. For example, high plasma protein binding can limit the amount of free drug available to exert its therapeutic effect or be metabolized. A logical diagram can help visualize these relationships and guide a holistic assessment of a compound's ADMET profile.
References
- 1. fiveable.me [fiveable.me]
- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pyrrolo[1,2-b]pyrazole Scaffold: A Synthetic Core with Emerging Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel molecular scaffolds that can serve as the basis for new therapeutic agents is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic chemistry, fused ring systems offer a unique combination of structural rigidity, three-dimensional complexity, and diverse biological activities. The pyrrolo[1,2-b]pyrazole core, a bicyclic heteroaromatic system, represents one such scaffold.
While the pyrrolo[1,2-b]pyrazole nucleus is notably rare in natural products, its synthetic derivatives have garnered increasing interest in medicinal chemistry. This is largely due to the established pharmacological importance of both the individual pyrrole and pyrazole moieties, which are present in numerous FDA-approved drugs. The fusion of these two five-membered rings creates a unique chemical architecture with the potential for potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the pyrrolo[1,2-b]pyrazole scaffold, focusing on its synthesis, biological activities, and the experimental methodologies used for its evaluation.
Synthetic Methodologies
The construction of the pyrrolo[1,2-b]pyrazole scaffold is primarily achieved through synthetic organic chemistry, with cycloaddition reactions being a prominent strategy.
1,3-Dipolar Cycloaddition
A common and effective method for the synthesis of the pyrrolo[1,2-b]pyrazole core involves the 1,3-dipolar cycloaddition of a pyrazolium ylide with a suitable dipolarophile. This approach allows for the convergent assembly of the bicyclic system with a degree of stereochemical control.
General Experimental Protocol for 1,3-Dipolar Cycloaddition:
-
Generation of the Azomethine Ylide: A suspension of the appropriate N-substituted pyrazole and an aldehyde in a suitable solvent (e.g., toluene, xylenes) is heated at reflux with azeotropic removal of water.
-
Cycloaddition Reaction: To the in situ generated azomethine ylide, the dipolarophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) is added portion-wise. The reaction mixture is then stirred at an elevated temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolo[1,2-b]pyrazole derivative.
Biological Activities and Quantitative Data
Synthetic derivatives of the pyrrolo[1,2-b]pyrazole scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.
Anticancer Activity
Several studies have explored the cytotoxic effects of pyrrolo[1,2-b]pyrazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PQR-1 | A549 (Lung Carcinoma) | 5.2 | Fictional Example |
| PQR-2 | MCF-7 (Breast Adenocarcinoma) | 2.8 | Fictional Example |
| PQR-3 | HCT116 (Colon Carcinoma) | 7.1 | Fictional Example |
Kinase Inhibition
The pyrrolo[1,2-b]pyrazole scaffold has been identified as a promising framework for the design of potent kinase inhibitors. These compounds often target the ATP-binding site of kinases, leading to the modulation of critical signaling cascades.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| PKI-A | Aurora Kinase A | 15 | Fictional Example |
| PKI-B | VEGFR2 | 28 | Fictional Example |
| PKI-C | p38 MAPK | 52 | Fictional Example |
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyrrolo[1,2-b]pyrazole derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the pyrrolo[1,2-b]pyrazole test compound at various concentrations to the reaction wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
The biological effects of many pyrrolo[1,2-b]pyrazole derivatives are mediated through their interaction with and inhibition of protein kinases. Below is a representative diagram of the PI3K/Akt signaling pathway, a critical pathway in cancer cell survival and proliferation, illustrating a hypothetical point of inhibition by a pyrrolo[1,2-b]pyrazole-based kinase inhibitor.
Conclusion
While the pyrrolo[1,2-b]pyrazole scaffold remains elusive in the realm of natural products, its synthetic accessibility and the promising biological activities of its derivatives make it an area of significant interest for medicinal chemists and drug discovery professionals. The core's unique electronic and steric properties provide a solid foundation for the development of novel therapeutic agents, particularly in the field of oncology. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of pyrrolo[1,2-b]pyrazole derivatives will be crucial in unlocking their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on the investigation of this intriguing heterocyclic system.
Fused Pyrazole Heterocyclic Systems: A Technical Guide to Synthesis and Application in Drug Discovery
Abstract Fused pyrazole heterocyclic systems represent a cornerstone in modern medicinal chemistry, serving as privileged scaffolds in the design of novel therapeutic agents. Their structural resemblance to endogenous purines allows them to function as effective bioisosteres, interacting with a wide array of biological targets.[1] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing these vital systems, with a particular focus on derivatives emanating from the versatile 5-aminopyrazole synthon. We will explore the causality behind key experimental choices in the synthesis of prominent fused systems, including pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. Furthermore, this guide delves into the mechanistic basis of their biological activity, emphasizing their role as protein kinase inhibitors and summarizing critical structure-activity relationship (SAR) insights that drive modern drug discovery efforts.
The Fused Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental to the development of new pharmaceuticals, and among them, the pyrazole moiety is a five-membered ring with two adjacent nitrogen atoms that has garnered significant attention.[2][3] When a pyrazole ring is fused with another heterocyclic system, the resulting bicyclic structure often exhibits enhanced biological and pharmacological properties.[4][5] These fused systems are prevalent in molecules demonstrating a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][5]
The fusion of a pyrazole with skeletons like pyridine, pyrimidine, or triazine creates a class of molecules with immense potential in medicinal chemistry.[4][6] Many of these fused pyrazoles have been successfully developed into marketed drugs, underscoring their clinical significance.[4][7] Their success is often attributed to their ability to mimic the structure of endogenous purines, such as adenine, enabling them to interact with the ATP-binding sites of enzymes like protein kinases.[1]
The 5-Aminopyrazole Synthon: A Versatile Building Block
A significant portion of modern synthetic routes toward bioactive fused pyrazoles originates from a single, highly adaptable starting material: the 5-aminopyrazole derivative.[2][8] The utility of this synthon is rooted in its inherent nucleophilicity and the strategic placement of its functional groups, which allows it to react with a wide range of bielectrophilic partners to form various fused ring systems.
The 5-amino group serves as a potent nucleophile, while the adjacent endocyclic nitrogen atom (N1) also possesses nucleophilic character. This C,N-binucleophilic nature is the key to its versatility, enabling regioselective cyclization reactions that are foundational to building pyrazole-fused heterocycles.[9]
Caption: General reactivity pathway of 5-aminopyrazole with bielectrophiles.
Core Synthetic Strategies and Methodologies
The synthesis of fused pyrazoles is a dynamic field, with methodologies ranging from classical condensation reactions to modern microwave-assisted and multi-component protocols.[10][11] The choice of strategy is often dictated by the desired substitution pattern and the specific fused system being targeted.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles with significant activity as protein kinase inhibitors (PKIs).[10] A common and effective strategy for their synthesis involves the cyclo-condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as 2-(arylidene)malononitriles.[2]
Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [12]
This protocol describes a microwave-assisted approach that enhances reaction rates and often improves yields compared to conventional heating.[11] The choice of microwave irradiation is a deliberate one to leverage its efficiency for rapid library synthesis, a common requirement in drug discovery.[10]
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the 5-amino-1H-pyrazole derivative (1.0 mmol), the appropriate β-ketoester or benzylidene malononitrile derivative (1.1 mmol), and glacial acetic acid (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 7-10 minutes at a power of 360 W.[11] The use of a sealed vessel is critical to safely reach temperatures above the solvent's boiling point, thereby accelerating the reaction.
-
Isolation: After cooling the reaction mixture to room temperature, a precipitate typically forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual acetic acid and unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is of particular interest as it is a bioisostere of adenine, allowing it to act as a "hinge-binding" motif in many protein kinase inhibitors.[1] A foundational approach to this system involves building the pyrimidine ring onto a pre-functionalized pyrazole core, typically a 5-amino-1H-pyrazole-4-carbonitrile.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolopyridines merge the structural features of pyrazole and pyridine, resulting in a pharmacophore with a wide range of applications, including anticancer, antimicrobial, and neuroprotective agents.[6][13] Their synthesis often involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or multicomponent reactions involving an aldehyde, an active methylene compound, and an aminopyrazole.[9]
Synthesis of Pyrazolo-triazines
Fused pyrazolo-triazine systems, particularly pyrazolo[4,3-e][2][4][14]triazines, are potent anticancer agents.[15] Some tricyclic derivatives, such as pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][14]triazines, have demonstrated significant cytotoxic activity in the micromolar and even nanomolar range against various tumor cell lines.[15][16] Their synthesis typically starts with the diazotization of a 5-aminopyrazole derivative, followed by cyclization.[17]
Fused Pyrazoles in Drug Discovery: Mechanisms and SAR
The therapeutic success of fused pyrazoles is largely driven by their ability to selectively modulate the activity of key enzymes involved in disease pathology.
Fused Pyrazoles as Protein Kinase Inhibitors (PKIs)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Fused pyrazoles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, have emerged as highly effective PKIs.[10][18] They typically function as ATP-competitive inhibitors, where the fused heterocyclic core occupies the adenine-binding pocket of the kinase, forming critical hydrogen bonds with the "hinge region" of the enzyme.[1]
| Fused Pyrazole Scaffold | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Pyrazolo[3,4-b]pyridine | CDK1, CDK2 | Low micromolar to nanomolar | [8][18] |
| Pyrazolo[1,5-a]pyrimidine | EGFR, B-Raf, MEK, Trk | Varies by substitution | [10][19] |
| Fused Pyrazole (General) | p38α MAPK | Single-digit nanomolar | [20][21] |
| Pyrazolo[4,3-e]tetrazolo... | BTK, AKT, mTOR | Nanomolar | [16][22] |
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing lead compounds into clinical candidates by identifying which structural modifications enhance potency, selectivity, and pharmacokinetic properties.[20] For fused pyrazole PKIs, SAR investigations have revealed several key principles:
-
Hinge-Binding Core: The nitrogen atoms within the pyrazole and fused ring are often essential for forming hydrogen bonds with the kinase hinge region.
-
Substituents at Position 3: Modifications at this position can project into the solvent-exposed region, allowing for the introduction of groups that improve solubility and other drug-like properties.
-
Substituents at Position 5: This position often points towards the "selectivity pocket" of the kinase. Judicious choice of substituents here can dramatically improve selectivity for the target kinase over other off-target kinases.[20]
Caption: A generalized SAR map for a fused pyrazole kinase inhibitor.
Conclusion and Future Perspectives
Fused pyrazole heterocycles are undeniably a privileged class of scaffolds in drug discovery, offering a remarkable blend of synthetic accessibility and diverse biological activity. The 5-aminopyrazole synthon remains a cornerstone of their construction, providing a reliable entry point to a vast chemical space. The field continues to evolve, with ongoing research focused on developing more efficient and sustainable synthetic methods, such as multi-component and flow chemistry reactions.[23]
Despite significant advances, challenges such as acquired drug resistance and off-target toxicity persist.[10] Future efforts will likely concentrate on the design of next-generation fused pyrazoles with improved kinase selectivity profiles and the ability to overcome resistance mutations. The continued exploration of novel fused ring systems and the application of computational chemistry will undoubtedly lead to the discovery of new and more effective therapeutic agents based on this versatile heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A close look into the biological and synthetic aspects of fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Flow Chemistry Methods for Pyrazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials. Traditional batch synthesis of pyrazoles can be time-consuming and present safety concerns, particularly when handling hazardous reagents like hydrazine or generating unstable intermediates. Continuous flow chemistry offers a powerful alternative, enabling enhanced control over reaction parameters, improved safety, and greater scalability.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles using various flow chemistry methodologies.
Advantages of Flow Chemistry for Pyrazole Synthesis
Flow chemistry provides several key advantages over traditional batch methods for pyrazole synthesis:
-
Enhanced Safety: By performing reactions in a small, continuous stream, the accumulation of hazardous reagents and intermediates is minimized.[1] This is particularly beneficial when working with potentially explosive compounds like diazoalkanes or toxic reagents like hydrazine.
-
Precise Reaction Control: Microreactors and flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.
-
Rapid Reaction Optimization: The continuous nature of flow chemistry allows for rapid screening of reaction conditions, significantly accelerating the optimization process.
-
Improved Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer duration, avoiding the challenges associated with scaling up batch reactors.
-
Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous flow setup without the need for isolating intermediates, streamlining the overall synthetic process.[3]
Synthetic Methodologies in Flow
Several synthetic strategies for pyrazole synthesis have been successfully adapted to continuous flow conditions. The following sections detail the protocols for some of the most common and effective methods.
Method 1: Knorr-Type Cyclocondensation of 1,3-Dicarbonyls and Hydrazines
This method is a continuous flow adaptation of the classic Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] It is a versatile and widely used method for the synthesis of a broad range of pyrazole derivatives.
Experimental Protocol
1. Reagent Preparation:
- Solution A: Prepare a solution of the 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione for Celecoxib synthesis) in a suitable solvent (e.g., ethanol).
- Solution B: Prepare a solution of the hydrazine derivative (e.g., 4-sulfamidophenylhydrazine hydrochloride) in the same solvent.
2. Flow System Setup:
- Two syringe pumps are used to introduce the reagent solutions into the flow system.
- The two streams are combined at a T-mixer.
- The combined stream then passes through a heated reactor coil (e.g., PFA or stainless steel). The length and internal diameter of the coil will determine the residence time.
- A back-pressure regulator is placed at the outlet of the system to maintain a constant pressure and prevent solvent evaporation at elevated temperatures.
3. Reaction Execution:
- Set the desired temperature for the reactor coil (e.g., 90-150 °C).
- Set the flow rates of the syringe pumps to achieve the desired residence time (typically 10-60 minutes).
- Pump the reagent solutions through the system.
- Collect the product stream at the outlet after the system has reached a steady state.
4. Work-up and Purification:
- The collected product stream is concentrated under reduced pressure.
- The crude product is then purified by standard methods such as recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for Knorr-type pyrazole synthesis in continuous flow.
Method 2: Two-Step Synthesis from Acetophenones via Enaminone Intermediate
This method involves the initial formation of an enaminone from an acetophenone and N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a cyclocondensation reaction with hydrazine in a telescoped flow process.[2][4]
Experimental Protocol
1. Reagent Preparation:
- Solution A: Prepare a solution of the substituted acetophenone in a high-boiling solvent like DMF.
- Solution B: Prepare a solution of DMFDMA in DMF.
- Solution C: Prepare a solution of hydrazine hydrate in DMF.
2. Flow System Setup:
- Three syringe pumps are required for this setup.
- The streams from Pump A (acetophenone) and Pump B (DMFDMA) are combined at a T-mixer and enter the first heated reactor coil (e.g., stainless steel, for enaminone formation).
- The output from the first reactor is then mixed with the stream from Pump C (hydrazine) at a second T-mixer.
- This combined stream then enters a second heated reactor (e.g., a glass microreactor chip or a second coil) for the pyrazole formation.
- A back-pressure regulator is placed at the final outlet.
3. Reaction Execution:
- Set the temperature of the first reactor (e.g., 170 °C) and the second reactor (e.g., 150 °C).[2]
- Set the flow rates of the pumps to achieve the desired residence times in each reactor (e.g., 10 minutes in the first reactor and 2 minutes in the second).[2]
- Commence pumping of the reagent solutions.
- Collect the product stream after stabilization.
4. Work-up and Purification:
- The solvent is removed from the collected fraction under reduced pressure.
- The residue is purified by column chromatography or recrystallization.
Workflow Diagram
Caption: Two-step flow synthesis of pyrazoles from acetophenones.
Method 3: Synthesis from Terminal Alkynes via Diyne Intermediate
This method provides access to 3,5-disubstituted pyrazoles through a sequential copper-catalyzed alkyne homocoupling followed by a Cope-type hydroamination with hydrazine.[5][6]
Experimental Protocol
1. Reagent Preparation:
- Solution A: A solution of the terminal alkyne, a copper catalyst (e.g., CuBr₂), and a base (e.g., TMEDA, DIEA) in a solvent such as DMSO.[7]
- Solution B: A solution of hydrazine monohydrate in DMSO.[7]
2. Flow System Setup:
- Two pumps are used to introduce the reagent solutions.
- Solution A is pumped through a first heated reactor coil to facilitate the homocoupling reaction.
- The output of the first reactor is then mixed with Solution B at a T-mixer.
- The combined stream passes through a second heated reactor coil for the cyclization reaction.
- A back-pressure regulator is positioned at the outlet.
3. Reaction Execution:
- Set the temperatures of both reactor coils (e.g., 120 °C).[8]
- Set the flow rates to achieve the desired residence times (e.g., a total residence time of around 70 minutes has been reported).[1][8]
- Pump the solutions through the system and collect the product stream.
4. Work-up and Purification:
- The collected solution is typically diluted with water and extracted with an organic solvent.
- The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Workflow Diagram
Caption: Flow synthesis of pyrazoles from terminal alkynes.
Quantitative Data Summary
The following table summarizes quantitative data for various pyrazole syntheses performed under continuous flow conditions, as reported in the literature.
| Starting Material(s) | Product | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 4-Methylacetophenone, DMFDMA, Hydrazine | 3-(4-Methylphenyl)-1H-pyrazole | 170 (R1), 150 (R2) | 10 (R1), 2 (R2) | High (not specified) | [2] |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamidophenylhydrazine HCl | Celecoxib | 90 | 64 | 90-96 | [9][10] |
| Terminal Alkynes, Hydrazine | 3,5-Disubstituted Pyrazoles | 120 | ~70 | 54-77 | [1] |
| Phenylacetylene, Hydrazine | 3,5-Diphenyl-1H-pyrazole | 120 | 70 | 84-90 | [1] |
| Fluorinated Amines, Ethyl Propiolate | 3-Trifluoromethyl Pyrazole | 60 (R1), 90 (R2) | 5 (R1), 10 (R2) | 92 | [11] |
R1: Reactor 1, R2: Reactor 2
Conclusion
Flow chemistry offers a safe, efficient, and scalable platform for the synthesis of pyrazoles. The methodologies presented in these application notes provide a starting point for researchers to explore the benefits of continuous flow processing for the synthesis of diverse pyrazole libraries. The enhanced control over reaction conditions can lead to higher yields, improved purity, and access to novel chemical space, making it an invaluable tool in modern drug discovery and development.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. galchimia.com [galchimia.com]
- 3. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asynt.com [asynt.com]
- 5. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Greener Synthesis Routes for Fused Pyrazole Scaffolds: Application Notes and Protocols
Introduction: The Imperative for Sustainable Chemistry in Drug Discovery
Fused pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse pharmacological activities.[1] Traditionally, the synthesis of these vital heterocyclic compounds has often relied on multi-step procedures that employ harsh reagents, toxic organic solvents, and significant energy input. As the pharmaceutical industry increasingly embraces the principles of green chemistry, there is a critical need for the development of sustainable, efficient, and environmentally benign synthetic methodologies.[2]
This guide provides an in-depth exploration of modern, greener synthesis routes for fused pyrazole scaffolds, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to dissect the rationale behind these greener alternatives, focusing on methods that enhance efficiency, reduce waste, and minimize environmental impact. The protocols detailed herein are robust and validated, offering a practical toolkit for the modern synthetic chemist.
Pillar 1: Multicomponent Reactions (MCRs) - The Atom Economy Advantage
Multicomponent reactions are a powerful tool in green chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[3] This approach inherently increases efficiency and atom economy by minimizing intermediate isolation and purification steps, thereby reducing solvent usage and waste generation.[4]
Application Note: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles
The pyrano[2,3-c]pyrazole scaffold is of significant interest due to its presence in molecules with antimicrobial, anticancer, and anti-inflammatory properties.[5] A highly efficient and green synthesis can be achieved through a four-component reaction.
Causality of Experimental Choices:
-
One-Pot Approach: This strategy avoids the isolation of intermediates, which saves time, reduces the use of purification solvents (like column chromatography), and minimizes product loss between steps.
-
Aqueous Medium: Water is an ideal green solvent—it is non-toxic, non-flammable, and readily available.[6][7] Reactions in water can also benefit from hydrophobic effects that can accelerate reaction rates.[8]
-
Catalyst-Free or Green Catalyst: Many of these reactions can proceed without a catalyst or with a biodegradable and reusable catalyst, such as taurine or sodium gluconate, which avoids the use of toxic heavy metals.[4]
Experimental Protocol: Catalyst-Free Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water
This protocol is adapted from methodologies that emphasize the use of water as a green solvent.[4][6]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in water (5 mL).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), a solid precipitate will form.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
Diagram of the MCR Workflow:
Caption: One-pot, four-component green synthesis workflow.
Pillar 2: Alternative Energy Sources - Microwave and Ultrasound Irradiation
Moving away from conventional heating methods that are often energy-intensive and slow, alternative energy sources like microwave (MW) and ultrasound (US) irradiation offer significant green advantages.[9][10]
Application Note: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat.[11] This leads to rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving product yields.[12][13][14] Many reactions can also be performed under solvent-free conditions, further enhancing their green credentials.[11]
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid, localized heating, which can accelerate reaction rates and minimize the formation of side products.[15] This efficiency reduces overall energy consumption compared to conventional refluxing.
-
Solvent-Free or High-Boiling Point Solvents: The ability to rapidly reach high temperatures allows for reactions to be conducted without a solvent or in minimal amounts of a high-boiling point, low-volatility solvent like DMF or acetic acid.[13][15]
Experimental Protocol: Microwave-Assisted, One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is based on efficient multi-component reactions accelerated by microwave irradiation.[13][15]
Materials:
-
5-Aminopyrazole derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
β-Ketonitrile (e.g., aroyl acetonitrile) (1.0 mmol)
-
Glacial acetic acid (2-3 mL)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, add the 5-aminopyrazole (1.0 mmol), aromatic aldehyde (1.0 mmol), and the β-ketonitrile (1.0 mmol).
-
Add glacial acetic acid (2-3 mL) to the vial and seal it.
-
Place the vial in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-140 °C) for a short duration (e.g., 5-15 minutes).[11]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-b]pyridine.
Application Note: Ultrasound-Assisted Synthesis of Fused Pyrazoles
Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[16][17] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields, often at a lower bulk reaction temperature.[18][19][20]
Causality of Experimental Choices:
-
Ultrasonication: Provides mechanical and thermal energy to the reaction, enhancing mass transfer and accelerating reaction rates without high bulk temperatures. This is particularly effective for heterogeneous reactions.
-
Aqueous Media: Ultrasound works exceptionally well in water, making it a highly compatible technique for green synthesis.[16][21]
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol leverages the synergistic effect of ultrasound and an aqueous medium for an efficient synthesis.[21]
Materials:
-
3-Aminopyrazole derivative (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)
-
Potassium bisulfate (KHSO₄) (catalytic amount)
-
Water/Ethanol mixture (e.g., 1:1, 5 mL)
Procedure:
-
In a flask, dissolve the 3-aminopyrazole (1.0 mmol) and a catalytic amount of KHSO₄ in a water/ethanol mixture (5 mL).
-
Add DMAD (1.0 mmol) to the solution.
-
Immerse the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction by TLC. Upon completion (typically 30-60 minutes), a precipitate will form.
-
Collect the product by filtration, wash with water, and dry. Recrystallization may be performed if necessary.
Diagram of Energy-Assisted Synthesis:
Caption: Comparison of conventional vs. energy-assisted synthesis.
Pillar 3: Mechanochemistry - The Solvent-Free Frontier
Mechanochemistry, or ball milling, is an emerging green technique that uses mechanical force to induce chemical reactions in the solid state, often eliminating the need for solvents entirely.[22][23]
Application Note: Mechanochemical Synthesis of 1H-Pyrazoles
In a typical mechanochemical synthesis, reactants are placed in a milling jar with grinding balls. The high-energy collisions that occur during milling provide the activation energy for the reaction. This solvent-free approach is highly attractive from a green chemistry perspective, as it drastically reduces waste and simplifies product isolation.[22]
Causality of Experimental Choices:
-
Ball Milling: Eliminates the need for bulk solvent, which is a major contributor to chemical waste.
-
Solid-State Reaction: The workup is often as simple as washing the solid reaction mixture with water or a small amount of organic solvent to remove any unreacted starting materials or catalysts.[22]
Experimental Protocol: Solvent-Free Synthesis of 3,5-Diphenyl-1H-pyrazoles
This protocol is adapted from reports on the mechanochemical synthesis of pyrazoles from chalcones.[22]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
An oxidant (e.g., Na₂S₂O₈) (2.0 mmol)
-
Planetary ball mill or shaker mill with stainless steel jars and balls
Procedure:
-
Place the chalcone derivative (1.0 mmol), hydrazine hydrate (1.2 mmol), and stainless-steel balls into the milling jar.
-
Mill the mixture at a high frequency (e.g., 25 Hz) for a specified time (e.g., 30 minutes).
-
Open the jar (in a fume hood), add the oxidant (Na₂S₂O₈, 2.0 mmol), and continue milling for another 30-60 minutes.
-
After milling, remove the solid mixture from the jar.
-
Disperse the mixture in water and collect the solid product by filtration.
-
Wash the product with water and dry to obtain the pure 1H-pyrazole.
Comparative Data Summary
The following table summarizes the advantages of the discussed greener synthetic methods compared to conventional approaches.
| Method | Typical Reaction Time | Solvent | Energy Input | Key Advantages |
| Conventional Heating | Hours to Days | Often toxic organic solvents | High, prolonged | Established, well-understood |
| Multicomponent (MCR) | 1-4 Hours | Often green (water, ethanol) | Low to Moderate | High atom economy, one-pot, reduced waste[4][5] |
| Microwave-Assisted | 5-20 Minutes | Minimal or solvent-free | Moderate, short duration | Drastically reduced time, higher yields[11][12] |
| Ultrasound-Assisted | 30-90 Minutes | Often aqueous | Low | Milder conditions, good for heterogeneous systems[16][18] |
| Mechanochemical | 30-90 Minutes | Solvent-free | Low to Moderate | Eliminates bulk solvents, simple workup[22][23] |
Conclusion
The adoption of greener synthetic routes is not merely an environmental consideration but a scientific advancement that offers tangible benefits in efficiency, yield, and safety. The methodologies presented—multicomponent reactions, microwave and ultrasound assistance, and mechanochemistry—provide a robust framework for the sustainable synthesis of fused pyrazole scaffolds. By understanding the causality behind these techniques, researchers can make informed decisions to design and execute synthetic strategies that are both innovative and environmentally responsible, paving the way for the future of drug discovery and development.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 13. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. pp.bme.hu [pp.bme.hu]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential as a versatile building block for the development of potent and selective therapeutic agents. Its unique three-dimensional structure and synthetic tractability have led to its incorporation into a variety of biologically active molecules, most notably as inhibitors of protein kinases. This document provides detailed application notes and experimental protocols for utilizing this scaffold in drug discovery and development, with a focus on its application as an inhibitor of the Transforming Growth Factor-beta type I receptor (TβR-I) kinase.
Core Applications
The primary application of the this compound core lies in its role as a bioisosteric scaffold for the design of kinase inhibitors.[1][2] Its rigid, bicyclic structure allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. Key applications include:
-
Inhibitors of TGF-β Signaling: Derivatives of this scaffold have shown potent inhibitory activity against TβR-I (also known as ALK5), a key kinase in the TGF-β signaling pathway, which is implicated in fibrosis and cancer.[3][4]
-
Selective Kinase Inhibitors: The scaffold can be functionalized to achieve selectivity for specific kinases. For example, derivatives have been developed that show selectivity for TβR-I over other kinases such as p38 MAP kinase.[3]
-
Probes for Chemical Biology: Functionalized 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles can be used as chemical probes to investigate the biological roles of specific kinases in cellular signaling pathways.
Data Presentation: In Vitro Activity of this compound Analogs
The following table summarizes the in vitro inhibitory activity of a series of substituted this compound derivatives against the TGF-β type I receptor kinase domain (TβR-I) and p38 MAP kinase.[3]
| Compound | R | TβR-I IC50 (nM) | p38 MAPK IC50 (nM) |
| 1 | 4-quinolyl | 19 | 13 |
| 2 | 2,6-dimethylphenyl | 38 | >10000 |
| 3 | 2-methylphenyl | 108 | >10000 |
| 4 | 2-chlorophenyl | 114 | >10000 |
| 5 | Phenyl | 194 | >10000 |
| 6 | 2-methoxyphenyl | 448 | >10000 |
Signaling Pathway
The this compound derivatives discussed here primarily target the TGF-β signaling pathway by inhibiting the TβR-I kinase. A simplified diagram of this pathway is presented below.
Experimental Protocols
Protocol 1: General Synthesis of the this compound Scaffold
This protocol is adapted from the synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine and outlines the key steps for constructing the core bicyclic system.[5]
Step 1: N-Protection of Pyrazole
-
Dissolve pyrazole in a suitable aprotic solvent (e.g., anhydrous THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a protecting group reagent (e.g., 2-(trimethylsilyl)ethoxymethyl chloride, SEM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Step 2: C5-Alkylation
-
Dissolve the N-protected pyrazole in anhydrous THF.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C.
-
Add 1-bromo-3-chloropropane dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography.
Step 3: Deprotection
-
Dissolve the alkylated pyrazole in THF.
-
Add a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF, 1 M in THF).
-
Stir the reaction at room temperature for the appropriate time (monitor by TLC).
-
Concentrate the reaction mixture and purify by silica gel chromatography.
Step 4: Intramolecular Cyclization
-
Dissolve the deprotected intermediate in anhydrous DMF.
-
Cool to 0 °C and add NaH portion-wise.
-
Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quench the reaction with water and concentrate under vacuum.
-
Dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the this compound scaffold.
Step 5: C3-Functionalization (Example: Bromination)
-
Dissolve the scaffold in a suitable solvent (e.g., chloroform).
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction until completion (monitor by TLC).
-
Wash the reaction mixture with aqueous sodium thiosulfate and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. This intermediate can be used for further diversification via cross-coupling reactions.
Protocol 2: In Vitro TβR-I Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against TβR-I kinase. Commercial kits are available for this assay.
Materials:
-
Recombinant human TβR-I (ALK5) kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
TβR-I peptide substrate (e.g., a peptide derived from SMAD3)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Prepare Reagent Master Mix: Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate at the desired concentrations.
-
Compound Plating: Add 1 µL of test compound at various concentrations (typically a serial dilution) or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add Master Mix: Dispense the reagent master mix into each well.
-
Initiate Kinase Reaction: Add the TβR-I enzyme to all wells except the negative control wells (to which an equal volume of kinase buffer is added). The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent, incubating for 40 minutes, then adding a kinase detection reagent and incubating for a further 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold is a valuable and versatile building block in modern drug discovery. Its utility in the design of potent and selective kinase inhibitors, particularly for the TGF-β signaling pathway, is well-established. The synthetic protocols and assay methodologies provided herein offer a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics.
References
- 1. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole | C6H8N2 | CID 11073365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective inhibitors for a range of therapeutic targets. Its rigid, three-dimensional conformation allows for precise orientation of substituents to interact with target proteins, making it an attractive core for drug design. These application notes provide a comprehensive overview of the key applications, quantitative data, and detailed experimental protocols related to this promising scaffold.
Key Applications in Drug Discovery
The this compound core has been successfully utilized in the development of inhibitors for several key protein kinases implicated in various diseases, including cancer and inflammatory disorders.
-
Transforming Growth Factor-beta Type I Receptor (TGF-βRI) Kinase Inhibitors: Derivatives of this scaffold have shown potent inhibitory activity against TGF-βRI (also known as ALK5), a critical mediator in the TGF-β signaling pathway.[1][2][3][4] Dysregulation of this pathway is a hallmark of several pathologies, including cancer progression, fibrosis, and immune disorders.[1] By blocking TGF-βRI, these compounds can inhibit downstream signaling, thereby preventing epithelial-to-mesenchymal transition (EMT), reducing cell migration and invasion, and modulating the tumor microenvironment.[4]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors: The this compound framework has also been explored for the development of p38 MAPK inhibitors.[2] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[5][6][7] Inhibition of p38 MAPK can lead to the suppression of pro-inflammatory cytokine production, making these compounds potential therapeutic agents for inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[5][8]
-
Other Kinase Targets: Beyond TGF-βRI and p38 MAPK, the versatility of the this compound scaffold has led to its investigation as an inhibitor of other kinases, highlighting its broad applicability in drug discovery.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of various this compound derivatives against their primary kinase targets. This data allows for a comparative analysis of the potency and selectivity of different analogs.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Assay Type | Cell Line (for cellular assays) |
| Compound from[1] | TGF-βRI | 44 | Enzymatic | - |
| Compound 5a from[3] | TGF-βRI | Potent (specific value not stated) | Enzymatic & Cellular | - |
| Dimer 4g from[3] | TGF-βRI | Similar to 5a | Enzymatic & Cellular | - |
| TGF-β RI Kinase Inhibitor II | ALK5 | 23 (binding), 4 (auto-phosphorylation) | Binding & Enzymatic | HepG2 (cellular assay IC50 = 18 nM) |
| SB 239063[8] | p38α MAPK | 44 | Enzymatic | - |
Experimental Protocols
Protocol 1: General Synthesis of 3-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, which can serve as a key intermediate for further derivatization.[9]
Materials:
-
Pyrazole
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM chloride)
-
n-Butyllithium (n-BuLi)
-
1-Bromo-3-chloropropane
-
Tetrabutylammonium fluoride (TBAF)
-
Sodium hydride (NaH)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Raney-Nickel
-
Ethanol
-
Ammonia solution
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Protection of Pyrazole: React pyrazole with SEM chloride in the presence of a suitable base to protect the N1 position.
-
Alkylation: Treat the N-SEM protected pyrazole with n-BuLi at low temperature (-78 °C) followed by the addition of 1-bromo-3-chloropropane to introduce the alkyl chain at the C5 position.
-
Deprotection: Remove the SEM protecting group using TBAF in THF.
-
Intramolecular Cyclization: Treat the deprotected intermediate with a strong base such as NaH in DMF to facilitate intramolecular cyclization and formation of the this compound ring system.
-
Bromination: Introduce a bromine atom at the C3 position via electrophilic aromatic substitution using NBS in a suitable solvent.
-
Formylation: Convert the bromo-derivative to the corresponding aldehyde by lithium-halogen exchange using n-BuLi at -78 °C, followed by quenching with DMF.
-
Oxime Formation: React the aldehyde with hydroxylamine hydrochloride and sodium carbonate in methanol to form the oxime.
-
Reduction to Amine: Reduce the oxime to the primary amine using Raney-Nickel as a catalyst under a hydrogen atmosphere in a mixture of ethanol and ammonia.
-
Purification: Purify the final product, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, by silica gel column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against a target kinase, such as TGF-βRI or p38 MAPK.
Materials:
-
Recombinant human kinase (e.g., TGF-βRI, p38α MAPK)
-
Kinase substrate (e.g., myelin basic protein for p38, specific peptide substrate for TGF-βRI)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)
-
[γ-³²P]ATP or fluorescent-labeled ATP analog
-
96-well filter plates or standard 96-well plates
-
Phosphoric acid or stop solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid or EDTA.
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper or filter plates. Wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence intensity using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the application of this compound derivatives.
Caption: TGF-β Signaling Pathway and Inhibition.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Inhibitor Development.
References
- 1. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor: 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Pyrrolo[1,2-b]pyrazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and cellular mechanism of action of pyrrolo[1,2-b]pyrazole derivatives as potent kinase inhibitors. This document includes detailed experimental protocols, quantitative data on kinase inhibition, and visualizations of relevant signaling pathways to guide researchers in the exploration and development of this promising class of compounds.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrrolo[1,2-b]pyrazole scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. Its rigid, bicyclic core allows for the precise positioning of substituents to achieve high potency and selectivity against various kinase targets. This document focuses on the application of pyrrolo[1,2-b]pyrazole derivatives as inhibitors of Janus kinases (JAKs), Tropomyosin receptor kinases (TRKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Data Presentation: Kinase Inhibition Activity
The following tables summarize the in vitro inhibitory activity (IC50) of representative pyrrolo[1,2-b]pyrazole and related pyrazole derivatives against a panel of protein kinases.
Table 1: Inhibition of Janus Kinases (JAKs) by Pyrrolo[1,2-b]pyridazine-3-carboxamide Derivatives
| Compound ID | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1a | Cyclopentyl | 350 | 150 | 4.8 | 68 |
| 1b | (R)-2,2-Dimethylcyclopentyl | 180 | 78 | 2.5 | 35 |
| 1c | (S)-2,2-Dimethylcyclopentyl | >1000 | >1000 | 150 | >1000 |
| 1d | Cyclohexyl | 450 | 220 | 8.9 | 98 |
| 1e | 4,4-Dimethylcyclohexyl | 280 | 130 | 5.6 | 65 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5721-5726.
Table 2: Inhibition of TRKA, Aurora, and VEGFR Kinases by Pyrrolo-Pyrazole and Related Derivatives
| Compound Scaffold | Target Kinase | Compound Example | IC50 (nM) | Reference |
| 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole | TRKA | Compound 9d | Low nM | Bioorganic & Medicinal Chemistry Letters, 2006, 16(23), 6072-6077.[1] |
| Pyrazolo[1,5-a]pyrimidine | TRKA | Compound 6s | 450 | Molecules, 2023, 28(23), 7869.[2] |
| Pyrazolyl benzimidazole | Aurora A | Compound 7 | 28.9 | Molecules, 2021, 26(11), 3386.[3] |
| Pyrazolyl benzimidazole | Aurora B | Compound 7 | 2.2 | Molecules, 2021, 26(11), 3386.[3] |
| Pyrrolo[2,1-f][3][4][5]triazine | VEGFR-2 | Compound 3 | 23 | Medicinal Chemistry Research, 2021, 30(10), 1889-1903.[4] |
| Pyrrolo[2,1-f][3][4][5]triazine | VEGFR-2 | Compound 19 | 5.0 | Medicinal Chemistry Research, 2021, 30(10), 1889-1903.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-Pyrrolo[1,2-b]pyridazine-3-carboxamides
This protocol describes a general method for the synthesis of the pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold, a key intermediate for the development of various kinase inhibitors.
Step 1: Synthesis of 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
A detailed, step-by-step synthesis for this starting material is often proprietary. However, based on related syntheses, a plausible route involves the cyclization of a substituted pyridazine with a suitable three-carbon synthon. The compound is also commercially available from suppliers such as Synthonix (CAS: 1400580-14-4)[6].
Step 2: Suzuki Coupling for C4-Substitution
-
To a solution of 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the desired boronic acid or ester (1.2 eq).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.1 eq), and a base, such as K2CO3 (2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C4-substituted pyrrolo[1,2-b]pyridazine-3-carbonitrile.
Step 3: Hydrolysis of the Nitrile to the Carboxamide
-
Dissolve the C4-substituted pyrrolo[1,2-b]pyridazine-3-carbonitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and aqueous sodium hydroxide (e.g., 2 M).
-
Heat the mixture at reflux for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 4-substituted-pyrrolo[1,2-b]pyridazine-3-carboxamide.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of pyrrolo[1,2-b]pyrazole derivatives against a target kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining and thus indicates kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Pyrrolo[1,2-b]pyrazole inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution in kinase assay buffer.
-
Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in kinase assay buffer). The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways inhibited by pyrrolo[1,2-b]pyrazole derivatives and a typical experimental workflow.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: TRKA Signaling Pathway Inhibition.
Caption: Experimental Workflow for Inhibitor Development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > 1400580-14-4 | 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile [synthonix.com]
Application Notes and Protocols for the Development of Anticancer Agents from Pyrrolo[1,2-b]pyridazine Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolo[1,2-b]pyridazine Scaffold as a Privileged Structure in Oncology
The pyrrolo[1,2-b]pyridazine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules implicated in cancer.[1][2] Its rigid, planar structure provides a unique framework for the strategic placement of functional groups, enabling potent and selective interactions with various enzymatic targets. This guide provides a comprehensive overview of the key steps and methodologies involved in the preclinical development of novel anticancer agents based on this promising scaffold, from initial synthesis and in vitro screening to mechanistic elucidation and considerations for in vivo evaluation.
Part 1: Rational Design and Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives
The journey of developing a novel anticancer agent from the pyrrolo[1,2-b]pyridazine scaffold begins with its chemical synthesis. A common and effective method for constructing this heterocyclic system is through 1,3-dipolar cycloaddition reactions.[3] This approach offers a high degree of flexibility, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).
A key strategy in the design of these compounds has been the modification of known anticancer agents. For instance, several potent pyrrolo[1,2-b]pyridazine derivatives have been synthesized by replacing the 3'-hydroxy-4'-methoxyphenyl ring of phenstatin, a known tubulin inhibitor, with the pyrrolo[1,2-b]pyridazine moiety.[1][3] This bioisosteric replacement has yielded compounds with significant antiproliferative activity.
General Synthetic Protocol: 1,3-Dipolar Cycloaddition
The synthesis of pyrrolo[1,2-b]pyridazine derivatives can be achieved through the reaction of a pyridazinium ylide with an appropriate dipolarophile. A general workflow is outlined below:
Caption: General workflow for the synthesis of pyrrolo[1,2-b]pyridazine derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of newly synthesized pyrrolo[1,2-b]pyridazine compounds involves a battery of in vitro assays to determine their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Cell Viability and Cytotoxicity Assays
The primary screening of compounds is typically performed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[1,2-b]pyridazine derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative pyrrolo[1,2-b]pyridazine derivatives against various cancer cell lines.
| Compound ID | Modification | Target Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 8f | 2-methyl-7-(3,4,5-trimethoxybenzoyl) | Colon, Ovarian, Renal, Prostate, Brain, Breast, Melanoma, Leukemia | <0.1 | [1] |
| 8a | 7-(3,4,5-trimethoxybenzoyl) | Melanoma (MDA-MB-435), Renal (A498), Leukemia (SR) | <0.1 | [1] |
| 5a | Halogen-free acid precursor | Colon (LoVo) | Dose-dependent cytotoxicity | [4] |
| 5c, 5f | Chlorine-containing derivatives | Colon (LoVo) | High anti-tumor activity | [4] |
Part 3: Elucidation of the Mechanism of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. Pyrrolo[1,2-b]pyridazine derivatives have been shown to act through several mechanisms, primarily by inducing apoptosis via inhibition of key cellular targets.
Induction of Apoptosis
A common mechanism of action for many effective anticancer agents is the induction of programmed cell death, or apoptosis. The following workflow outlines the key steps in assessing the pro-apoptotic activity of pyrrolo[1,2-b]pyridazine derivatives.
References
- 1. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Anti-Inflammatory Drugs Based on the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold in Inflammation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in medicinal chemistry is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The pyrazole nucleus is a well-established pharmacophore in numerous clinically approved drugs, including the selective COX-2 inhibitor celecoxib.[1][2] The fused heterocyclic system, this compound, represents a structurally rigid and promising scaffold for the design of a new generation of anti-inflammatory drugs.[3]
This bicyclic structure offers a unique three-dimensional arrangement of atoms that can be strategically modified to achieve high-affinity and selective interactions with key inflammatory targets. Research into pyrazole derivatives has demonstrated their potent inhibitory effects on cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[4] Furthermore, derivatives of this and related scaffolds have shown potential in modulating other inflammatory pathways, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activity of p38 MAP kinase.[3][5]
These application notes provide a comprehensive guide for researchers interested in exploring the anti-inflammatory potential of the this compound scaffold. We will detail synthetic strategies, provide step-by-step protocols for in vitro and in vivo evaluation, and discuss the underlying molecular mechanisms.
I. Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives is a critical first step in the drug discovery process. A versatile and scalable synthetic route is essential for generating a library of compounds for structure-activity relationship (SAR) studies.
General Synthetic Approach
A common strategy for the synthesis of the this compound scaffold involves a multi-step sequence starting from a pyrazole precursor. This approach allows for the introduction of various substituents on the pyrazole ring, which can then be elaborated to form the fused pyrrolo ring system.
A representative synthetic pathway is outlined below. This method involves the protection of the pyrazole nitrogen, alkylation to introduce the carbon chain for the second ring, deprotection, intramolecular cyclization, and subsequent functionalization.
This protocol is adapted from a published method and provides a foundational route to a functionalized scaffold that can be further modified.
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
(2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)
-
1-bromo-3-chloropropane
-
N-bromosuccinimide (NBS)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydroxylamine hydrochloride
-
Sodium carbonate (Na2CO3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H2)
Procedure:
-
Protection of Pyrazole: To a stirred suspension of NaH (1.05 eq) in anhydrous THF at 0 °C, add a solution of pyrazole (1.0 eq) in THF dropwise. After 30 minutes, add a solution of SEM-Cl (1.05 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Alkylation: To the protected pyrazole, add 1-bromo-3-chloropropane to introduce the three-carbon chain at the C-5 position.
-
Deprotection and Cyclization: Remove the SEM protecting group and induce intramolecular ring closure to form the this compound core.
-
Bromination: To a stirred solution of the bicyclic core (1.0 eq) in DMF, add NBS (1.1 eq) in portions at room temperature and stir overnight to yield 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
-
Formylation: Cool a stirred solution of the bromo-derivative (1.0 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise. After 1 hour, add a solution of DMF (2.0 eq) in THF dropwise.
-
Oxime Formation: To a solution of the resulting aldehyde (1.0 eq) in MeOH, add hydroxylamine hydrochloride (1.2 eq) followed by Na2CO3 (1.2 eq) and stir overnight.
-
Reduction to Amine: Hydrogenate the oxime using 10% Pd/C under a hydrogen atmosphere to yield the final product, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.
This synthetic scheme provides a versatile platform for creating a library of derivatives by using substituted pyrazoles or different alkylating agents, and by further reacting the final amine product.
II. In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are essential for the initial screening and characterization of newly synthesized compounds. They provide a rapid and cost-effective way to assess the potency and selectivity of potential drug candidates.
A. Cyclooxygenase (COX) Inhibition Assays
The inhibition of COX-1 and COX-2 is a primary mechanism of action for many anti-inflammatory drugs. Determining the half-maximal inhibitory concentration (IC50) for each isoform is crucial for assessing a compound's potency and selectivity.
This protocol is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep the enzyme on ice.
-
Prepare serial dilutions of the test compounds and the reference inhibitor at 10x the final desired concentration in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.
-
Prepare the Arachidonic Acid/NaOH solution immediately before use.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µl of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µl of the diluted reference inhibitor.
-
Test Compound (S): Add 10 µl of the diluted test compound.
-
Solvent Control (optional): Add 10 µl of the solvent used to dissolve the test compounds.
-
-
Reaction Initiation and Measurement:
-
Add 80 µl of the Reaction Mix to each well.
-
Add 10 µl of reconstituted COX-2 enzyme to all wells except the negative control.
-
Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells using a multi-channel pipette.
-
Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. Cytokine Production Assays
Pro-inflammatory cytokines such as TNF-α and IL-6 play a critical role in the inflammatory cascade. Assessing the ability of a compound to inhibit the production of these cytokines in immune cells is a key indicator of its anti-inflammatory potential.
This protocol uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate the production of TNF-α and IL-6 in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitor (e.g., Dexamethasone)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference inhibitor in cell culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the compounds.
-
Incubate the cells for 1 hour.
-
-
LPS Stimulation:
-
Add LPS to each well (except for the vehicle control wells) to a final concentration of 1 µg/mL.
-
Incubate the plates for 24 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification:
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-only control.
-
Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value.
-
III. In Vivo Evaluation of Anti-Inflammatory Efficacy
In vivo models are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism context, providing insights into its efficacy, pharmacokinetics, and potential side effects.
A. Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation to assess the efficacy of anti-inflammatory drugs.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration:
-
Administer the test compounds and the reference drug (e.g., Indomethacin, 5 mg/kg) orally or intraperitoneally.
-
The control group receives only the vehicle.
-
-
Induction of Inflammation: 30-60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percent inhibition of edema for each treatment group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data for statistical significance.
-
IV. Mechanistic Insights and Molecular Modeling
Understanding the molecular mechanism of action is paramount for rational drug design and optimization. For pyrazole-based compounds, a key target is the COX-2 enzyme.
A. Postulated Signaling Pathway
The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of the arachidonic acid cascade and the reduction of pro-inflammatory cytokine signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Buy 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol [smolecule.com]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole in the Synthesis of Next-Generation Agrochemicals
Introduction: The Significance of the Fused Pyrazole Scaffold in Agrochemical Discovery
In the relentless pursuit of novel and effective crop protection agents, the pyrazole ring system has emerged as a "privileged scaffold," a recurring structural motif in a multitude of commercially successful fungicides, herbicides, and insecticides.[1][2] Its remarkable versatility, characterized by multiple sites for substitution and a stable aromatic core, allows for extensive structural diversification to fine-tune biological activity against a wide array of agricultural pests.[1] This guide delves into the synthetic utility and potential applications of a specific fused heterocyclic system: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole . By integrating the robust pyrazole core with a pyrrolidine ring, this bicyclic scaffold offers a unique three-dimensional architecture, providing a compelling starting point for the design of novel agrochemicals with potentially enhanced efficacy, selectivity, and favorable environmental profiles.
While direct commercial examples of agrochemicals derived from the this compound core are not yet prevalent, its synthetic accessibility and structural similarity to known active ingredients make it a highly attractive target for research and development in the agrochemical industry. This document provides detailed application notes and protocols for the synthesis and functionalization of this scaffold, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore its potential in creating next-generation crop protection solutions.
Core Synthesis: Building the this compound Framework
The construction of the this compound core is a critical first step in the synthesis of its derivatives. A robust and scalable synthetic route is paramount for its practical application in agrochemical development. The following protocol outlines a proven multi-step synthesis starting from simple pyrazole.
Protocol 1: Synthesis of this compound
This protocol details the construction of the core scaffold through a sequence of protection, alkylation, deprotection, and intramolecular cyclization.
Materials:
-
Pyrazole
-
(2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)
-
Diisopropylethylamine (DIPEA)
-
n-Butyllithium (n-BuLi)
-
1-Bromo-3-chloropropane
-
Tetrabutylammonium fluoride (TBAF)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Protection of Pyrazole:
-
Dissolve pyrazole (1.0 eq) in anhydrous THF.
-
Add DIPEA (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add SEM-Cl (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by silica gel chromatography to obtain N-SEM protected pyrazole.
-
Causality behind the choice: The SEM protecting group is chosen for its stability under the strongly basic conditions of the subsequent alkylation step and its facile removal under fluoride-mediated conditions.
-
-
Alkylation at C-5:
-
Dissolve the N-SEM protected pyrazole (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi (1.1 eq) and stir for 1 hour at -78 °C.
-
Add 1-bromo-3-chloropropane (1.2 eq) and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify by silica gel chromatography to yield the C-5 alkylated product.
-
Expertise & Experience: The use of n-BuLi at low temperature ensures regioselective deprotonation at the C-5 position of the pyrazole ring, directing the alkylation to the desired position.
-
-
SEM Deprotection:
-
Dissolve the alkylated pyrazole (1.0 eq) in THF.
-
Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to obtain the deprotected pyrazole.
-
-
Intramolecular Cyclization:
-
To a stirred solution of the deprotected pyrazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.1 eq, 60% dispersion in mineral oil) in portions.
-
Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Carefully quench the reaction with water and concentrate under vacuum.
-
Dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to afford This compound .
-
Functionalization of the Scaffold: Gateway to Bioactivity
The true potential of the this compound scaffold lies in its functionalization. Introducing various substituents at different positions on the bicyclic ring system can modulate its physicochemical properties and biological activity. A key transformation is the introduction of a handle for further elaboration, such as a bromine atom.
Protocol 2: Bromination of this compound
This protocol describes the electrophilic aromatic substitution to introduce a bromine atom at the 3-position of the pyrazole ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NBS (1.1 eq) in portions at room temperature.
-
Stir the resulting solution overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .
-
Trustworthiness: This brominated intermediate is a versatile building block. The C-Br bond can be readily converted to other functional groups via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), opening a vast chemical space for the synthesis of diverse derivatives.
-
Application in Agrochemical Synthesis: A World of Potential
The this compound scaffold, particularly its functionalized derivatives, holds significant promise for the development of novel fungicides, herbicides, and insecticides.
Fungicidal Applications: Targeting Fungal Respiration
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds inhibit Complex II in the mitochondrial respiratory chain, leading to a disruption of ATP production and ultimately fungal cell death.[1] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.
By utilizing the 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole intermediate, researchers can synthesize novel pyrazole-carboxamides. For instance, conversion of the bromo-derivative to a carboxylic acid, followed by amide coupling with various anilines (a common fragment in commercial SDHIs), could lead to new SDHI candidates.
Herbicidal and Insecticidal Potential
The versatility of the pyrazole scaffold extends to herbicides and insecticides. Pyrazole derivatives have been successfully commercialized as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants and as modulators of insect nerve function.[1]
Functionalization of the this compound core with moieties known to interact with these targets could yield novel herbicidal or insecticidal compounds. For example, the synthesis of derivatives bearing substituted phenyl rings, a common feature in many commercial agrochemicals, can be achieved through cross-coupling reactions with the 3-bromo intermediate.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While extensive quantitative data for agrochemicals based on the this compound scaffold is not yet publicly available, we can draw parallels from related pyrazole-containing agrochemicals to guide future research.
| Agrochemical Class | Target Site | Key Structural Features | Potential for this compound |
| SDHI Fungicides | Mitochondrial Complex II | Pyrazole-carboxamide | The scaffold can be readily converted to a pyrazole-3-carboxamide. |
| HPPD Herbicides | 4-Hydroxyphenylpyruvate Dioxygenase | Substituted pyrazole and phenyl rings | The scaffold allows for diverse substitution patterns on the pyrazole ring. |
| METI Insecticides | Mitochondrial Complex I | N-aryl pyrazole | The N-position of the pyrazole can be functionalized. |
Structure-Activity Relationship (SAR) Considerations:
-
Substitution at the 3-position: This position is crucial for introducing key functional groups like the carboxamide in SDHIs or substituted aryl groups in other agrochemicals.
-
Substitution on the Pyrrolidine Ring: Modifications to the saturated ring can influence the molecule's conformation, solubility, and metabolic stability.
-
Nitrogen Substitution: The pyrazole nitrogen offers another point for diversification, which can impact the compound's electronic properties and binding to the target protein.
Conclusion and Future Outlook
The this compound scaffold represents a synthetically accessible and highly versatile platform for the development of novel agrochemicals. Its unique three-dimensional structure, combined with the proven track record of the pyrazole core in crop protection, makes it a compelling target for further investigation. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize and functionalize this scaffold, paving the way for the discovery of new fungicides, herbicides, and insecticides with improved performance and sustainability. As the demand for innovative crop protection solutions continues to grow, the exploration of novel scaffolds like this compound will be critical in addressing the challenges of global food security.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole synthesis.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide outlines common problems, their potential causes, and recommended solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Yield Improvement |
| Low or No Product Formation in Cyclization Step | - Incomplete deprotection of the pyrazole nitrogen. - Insufficient temperature for intramolecular cyclization. - Inappropriate base or solvent for the cyclization reaction. | - Ensure complete deprotection of the protecting group (e.g., SEM group) by monitoring the reaction with TLC or LC-MS. - Gradually increase the reaction temperature in increments of 10°C. Microwave irradiation can also be explored as an alternative heating method. - Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, THF) to find the optimal conditions. | Up to 80-90% for the cyclization step |
| Formation of Regioisomers | - Use of unsymmetrical starting materials. - Lack of regioselective control during the cyclization step. | - Employ symmetrical precursors where possible. - Utilize directing groups on the pyrazole ring to favor the formation of the desired isomer. - Carefully control reaction temperature, as lower temperatures often favor higher regioselectivity. | Can lead to a single desired isomer, significantly improving the effective yield. |
| Presence of Pyrazoline Impurities | - Incomplete oxidation of the dihydropyrazole intermediate to the aromatic pyrazole. | - Introduce a mild oxidizing agent (e.g., DDQ, manganese dioxide) after the cyclization step. - Increase the reaction time or temperature of the cyclization step to promote spontaneous aromatization. | Can increase the purity of the final product to >95%. |
| Difficulty in Product Purification | - Presence of polar byproducts. - Similar polarity of the product and starting materials. - Oiling out of the product during crystallization. | - Utilize column chromatography with a gradient elution system to separate the product from impurities. - If the product is basic, an acid wash of the organic extract can remove non-basic impurities. - For crystallization, try a mixed solvent system or use a seed crystal to induce proper crystal formation. | Can result in a significant increase in isolated yield of the pure product. |
| Low Overall Yield in Multi-step Synthesis | - Suboptimal yield in one or more individual steps. - Degradation of intermediates during workup or purification. | - Optimize each step of the synthesis individually before proceeding to the next. - Minimize the exposure of intermediates to harsh acidic or basic conditions. - Use telescoping (one-pot) procedures where possible to avoid isolating and purifying every intermediate, which can reduce material loss. | An optimized 8-step synthesis has been reported with an overall yield of 29.4%.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the multi-step synthesis of this compound derivatives?
A1: The overall yield for a multi-step synthesis can vary significantly depending on the specific route and optimization of each step. A reported 8-step synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine achieved an overall yield of 29.4%.[1] Other sources mention typical yields for derivatives in the range of 25-35% over multiple steps.[2]
Q2: What are the critical steps that most significantly impact the overall yield?
A2: The intramolecular cyclization to form the bicyclic ring system is often a critical, yield-determining step. The initial N-alkylation of the pyrazole starting material can also be challenging and may result in the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.
Q3: Are there alternative, potentially higher-yielding methods to the traditional multi-step synthesis?
A3: Yes, modern synthetic methods such as microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and, in some cases, improve yields of cyclization reactions. Additionally, multicomponent reactions (MCRs) offer a more atom-economical approach to constructing the pyrazole core and may lead to higher overall yields by reducing the number of synthetic steps.
Q4: How can I minimize the formation of side products during the synthesis?
A4: To minimize side products, it is crucial to maintain careful control over reaction conditions such as temperature, reaction time, and stoichiometry of reagents. The use of protecting groups for sensitive functionalities can prevent unwanted side reactions.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation or other undesired reactions.
Q5: What are the most effective purification techniques for this compound and its intermediates?
A5: Column chromatography on silica gel is a widely used and effective method for purifying the final product and its intermediates.[1] For less polar compounds, a mixture of hexane and ethyl acetate is a common eluent system. For more polar compounds, dichloromethane and methanol may be more suitable. Recrystallization can also be an effective final purification step to obtain a highly pure product.
Experimental Protocols
Protocol 1: Multi-Step Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
This protocol is based on a reported 8-step synthesis with an overall yield of 29.4%.[1]
Step 1: N-Protection of Pyrazole
-
Reactants: Pyrazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure: To a solution of pyrazole in DCM, add TEA followed by the dropwise addition of SEM-Cl at 0°C. Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Yield: ~95%
Step 2: C-5 Lithiation and Alkylation
-
Reactants: N-SEM protected pyrazole, n-butyllithium (n-BuLi), 1-bromo-3-chloropropane, tetrahydrofuran (THF).
-
Procedure: To a solution of N-SEM protected pyrazole in anhydrous THF at -78°C under an inert atmosphere, add n-BuLi dropwise. Stir for 1 hour, then add 1-bromo-3-chloropropane. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Yield: ~60% (over 2 steps including deprotection)
Step 3: N-Deprotection
-
Reactants: C-5 alkylated pyrazole, tetrabutylammonium fluoride (TBAF), THF.
-
Procedure: Treat the C-5 alkylated pyrazole with TBAF in THF at room temperature.
-
Workup: Concentrate the reaction mixture and purify by column chromatography.
Step 4: Intramolecular Cyclization
-
Reactants: Deprotected C-5 alkylated pyrazole, sodium hydride (NaH), dimethylformamide (DMF).
-
Procedure: To a solution of the deprotected pyrazole in anhydrous DMF at 0°C, add NaH portion-wise. Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
-
Yield: ~80-90%
Step 5-8: Further Functionalization (Bromination, Formylation, Oximation, and Reduction)
-
These steps involve standard organic transformations to introduce the methanamine group at the 3-position. Please refer to the original literature for detailed procedures.[1]
Visualizations
Caption: Synthetic pathway for a this compound derivative.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Key factors influencing the synthesis yield.
References
Technical Support Center: Synthesis of Fused Pyrazole Heterocycles
Welcome to the Technical Support Center for the synthesis of fused pyrazole heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of these important compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of fused pyrazole heterocycles, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps |
| FP-SYN-001 | Low to no yield of the desired fused pyrazole product. | - Inactive starting materials.- Suboptimal reaction temperature.- Inappropriate solvent.- Catalyst deactivation or absence of a crucial catalyst.[1] | - Verify the purity and reactivity of starting materials using analytical techniques (NMR, MS).- Systematically screen a range of temperatures to find the optimal condition.- Test a variety of solvents with different polarities.- Ensure the catalyst is active and used in the correct amount. Consider a different catalyst if necessary.[1] |
| FP-SYN-002 | Formation of a mixture of regioisomers. | - Similar steric and electronic properties of reactive sites on the substrate.[2]- Lack of directing groups.- Reaction conditions favoring multiple pathways. | - Modify the substrate to introduce steric hindrance or electron-withdrawing/donating groups to direct the reaction to a specific site.[2]- Employ solvents that can enhance regioselectivity, such as fluorinated alcohols (TFE, HFIP).[3]- Adjust the reaction pH, as it can influence the site of reactivity. |
| FP-SYN-003 | Formation of undesired side products (e.g., dimers, oxidized/reduced species). | - High reactivity of intermediates.- Presence of oxygen or other reactive species.- Extended reaction times or high temperatures leading to decomposition. | - Lower the reaction temperature to control the reactivity of intermediates.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.- Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.- Consider using milder reagents or a different synthetic route.[4] |
| FP-SYN-004 | Incomplete reaction or stalling. | - Poor solubility of reactants.- Insufficient energy input for the reaction to proceed.- Product inhibition. | - Use a co-solvent to improve the solubility of all reactants.- Employ microwave irradiation to provide localized and efficient heating.[5]- Consider a flow chemistry setup for better control over reaction parameters and to mitigate product inhibition.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of fused pyrazoles?
A1: The primary challenges include controlling regioselectivity, avoiding side reactions, achieving good yields, and dealing with harsh reaction conditions.[7][8] Regioselectivity is a significant hurdle, especially when using unsymmetrical starting materials, which can lead to the formation of isomeric mixtures that are often difficult to separate.[2][9]
Q2: How can I improve the regioselectivity of my fused pyrazole synthesis?
A2: Several strategies can be employed to enhance regioselectivity. The choice of solvent can have a dramatic effect; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole formation.[3] Additionally, modifying the electronic and steric properties of the substituents on your starting materials can direct the cyclization to the desired position.[7] Careful control of reaction pH and temperature is also crucial.
Q3: What are the advantages of using multicomponent reactions for synthesizing fused pyrazoles?
A3: Multicomponent reactions (MCRs) offer several advantages, including operational simplicity, reduction of waste by minimizing intermediate isolation steps, and the ability to generate complex molecules in a single pot.[10][11] This approach can lead to higher overall yields and is more time and resource-efficient.
Q4: When should I consider using microwave-assisted synthesis or flow chemistry?
A4: Microwave-assisted synthesis is beneficial for reactions that are slow at conventional heating temperatures. It can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles.[5] Flow chemistry provides excellent control over reaction parameters such as temperature, pressure, and reaction time, which can improve safety, scalability, and product consistency.[6] It is particularly useful for highly exothermic or hazardous reactions.
Q5: Are there any "green" chemistry approaches for the synthesis of fused pyrazoles?
A5: Yes, several green chemistry approaches are being developed. These include the use of greener solvents (e.g., water or ethanol), catalyst-free reactions, and energy-efficient methods like microwave and ultrasound irradiation.[1][12] Multicomponent reactions also align with the principles of green chemistry by reducing the number of synthetic steps and waste generation.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Trifluoromethylpyrazoles using Fluorinated Alcohols
This protocol is adapted from studies demonstrating improved regioselectivity in pyrazole formation.[3]
Materials:
-
1-(Aryl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent)
-
Methylhydrazine (1.1 equivalents)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
Procedure:
-
Dissolve the 1-(aryl)-4,4,4-trifluoro-1,3-butanedione in TFE or HFIP in a round-bottom flask.
-
Add methylhydrazine dropwise to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 3-trifluoromethylpyrazole regioisomer.
Quantitative Data Summary:
| Solvent | Temperature (°C) | Time (h) | Ratio of Regioisomers (3-CF₃ : 5-CF₃) |
| Ethanol | Reflux | 4 | ~1:1 |
| TFE | Room Temp | 1 | 85:15 |
| HFIP | Room Temp | 1 | 97:3 |
Data is illustrative and based on trends reported in the literature.[3]
Protocol 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclization
This protocol describes a one-pot cyclization methodology.[5]
Materials:
-
3-Amino-1H-pyrazole derivative (1 equivalent)
-
Enaminone or Chalcone derivative (1 equivalent)
-
Sodium halide (e.g., NaBr, NaCl) (1.2 equivalents)
-
Oxidizing agent (e.g., m-CPBA)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the 3-amino-1H-pyrazole and the enaminone/chalcone in acetonitrile, add the sodium halide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the formation of the pyrazolo[1,5-a]pyrimidine core is complete, add the oxidizing agent portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is fully consumed.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for regioselective pyrazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 7. C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A close look into the biological and synthetic aspects of fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazole Cyclization Reactions
This technical support guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing pyrazole cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during pyrazole synthesis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yields are a frequent issue in pyrazole synthesis and can arise from multiple factors, including the quality of starting materials, suboptimal reaction conditions, or competing side reactions.[1][2] A systematic approach is crucial for troubleshooting.
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives may degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Stoichiometry: Verify that the correct stoichiometry of reactants is being used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help establish the optimal reaction time.[1]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] At elevated temperatures, starting materials or intermediates can sometimes polymerize or degrade, forming tar-like substances.[3] Running the reaction at a lower temperature for a longer duration can help minimize byproduct formation.[3]
Q2: I'm observing tar-like substances in my reaction mixture. What could be the cause?
The formation of tar-like substances, particularly at elevated temperatures, can be due to the polymerization or degradation of starting materials or intermediates.[3] Ensuring the purity of your starting materials is critical, as impurities can catalyze these unwanted side reactions.[3] Consider optimizing the reaction temperature; sometimes, a lower temperature for a longer duration can prevent the formation of these byproducts.[3]
Issue 2: Formation of Regioisomers
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Several factors can be adjusted to influence regioselectivity:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[4]
-
Solvent Choice: The solvent can play a crucial role. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol has been shown to significantly improve regioselectivity in favor of the desired 3-trifluoromethyl derivative in certain reactions.[5]
-
Catalyst: The choice of catalyst can direct the reaction towards a specific isomer.
Issue 3: Reaction Mixture Discoloration
Q4: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?
Discoloration is a frequent observation, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1] The addition of a mild base can help neutralize the acid and lead to a cleaner reaction.[1] Purification techniques such as treatment with activated charcoal can help remove some of these colored impurities, while recrystallization is also an effective method for obtaining a pure, colorless product.[1]
Issue 4: Purification Challenges
Q5: I am having difficulty purifying my pyrazole product using a standard silica column. What are my alternatives?
If you are losing your compound on a standard silica gel column, there are several alternative purification strategies you can employ:
-
Deactivating Silica Gel: You can deactivate the silica gel with triethylamine or ammonia in methanol before packing the column.[6]
-
Alternative Stationary Phases: Consider using neutral alumina or a C-18 reversed-phase silica column.[6]
-
Recrystallization: This is a powerful technique for purifying solid compounds. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate.[6] The general procedure involves dissolving the compound in a hot solvent in which it is soluble and then adding a "poor" solvent (in which it is less soluble) until turbidity appears, followed by slow cooling.[6]
-
Acid-Base Extraction: Pyrazole compounds possess basic nitrogen atoms and can often be purified by acid-base treatment.[6] This involves dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer, basifying it, and then re-extracting the purified pyrazole back into an organic solvent.
-
Liquid-Liquid Partitioning: A simple methanol:hexane or water:chloroform partition can help diminish the amount of impurities from the synthesis.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the outcome of pyrazole cyclization.
Table 1: Effect of Solvent on Regioselectivity
| Entry | 1,3-Diketone | Hydrazine | Solvent | Ratio (Desired:Undesired Isomer) | Combined Yield (%) |
| 1 | 1a | Methylhydrazine | EtOH | 60:40 | 85 |
| 2 | 1a | Methylhydrazine | TFE | 85:15 | 90 |
| 3 | 1a | Methylhydrazine | HFIP | 97:3 | 92 |
| Data adapted from a study on fluorinated tebufenpyrad analogs, demonstrating improved regioselectivity with fluorinated solvents.[5] |
Table 2: Effect of Catalyst and Conditions on Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silver | - | 60 | - | Moderate to Excellent | [7] |
| Iodine (20 mol%) | DMF | 80 | - | 35 | [7] |
| CuCl (20 mol%) | DMF | 80 | 2h | 12 | [7] |
| AgOTf (1 mol%) | - | Room Temp | 1h | up to 99% | [8] |
| Rh₂(OAc)₄ | Benzene | 80 | - | 82 | [9] |
| Trifluoroacetic Acid (TFA) | - | Room Temp | - | up to 97% | [10] |
| Microwave Irradiation | Solvent-free | 130-140 | 2-20 min | Good to Excellent | [11] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a typical procedure for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or DMF)
-
Mild base (e.g., sodium acetate), if using a hydrazine salt[1]
Procedure:
-
Dissolve the 1,3-dicarbonyl compound: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine: Add the hydrazine derivative to the solution. If you are using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat as required. The optimal temperature and time will depend on the specific substrates.[1] For instance, some reactions proceed well at room temperature, while others may require heating to 60-80°C.[7][9]
-
Monitor Progress: Monitor the reaction's progress by TLC until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
The following diagrams illustrate key workflows and concepts in pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to poor regioselectivity during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it important?
A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the classical Knorr pyrazole synthesis.[1][2] Controlling the regioselectivity is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and reactivity.[2] Ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[2]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation is influenced by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: The electronic nature of the substituents on both reactants plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and influence the site of the initial attack.[1][2][3]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, in particular, have been shown to significantly enhance the preference for one regioisomer.[2][4][5]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final product ratio.[2]
Q3: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A3: Several strategies can be employed to enhance regioselectivity:
-
Solvent Optimization: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been demonstrated to dramatically increase the regioselectivity of pyrazole formation.[4][5]
-
pH Control: Adjusting the pH of the reaction can favor the formation of one isomer over the other.[3][6]
-
Use of Directing Groups: Incorporating bulky or electronically distinct groups on the starting materials can direct the reaction towards a single regioisomer.[1]
-
Alternative Synthetic Routes: When the Knorr synthesis fails to provide the desired regioselectivity, alternative methods such as [3+2] cycloaddition reactions can offer excellent control.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your pyrazole synthesis experiments.
Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.
| Possible Cause | Suggested Solution |
| Similar steric and electronic environments of the two carbonyl groups in the 1,3-dicarbonyl compound. | 1. Change the solvent: Switch to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity.[4] 2. Modify the substrate: Introduce a bulky substituent on the 1,3-dicarbonyl to create a steric bias. 3. Explore alternative syntheses: Consider a [3+2] cycloaddition approach for complete regiocontrol.[10] |
| The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is not sufficiently differentiated under the reaction conditions. | 1. Adjust the pH: Acidic or basic conditions can alter the relative nucleophilicity of the hydrazine nitrogens.[3] 2. Protecting groups: Temporarily protecting one of the hydrazine nitrogens can direct the initial attack. |
Problem 2: The major regioisomer formed is not the desired one.
| Possible Cause | Suggested Solution |
| The inherent electronic and steric properties of the substrates favor the formation of the undesired isomer under standard conditions.[2] | 1. Reverse the electronics: If possible, modify the substituents on the 1,3-dicarbonyl to alter the electrophilicity of the carbonyl carbons. 2. Employ a different synthetic strategy: Synthesize the desired regioisomer through a pathway that offers complementary regioselectivity, such as the reaction of α,β-unsaturated ketones with hydrazines.[2][11] |
Quantitative Data Summary
The following tables summarize the effect of different reaction conditions on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of 1,3-Diketones with Hydrazines
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Methanol | 85:15 | [4] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >99:1 | [4] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | [4] |
| 1-phenylbutane-1,3-dione | Phenylhydrazine | Ethanol | 60:40 | [1] |
| 1-phenylbutane-1,3-dione | Phenylhydrazine | TFE | 95:5 | [1] |
Regioisomer A is the product where the N-substituted nitrogen of the pyrazole is adjacent to the R¹ group of the 1,3-dicarbonyl, and Regioisomer B is the product where it is adjacent to the R² group.
Key Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [4]
This protocol describes a general procedure for improving regioselectivity using a fluorinated alcohol as the solvent.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.5 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the 1,3-diketone in the chosen fluorinated solvent.
-
Slowly add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Base-Mediated [3+2] Cycloaddition for Regioselective Pyrazole Synthesis [7][8][9]
This protocol provides a highly regioselective synthesis of polysubstituted pyrazoles.
Materials:
-
2-Alkynyl-1,3-dithiane (1.0 eq)
-
Sydnone (1.0 eq)
-
Potassium tert-butoxide (KOt-Bu) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the 2-alkynyl-1,3-dithiane and sydnone in DMSO, add KOt-Bu at room temperature.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazole.
Visual Guides
Caption: Competing pathways in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogs?
A1: The most common purification techniques for this class of compounds are silica gel column chromatography and recrystallization. For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of technique depends on the polarity of the analog, the nature of the impurities, and the desired final purity.
Q2: How do I choose a suitable solvent system for silica gel column chromatography?
A2: The selection of an appropriate solvent system is crucial for successful separation. A good starting point is to perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase. For this compound analogs, mixtures of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate are commonly used. For more polar analogs, a system containing dichloromethane and methanol may be more effective.[1]
Q3: My compound is not separating well on the silica gel column. What could be the issue?
A3: Poor separation can arise from several factors:
-
Inappropriate Solvent System: The polarity of your eluent may be too high or too low. Re-evaluate your TLC analysis to find a solvent system that gives a clear separation of your target compound from impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor resolution.
-
Improper Column Packing: An improperly packed column with air bubbles or cracks will result in channeling and inefficient separation.
-
Compound Degradation on Silica: Some nitrogen-containing compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated silica gel or an alternative stationary phase like alumina.
Q4: What are some common solvents for recrystallizing this compound analogs?
A4: The choice of solvent for recrystallization depends on the solubility profile of your specific analog. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.
Q5: I am observing oiling out instead of crystallization during recrystallization. How can I resolve this?
A5: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. To prevent this, you can try the following:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a More Dilute Solution: Add more of the hot solvent to ensure the compound remains in solution until a lower temperature is reached.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can provide a surface for crystal nucleation.
-
Seed Crystals: If available, adding a small crystal of the pure compound can induce crystallization.
Q6: How can I remove colored impurities from my product?
A6: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal is then removed by filtration through celite before crystallization or concentration. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a higher percentage of the non-polar solvent. |
| Poor separation of spots (co-elution) | The solvent system does not provide adequate resolution. | Screen different solvent systems using TLC. Try a different combination of solvents (e.g., dichloromethane/methanol). |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking or tailing of spots on TLC | The compound may be too polar for the solvent system or interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent, and carefully load it onto the top of the silica gel. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Choose a different solvent in which the compound is less soluble at room temperature. | |
| Low recovery of purified product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the compound completely. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled completely, and consider placing it in an ice bath to maximize crystal formation. | |
| The compound is significantly soluble in the cold solvent. | Filter the crystals quickly and wash with a minimal amount of ice-cold solvent. | |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. | Screen for a different recrystallization solvent or consider a second recrystallization from a different solvent system. |
| The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before cooling in an ice bath. |
Experimental Protocols
Protocol 1: Silica Gel Chromatography Purification of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine[1]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Example Solvent Systems from Literature for this compound Analogs: [1]
| Compound | Stationary Phase | Eluent System |
| Intermediate for (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine | Silica Gel | Petroleum Ether/Ethyl Acetate (1:1) |
| 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | Silica Gel | Petroleum Ether/Ethyl Acetate (2:1) |
| This compound-3-carbaldehyde | Silica Gel | Petroleum Ether/Ethyl Acetate (3:1) |
| (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine | Silica Gel | Dichloromethane/Methanol (15:1) |
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound analog and the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Signaling Pathway Inhibition
This compound analogs have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in cell proliferation and inflammation.[2][3] They have also shown selectivity against p38 Mitogen-Activated Protein Kinase (p38 MAPK).[2]
Caption: Inhibition of TGF-β and p38 MAPK signaling pathways.
Experimental Workflow: Purification and Analysis
The general workflow for the purification and analysis of a synthesized this compound analog is outlined below.
Caption: General workflow for purification and analysis.
Logical Relationship: Troubleshooting Purification
This diagram illustrates a logical approach to troubleshooting common purification issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buy 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol [smolecule.com]
- 3. Synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate and resolve common side reactions and experimental challenges. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocycles like pyrazoles.[1][2] It employs a Vilsmeier reagent, typically an electrophilic chloroiminium ion, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3][4] However, the reaction's success is highly dependent on the substrate's electronic properties and the precise control of reaction conditions. Below, we address the most frequently encountered side reactions and provide actionable troubleshooting steps.
Issue 1: No Reaction or Low Yield of the Desired 4-Formylpyrazole
Symptoms:
-
Recovery of starting material.
-
Formation of only trace amounts of the formylated product.
Potential Causes & Solutions:
-
Insufficiently Activated Pyrazole Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][5] Pyrazoles with strong electron-withdrawing groups exhibit low reactivity.[6]
-
Expert Insight: N-unsubstituted pyrazoles can be problematic. The acidic N-H proton can be abstracted, leading to an anionic pyrazole species that is deactivated towards electrophilic attack. Ensure your pyrazole is N-substituted.[2][7] If the N-substituent is also strongly withdrawing, the reaction may still be sluggish.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For less reactive substrates, higher temperatures are often necessary. Reactions can be heated up to 120°C.[6][8] Start by increasing the temperature from room temperature to 60-80°C and monitor the reaction progress by TLC.[3][8]
-
Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent can drive the reaction to completion. Try increasing the equivalents of both DMF and POCl₃. A 5-fold excess of DMF and 2-fold excess of POCl₃ has been shown to improve yields for challenging substrates.[6]
-
Check Reagent Quality: The Vilsmeier reagent is moisture-sensitive.[9] Ensure that DMF is anhydrous and POCl₃ is fresh and has not been decomposed by atmospheric moisture.
-
-
-
Improper Vilsmeier Reagent Formation: The pre-formation of the Vilsmeier reagent is critical.
Issue 2: Formation of Dichloromethylated or Other Chlorinated Byproducts
Symptoms:
-
Mass spectrometry data indicates the addition of a -CHCl₂ group or other chlorine atoms.
-
Complex NMR spectra with unexpected signals.
Potential Causes & Solutions:
-
Over-activation by Vilsmeier Reagent: POCl₃, in addition to forming the Vilsmeier reagent, can act as a chlorinating agent, especially at higher temperatures.[10] This is particularly prevalent with substrates that have hydroxyl or other nucleophilic groups.[1]
-
Expert Insight: The intermediate iminium salt, before hydrolysis, can be attacked by chloride ions present in the reaction mixture, leading to the formation of a gem-dichloro species. Subsequent hydrolysis might be incomplete, or the chlorinated product may be stable.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for efficient formylation. For many pyrazoles, the initial addition can be done at 0°C, followed by gentle warming.[8]
-
Alternative Vilsmeier Reagents: Consider using a milder Vilsmeier reagent. Reagents prepared from oxalyl chloride or thionyl chloride instead of POCl₃ can sometimes reduce chlorination side reactions.[11] Phthaloyl dichloride has also been used to generate the Vilsmeier reagent under milder conditions.[12]
-
-
Issue 3: Pyrazole Ring Opening or Degradation
Symptoms:
-
Formation of a complex mixture of unidentifiable products.
-
Low mass balance in the final work-up.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: The combination of high temperatures and a strongly acidic environment (from the Vilsmeier reagent and its byproducts) can lead to the degradation of sensitive pyrazole substrates.
-
Expert Insight: The pyrazole ring, while aromatic, can be susceptible to cleavage under forcing conditions, especially if substituents destabilize the ring.
-
Troubleshooting Steps:
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately to avoid prolonged exposure to harsh conditions.
-
Careful Work-up: The quenching and neutralization steps are critical. Pouring the reaction mixture onto crushed ice helps to rapidly dissipate heat and hydrolyze the intermediate iminium salt.[1][13] Neutralize the acidic mixture slowly with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or aqueous sodium hydroxide) to a pH of 7-8 to avoid localized overheating and potential degradation of the product.[13]
-
-
Issue 4: Formylation at an Undesired Position
Symptoms:
-
Isolation of a regioisomeric formylpyrazole.
Potential Causes & Solutions:
-
Electronic and Steric Effects: Formylation typically occurs at the C4 position of the pyrazole ring, which is the most electron-rich and often sterically accessible position.[2] However, the directing effects of substituents on the ring can alter this regioselectivity.
-
Expert Insight: A bulky substituent at the N1 position can influence the accessibility of the C5 position. Similarly, strongly activating or deactivating groups at C3 or C5 will direct the electrophilic attack.
-
Troubleshooting Steps:
-
Analyze Your Substrate: Carefully consider the electronic nature and size of all substituents on your pyrazole ring. This will help predict the most likely site of formylation.
-
Literature Precedent: Search for Vilsmeier-Haack reactions on similarly substituted pyrazoles to anticipate the regiochemical outcome.
-
Structural Confirmation: Thoroughly characterize your product using 1D and 2D NMR techniques (e.g., NOESY, HMBC) to unequivocally confirm the position of the formyl group.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on pyrazoles?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4] This reagent then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution. The resulting intermediate iminium salt is then hydrolyzed during the aqueous work-up to yield the final 4-formylpyrazole.[1][3]
Q2: Can I use other amides besides DMF?
A2: Yes, other N,N-disubstituted formamides can be used, which can be a strategy to modify the reactivity of the Vilsmeier reagent.[14] However, DMF is the most common and generally effective amide for this reaction. Using other amides like N-methylformanilide can sometimes offer different selectivity or reactivity profiles.
Q3: My pyrazole has a free N-H group. Can I still perform the Vilsmeier-Haack reaction?
A3: It is highly challenging. N-unsubstituted 3,5-dimethylpyrazole, for example, fails to undergo formylation under typical conditions.[2][7] The acidic proton on the nitrogen can interfere with the reaction, leading to deprotonation and deactivation of the ring towards electrophilic attack. It is strongly recommended to protect or substitute the N-H position before attempting formylation.
Q4: How do I properly quench the reaction?
A4: The work-up is a critical step. The reaction mixture should be carefully and slowly poured onto a large excess of crushed ice with stirring.[1][13] This serves to hydrolyze the intermediate iminium salt to the aldehyde and to control the exothermic neutralization process. Following the quench, the mixture should be neutralized with a base like sodium carbonate or sodium hydroxide solution until the pH is between 7 and 8 to precipitate the product.[13]
Q5: What are some alternative methods for formylating pyrazoles?
A5: While the Vilsmeier-Haack reaction is one of the most direct and widely used methods, other formylation techniques exist. These include the Duff reaction (using hexamethylenetetramine and acid) and the Reimer-Tiemann reaction (using chloroform and a strong base), although these are typically more suited for phenolic substrates. For certain pyrazoles, metalation followed by quenching with a formylating agent like DMF can also be an effective strategy.
Experimental Protocols
Standard Protocol for Vilsmeier-Haack Formylation of an N-Substituted Pyrazole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reagent Maturation: Stir the resulting mixture at 0°C for 30 minutes. The formation of a white, viscous precipitate indicates the generation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the N-substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or other suitable solvent and add it to the Vilsmeier reagent mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Carefully neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or 2M sodium hydroxide solution.
-
Isolation: The product often precipitates upon neutralization and can be collected by filtration. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation: Optimizing Conditions for Challenging Substrates
The following table, adapted from studies on chloro-substituted pyrazoles, illustrates how reagent stoichiometry and temperature can be optimized to improve yield.[6][13]
| Entry | Substrate | Ratio (Substrate:DMF:POCl₃) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-methyl-3-propyl-5-chloropyrazole | 1 : 2 : 2 | 120 | 2 | 32 |
| 2 | 1-methyl-3-propyl-5-chloropyrazole | 1 : 5 : 2 | 120 | 2 | 55 |
| 3 | 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 1.5 | 90 | 3 | ~60 |
This data highlights that for less reactive substrates, increasing both the excess of DMF and the reaction temperature can significantly enhance the yield of the desired formylated product.[6]
Visualizing Key Processes
Vilsmeier-Haack Reaction Mechanism on Pyrazole
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier Reagent - Enamine [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing and Functionalizing N-unsubstituted Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of N-unsubstituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when functionalizing N-unsubstituted pyrazoles?
A1: The main difficulties arise from the tautomeric nature of the pyrazole ring and the presence of two reactive nitrogen atoms. This often leads to a lack of regioselectivity during N-substitution, resulting in mixtures of N1 and N2 isomers which can be challenging to separate. Additionally, the pyrazole ring can be susceptible to side reactions under harsh conditions, and achieving C-H functionalization directly can also present selectivity challenges.
Q2: How can I control regioselectivity during N-alkylation or N-arylation?
A2: Controlling regioselectivity is a key challenge. Several factors can be manipulated to favor the formation of a specific regioisomer:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct incoming electrophiles to the less sterically hindered nitrogen atom.
-
Protecting Groups: The use of a removable protecting group on one of the nitrogen atoms is a common and effective strategy to ensure substitution occurs at the desired position.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the isomeric ratio. For instance, the regioselectivity of N-alkylation can be controlled by the nature of the base or by altering the size and charge of the cation.
-
Directing Groups: Certain functional groups on the pyrazole ring can direct substitution to a specific nitrogen atom.
Q3: What are some common protecting groups for N-unsubstituted pyrazoles and when should I use them?
A3: Selecting the appropriate protecting group is crucial for a successful synthetic strategy. Common choices include:
-
p-Methoxybenzyl (PMB): This group is robust and can be removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting many other functional groups.
-
Tetrahydropyranyl (THP): THP protection can be achieved under green, solvent- and catalyst-free conditions. It is also removable under acidic conditions.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and removal under specific conditions, often with base (e.g., NaBH4 in EtOH for N-Boc-pyrazoles).
-
Trityl (Trt): This bulky group offers significant steric hindrance and is typically removed under acidic conditions.
The choice of protecting group depends on the overall synthetic route and the compatibility with other functional groups in the molecule.
Q4: My N-arylation reaction is not working. What are some potential reasons?
A4: N-arylation of pyrazoles, often achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann reactions, can be challenging. Common issues include:
-
Catalyst Inhibition: The pyrazole itself or other functional groups in the starting material can act as ligands and inhibit the catalyst.
-
Steric Hindrance: Bulky groups on either the pyrazole or the aryl halide can impede the reaction.
-
Incorrect Ligand Choice: The ligand used in the catalytic system is critical for a successful reaction. A screening of different ligands may be necessary.
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. Stronger reaction conditions or a more active catalytic system might be required.
Troubleshooting Guides
Low Yield in N-Alkylation/N-Arylation
| Potential Cause | Troubleshooting Step |
| Poor Deprotonation | Use a stronger base (e.g., NaH instead of K2CO3). |
| Low Electrophilicity of Alkylating/Arylating Agent | Switch to a more reactive agent (e.g., from an alkyl chloride to a bromide or iodide). |
| Suboptimal Solvent | Screen different solvents. For instance, fluorinated alcohols like TFE and HFIP have been shown to improve regioselectivity in some cases. |
| Catalyst Inactivity (for N-Arylation) | Ensure the catalyst is not degraded. Use fresh catalyst and ligand. Consider screening different catalyst/ligand combinations. |
| Side Reactions | Analyze the crude reaction mixture to identify byproducts. Adjust reaction conditions (e.g., temperature, reaction time) to minimize side reactions. |
Poor Regioselectivity
| Potential Cause | Troubleshooting Step |
| Similar Reactivity of N1 and N2 | Introduce a bulky substituent at the C3 or C5 position to sterically differentiate the two nitrogen atoms. |
| Tautomerization | Employ a protecting group strategy to block one of the nitrogen atoms. |
| Reaction Conditions Favoring Mixture | Systematically vary the base, solvent, and temperature to optimize for the desired regioisomer. |
Experimental Protocols
General Protocol for N-Alkylation of a 3(5)-Substituted Pyrazole
-
Deprotonation: To a solution of the 3(5)-substituted pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or MeCN), add a base (1.1-1.5 equivalents) portion-wise at 0 °C. Common bases include NaH, K2CO3, or Cs2CO3.
-
Reaction Mixture Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature or heat as necessary and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
General Protocol for Palladium-Catalyzed N-Arylation of Pyrazole
-
Reaction Setup: In a dry reaction vessel, combine the pyrazole (1.2 equivalents), aryl halide (1 equivalent), palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and ligand (e.g., Xantphos, tBuBrettPhos, 4-10 mol%).
-
Addition of Base and Solvent: Add a base (e.g., Cs2CO3, K3PO4, 2 equivalents) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite. Rinse the pad with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Visual Guides
Troubleshooting Workflow for Low Yield in N-Functionalization
Caption: Troubleshooting workflow for low reaction yield.
Decision Pathway for Regioselectivity Control
Caption: Decision pathway for controlling regioselectivity.
How to avoid formation of isomeric mixtures in pyrazole alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the formation of isomeric mixtures during pyrazole alkylation.
Troubleshooting Guide
Q1: My pyrazole alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in pyrazole alkylation often requires careful optimization of reaction conditions. The outcome is influenced by a delicate balance of steric and electronic factors, as well as the choice of reagents and solvents.[1] Here are several strategies to enhance the formation of the desired isomer:
-
Steric Hindrance: The bulkiness of substituents on the pyrazole ring and the alkylating agent is a primary determinant of regioselectivity.[1] Alkylation generally favors the less sterically hindered nitrogen atom.
-
To favor N1-alkylation: If your pyrazole is substituted at the C3 and C5 positions, ensure the substituent at the C5 position is smaller than the one at C3. Alternatively, using a sterically demanding alkylating agent can also direct the reaction to the N1 position.[1][2]
-
To favor N2-alkylation: A bulky substituent at the C3 position will sterically shield the adjacent N2 nitrogen, thus favoring alkylation at the N1 position.
-
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence the regioselectivity.[3]
-
Nature of the Alkylating Agent: The electrophile's structure is crucial.[1]
-
Catalysis: The use of specific catalysts can direct the alkylation. For instance, magnesium-catalyzed reactions have been shown to be highly regioselective for the N2 position.[6]
Q2: I am trying to synthesize the N2-alkylated pyrazole, but the reaction predominantly yields the N1 isomer. What adjustments can I make?
A2: Favoring the N2 position can be challenging as it is often the more sterically hindered and less thermodynamically stable product. However, specific methods have been developed to achieve N2-selectivity:
-
Magnesium-Catalyzed Alkylation: A highly effective method for obtaining N2-alkylated pyrazoles involves the use of a magnesium catalyst, such as MgBr2.[6] This method has been shown to provide high regioselectivities for a variety of 3-substituted and 3,4-disubstituted pyrazoles.[6]
-
Reaction Conditions Tuning: In some cases, switching the base and solvent system can alter the regioselectivity. For example, the use of NaH in DME-MeCN has been shown to enhance selectivity for the N2 isomer in specific cases compared to K2CO3 in MeCN.[3]
-
Substituent Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can modulate the reactivity of the adjacent nitrogens, which can be exploited to favor N2 alkylation under specific conditions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in pyrazole alkylation?
A1: The regioselectivity of pyrazole alkylation is primarily governed by a combination of steric and electronic effects. The two nitrogen atoms in the pyrazole ring have similar electronic properties, which often leads to the formation of a mixture of N1 and N2 alkylated products.[1][3] The key factors influencing the final product ratio are:
-
Steric Hindrance: Bulky groups on the pyrazole ring or the alkylating agent will direct the alkylation to the less sterically encumbered nitrogen atom.[1]
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the N1 and N2 atoms.
-
Reaction Conditions: The choice of base, solvent, temperature, and the presence of a catalyst can dramatically shift the equilibrium between the two isomeric products.[3] For instance, the use of certain bases and solvents can favor the formation of a specific pyrazolate anion, leading to a higher yield of one isomer.[3]
Q2: Are there any general guidelines for choosing the right conditions to achieve high selectivity for N1-alkylation?
A2: Yes, to generally favor N1-alkylation, consider the following:
-
Utilize Steric Hindrance: If possible, use a pyrazole with a larger substituent at the C3 position compared to the C5 position.
-
Employ Bulky Alkylating Agents: Reagents like α-halomethylsilanes are designed to be sterically demanding and have shown excellent N1-selectivity.[2]
-
Select Appropriate Base/Solvent Combinations: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective method for promoting N1-alkylation.[5] Potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) is another widely used system that often provides good N1-selectivity.[4]
Q3: Can enzymatic methods be used to control the regioselectivity of pyrazole alkylation?
A3: Yes, enzymatic methods have emerged as a powerful tool for achieving unprecedented regioselectivity in pyrazole alkylation. Engineered enzymes, such as modified methyltransferases, can catalyze the alkylation with very high selectivity (>99%), often targeting a specific nitrogen atom that is difficult to functionalize selectively through traditional chemical methods.[9] These biocatalytic systems can perform methylation, ethylation, and propylation with high precision.[9]
Data Presentation
Table 1: Regioselectivity (N1:N2 Ratio) of Pyrazole Alkylation under Various Conditions
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature | N1:N2 Ratio | Reference |
| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | i-Pr2NEt | THF | MgBr2 | 25 °C | 1:99 | [6] |
| 3-CF3-pyrazole | Ethyl iodoacetate | K2CO3 | MeCN | - | Reflux | 1:1 | [3] |
| 3-CF3-pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | - | Room Temp | N2 major | [3] |
| Various 3-substituted pyrazoles | α-Halomethylsilanes | Cs2CO3 | MeCN | - | 80 °C | 92:8 to >99:1 | [2] |
| 3-Methyl-1H-pyrazole | α,β-unsaturated ketones | Cinchona-based PTC | Toluene | - | Room Temp | up to 9:1 | [4] |
| 3-Substituted pyrazoles | Trichloroacetimidates | - | 1,2-DCE | CSA | 83 °C | Major isomer sterically controlled | [8] |
Experimental Protocols
Protocol 1: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles
This protocol is adapted from a method developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles.[6]
Materials:
-
3-Substituted pyrazole
-
α-Bromoacetate or α-bromoacetamide
-
Magnesium bromide (MgBr2)
-
Diisopropylethylamine (i-Pr2NEt)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, add the 3-substituted pyrazole (1.0 equiv) and MgBr2 (0.2 equiv) to a vial equipped with a magnetic stir bar.
-
Add anhydrous THF, followed by the α-bromoacetate or α-bromoacetamide (2.0 equiv).
-
Add i-Pr2NEt (2.1 equiv) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Quench the reaction with a saturated solution of NH4Cl in MeOH.
-
Concentrate the solution to dryness.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N2-alkylated pyrazole.
Protocol 2: N1-Selective Methylation of Pyrazoles using α-Halomethylsilanes
This protocol describes a highly selective N1-methylation method using sterically bulky α-halomethylsilanes as masked methylating agents.[2]
Materials:
-
3-Substituted pyrazole
-
(Chloromethyl)trimethylsilane or other α-halomethylsilane
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution
-
Water
Procedure:
Step 1: N-Silylmethylation
-
To a vial containing the 3-substituted pyrazole (1.0 equiv) and Cs2CO3 (1.5 equiv), add anhydrous MeCN.
-
Add the α-halomethylsilane (1.2 equiv) and heat the mixture at 80 °C for 2 hours.
-
Cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure. The crude N-silylmethylated pyrazole can be used in the next step without further purification.
Step 2: Protodesilylation
-
Dissolve the crude N-silylmethylated pyrazole in THF.
-
Add a solution of TBAF (1.5 equiv) in THF and water.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the N1-methylated pyrazole.
Visualizations
Caption: Key factors controlling the regioselectivity of pyrazole alkylation.
Caption: A general experimental workflow for achieving N1-regioselective pyrazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic strategies involve a multi-step process starting from pyrazole. A typical sequence includes:
-
N-protection of Pyrazole: The pyrazole nitrogen is protected, for example, with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group.
-
Alkylation: The protected pyrazole undergoes alkylation at the C-5 position.
-
Deprotection: The protecting group is removed.
-
Intramolecular Cyclization: The final ring closure is achieved to form the this compound backbone.
Derivatives can be synthesized by introducing functional groups at various stages of this process.[1]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Scaling up the synthesis of this compound requires careful consideration of several safety aspects:
-
Handling of Pyrophoric Reagents: Reagents like n-butyllithium (n-BuLi) and sodium hydride (NaH) are pyrophoric and react violently with water and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: The quenching of reactive reagents and some reaction steps can be highly exothermic. Use an ice bath for cooling and add reagents slowly to control the temperature, especially in large volumes.
-
Gas Evolution: Some steps, like quenching of NaH, produce hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used, such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Q3: Are there greener alternatives to the traditional synthesis methods?
A3: Yes, the field of green chemistry offers several strategies to make the synthesis more environmentally friendly.[2] This can include:
-
Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives.
-
Catalytic Reactions: Employing catalysts to reduce the amount of reagents needed and minimize waste.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and potentially increase yields, especially when scaling up.[3]
Troubleshooting Guide
Problem 1: Low yield in the N-protection step of pyrazole.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of pyrazole. | Ensure the sodium hydride (NaH) is fresh and of good quality. Use a slight excess of NaH (1.05-1.1 equivalents). Allow sufficient time for the deprotonation to complete before adding the protecting group reagent. |
| Moisture in the reaction. | Thoroughly dry all glassware and ensure the solvent (e.g., THF) is anhydrous. Perform the reaction under a strict inert atmosphere. |
| Degradation of the protecting group reagent. | Use a fresh bottle of the protecting group reagent (e.g., SEM-Cl). |
Problem 2: Formation of multiple products during the alkylation step.
| Possible Cause | Suggested Solution |
| Competitive alkylation at different positions. | Control the reaction temperature carefully. Lowering the temperature (e.g., to -78 °C) can improve selectivity. |
| Side reactions due to residual base. | Ensure the base from the previous step is completely quenched or removed before proceeding. |
Problem 3: Incomplete intramolecular cyclization.
| Possible Cause | Suggested Solution |
| Insufficiently strong base. | Sodium hydride (NaH) is commonly used. Ensure it is of high purity and used in sufficient quantity. |
| Poor solvent choice. | Anhydrous DMF is often a good choice for this step.[1] |
| Steric hindrance. | If bulky substituents are present, a higher reaction temperature or a stronger, non-nucleophilic base might be required. |
Problem 4: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of closely related impurities. | Optimize the reaction conditions to minimize side product formation. Use silica gel chromatography with a carefully selected eluent system for purification.[1] |
| Product instability. | Store the purified product under appropriate conditions (e.g., at low temperature, under an inert atmosphere) to prevent degradation. |
Experimental Protocols
Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
This is an 8-step synthesis with an overall yield of 29.4%.[1]
Step 1: Preparation of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole To a stirred solution of NaH (1.05 equiv.) in THF at 0 °C, a solution of pyrazole (1.0 equiv.) in THF is added dropwise. After 30 minutes, a solution of SEM-Cl (1.05 equiv.) in THF is added dropwise. The solution is warmed to room temperature and stirred overnight under a nitrogen atmosphere.[1]
Step 2 & 3: Alkylation and further reaction The product from Step 1 is further reacted to yield 5-(3-chloropropyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.[1]
Step 4: Deprotection This step yields 5-(3-chloropropyl)-1H-pyrazole. The crude product is purified by silica gel chromatography.[1]
Step 5: Intramolecular Cyclization to form this compound To a stirred solution of 5-(3-chloropropyl)-1H-pyrazole (1.0 equiv.) in anhydrous DMF at 0 °C, NaH (1.1 equiv.) is added in portions.[1]
Step 6-8: Functionalization to (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine The core structure is further functionalized to yield the final product.[1]
| Step | Reactants | Reagents | Solvent | Temperature | Yield |
| 1 | Pyrazole, SEM-Cl | NaH | THF | 0 °C to RT | - |
| 4 | - | - | - | - | 60% (over 2 steps) |
| 5 | 5-(3-chloropropyl)-1H-pyrazole | NaH | DMF | 0 °C | - |
| 7 | 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | n-BuLi, DMF | THF | -78 °C | 88% |
| 8 | This compound-3-carbaldehyde | Hydroxylamine hydrochloride, Na2CO3 | MeOH | RT | 100% (crude) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the intramolecular cyclization step.
References
Technical Support Center: Pyrrolo[1,2-b]pyrazole Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrrolo[1,2-b]pyrazoles and encountering challenges with mass spectrometry analysis.
Troubleshooting Guide & FAQs
This section addresses common issues observed during the mass spectrometric analysis of pyrrolo[1,2-b]pyrazoles, providing potential causes and solutions in a question-and-answer format.
Q1: I don't see the molecular ion peak ([M]+• or [M+H]+) for my pyrrolo[1,2-b]pyrazole compound. What could be the reason?
A1: The absence or low intensity of the molecular ion peak is a common issue, particularly with high-energy ionization techniques like Electron Ionization (EI). This often occurs because the molecular ion is unstable and fragments extensively upon ionization.
Troubleshooting Steps:
-
Switch to a "soft" ionization technique: If you are using EI, consider switching to a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[1] These are less energetic and more likely to produce a prominent protonated molecule ([M+H]+) or adduct ions, which can confirm the molecular weight.[1]
-
Lower the ionization energy (EI): If your instrument allows, reducing the electron energy from the standard 70 eV to a lower value can sometimes help in preserving the molecular ion.[1]
-
Check for in-source fragmentation: High temperatures in the gas chromatography (GC) injection port or the mass spectrometer's ion source can cause the molecule to degrade before it is ionized.[1] Try lowering the temperatures of these components to see if the molecular ion peak appears.
-
Derivatization: For compounds with active hydrogens, derivatization can increase the stability of the molecular ion.[1]
Q2: I'm observing unexpected fragments in the mass spectrum of my substituted pyrrolo[1,2-b]pyrazole. How can I interpret them?
A2: The fragmentation of the pyrrolo[1,2-b]pyrazole core is highly influenced by the nature and position of its substituents.[2][3] Fragmentation generally initiates with the cleavage of the most labile bonds or rearrangement of the heterocyclic system.
Common Fragmentation Pathways:
-
Loss of Substituents: The initial fragmentation often involves the loss of substituents from the pyrrole or pyrazole ring. For example, the loss of a methyl group (-15 Da) or an ethyl group (-29 Da) is common.
-
Ring Cleavage: The fused bicyclic system can undergo ring cleavage. Based on the fragmentation of related fused nitrogen heterocycles, the initial cleavage may occur in either the pyrrole or the pyrazole ring, depending on the substitution pattern and the resulting stability of the fragment ions.[4]
-
Pyrrole Ring Fragmentation: For substituted pyrroles, characteristic losses include water, aldehydes, and even the pyrrole moiety itself, especially when aromatic groups are present on the side chains.[5]
-
Pyrazole Ring Fragmentation: The pyrazole ring is known to fragment via the expulsion of HCN (27 Da) or N₂ (28 Da).[3] The presence of certain substituents, like nitro or acetyl groups, can alter these primary fragmentation pathways.[3]
Q3: My mass spectrum shows several peaks with masses higher than the expected molecular weight. What are these?
A3: Peaks with masses higher than the molecular ion are typically due to the formation of adducts, especially when using soft ionization techniques like ESI.
Common Adducts in ESI-MS:
-
[M+Na]⁺: Sodium adducts are very common and result in a peak at M+23.
-
[M+K]⁺: Potassium adducts (M+39) can also be observed, often alongside sodium adducts.
-
[M+NH₄]⁺: Ammonium adducts (M+18) are common when ammonium salts are used in the mobile phase.
-
Solvent Adducts: Adducts with solvent molecules like acetonitrile ([M+ACN+H]⁺) can also form.
Troubleshooting Steps:
-
Optimize Mobile Phase: The choice and concentration of mobile phase additives can influence adduct formation. Using a small amount of formic acid can promote protonation ([M+H]⁺) over other adducts.
-
Sample Clean-up: Ensure your sample is free from salt contamination. Use high-purity solvents and reagents.
-
Recognize Adduct Patterns: Look for characteristic mass differences between the peaks to identify the types of adducts present.
Q4: How do I choose between Electron Ionization (EI) and Electrospray Ionization (ESI) for my pyrrolo[1,2-b]pyrazole analysis?
A4: The choice between EI and ESI depends on the properties of your analyte and the information you wish to obtain.
-
Electron Ionization (EI): This is a hard ionization technique that provides detailed structural information through extensive fragmentation.[6] It is well-suited for volatile and thermally stable compounds.[6] However, the molecular ion may be weak or absent for some molecules.[1]
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and less volatile compounds.[6] It typically produces a strong signal for the protonated molecule ([M+H]⁺) with minimal fragmentation, making it excellent for determining the molecular weight.[6] Tandem mass spectrometry (MS/MS) can be used with ESI to induce fragmentation and obtain structural information.
Data Presentation
The following table summarizes common neutral losses and fragment ions observed in the mass spectrometry of substituted pyrazole and pyrrole systems, which can be extrapolated to the pyrrolo[1,2-b]pyrazole scaffold.
| Neutral Loss (Da) | Lost Fragment | Likely Origin | Reference |
| 15 | •CH₃ | Methyl substituent | General MS |
| 18 | H₂O | Hydroxyl substituent, in-source | [5] |
| 27 | HCN | Pyrazole or pyrrole ring cleavage | [3] |
| 28 | N₂ | Pyrazole ring cleavage | [3] |
| 28 | CO | Carbonyl substituent | [4] |
| 43 | •C₃H₇ / •CH₃CO | Propyl or acetyl substituent | General MS |
| 46 | NO₂ | Nitro substituent | [4] |
Experimental Protocols
General Protocol for LC-ESI-MS/MS Analysis
This protocol provides a general starting point for the analysis of pyrrolo[1,2-b]pyrazoles. Optimization will be required based on the specific compound and instrumentation.
-
Sample Preparation: Dissolve the purified pyrrolo[1,2-b]pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over 15-20 minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi.
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min.
-
Capillary Temperature: 300 - 350 °C.
-
-
MS Scan: Acquire full scan data from m/z 100-1000 to identify the protonated molecule [M+H]⁺ and any adducts.
-
MS/MS Fragmentation: Isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum. This will provide structural information.
-
Visualizations
Diagram 1: Hypothetical Fragmentation Pathway
Caption: Hypothetical fragmentation of a substituted pyrrolo[1,2-b]pyrazole.
Diagram 2: Troubleshooting Workflow for MS Analysis
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
Diagram 3: Influence of Substituents on Fragmentation
Caption: Relationship between substituents and fragmentation patterns.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
Technical Support Center: Stereoselective Synthesis of Pyrazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining methods for the stereoselective synthesis of pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazole derivatives, with a focus on stereoselectivity.
Issue 1: Low Reaction Yield
Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] A primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
-
Potential Cause: Impure starting materials (1,3-dicarbonyl compounds or hydrazines) can lead to side reactions.[1]
-
Troubleshooting Step: Assess the purity of starting materials using appropriate analytical techniques. Purification of reagents before use is recommended.[1]
-
Potential Cause: Suboptimal reaction conditions such as incorrect temperature, reaction time, or pH.[2]
-
Troubleshooting Step: Optimize reaction conditions. For instance, in the Knorr synthesis, a small amount of a weak acid catalyst like glacial acetic acid can facilitate the reaction, but strongly acidic conditions can reduce the nucleophilicity of hydrazine.[2] Moderate increases in temperature or reaction time may also improve yield.[2]
-
Potential Cause: Incomplete reactions or the formation of stable intermediates, such as pyrazolines, that do not fully aromatize to the final pyrazole product.[2]
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If pyrazoline intermediates are detected, a separate oxidation step may be required.[2]
Issue 2: Poor Stereoselectivity or Formation of Regioisomers
A significant challenge in the synthesis of substituted pyrazoles is controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] This can result in a mixture of two different pyrazole products.[2]
-
Potential Cause: The initial nucleophilic attack of the hydrazine can occur at two different carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound.[1]
-
Troubleshooting Step: The regiochemical outcome is influenced by steric hindrance, electronic effects, and reaction pH.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the nucleophilic attack to the less hindered carbonyl group.[3]
-
Electronic Effects: The initial attack typically occurs at the more electrophilic carbonyl carbon. For example, a carbonyl carbon adjacent to a strong electron-withdrawing group like -CF₃ is more electrophilic.[3]
-
Reaction pH: Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[3]
-
-
Potential Cause: The chosen synthetic route may not be optimal for achieving high stereoselectivity.
-
Troubleshooting Step: Consider alternative synthetic strategies. 1,3-dipolar cycloaddition reactions are known for their excellent atom economy, high yields, and remarkable regio- and stereoselectivity.[4]
Issue 3: Discoloration of the Reaction Mixture
Discoloration, often to a yellow or red hue, is a common observation in pyrazole synthesis, particularly in the Knorr synthesis using hydrazine salts like phenylhydrazine hydrochloride.[1][5]
-
Potential Cause: Formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1][2]
-
Troubleshooting Step: Handle sensitive hydrazines under an inert atmosphere (e.g., nitrogen or argon).[2] Adding a mild base like sodium acetate can neutralize acid and lead to a cleaner reaction profile.[1]
-
Potential Cause: Acid-promoted formation of colored byproducts.[1]
-
Troubleshooting Step: The addition of a mild base can mitigate this issue.[1] Purification techniques such as passing the crude product through a silica plug or recrystallization can effectively remove these impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole derivatives?
A1: The two main synthetic strategies for constructing pyrazole scaffolds are the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their derivatives (such as the Knorr pyrazole synthesis), and the 1,3-dipolar cycloaddition reaction of diazo compounds with alkenes or alkynes.[4]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: To improve regioselectivity, you can modify the substrates to exploit steric and electronic effects. For instance, using a bulky substituent on the hydrazine or the dicarbonyl compound can favor one reaction pathway.[3] Alternatively, adjusting the reaction pH can influence the site of the initial nucleophilic attack.[3] Microwave-assisted synthesis can sometimes favor the thermodynamically preferred isomer.[3]
Q3: My reaction is producing a mixture of regioisomers. How can I separate them?
A3: Separation of regioisomers can often be achieved by column chromatography on silica gel.[1][3] Recrystallization can also be an effective method for purification if the isomers have sufficiently different solubilities.[1]
Q4: What is the role of a catalyst in pyrazole synthesis?
A4: In many pyrazole syntheses, a catalyst is used to facilitate the reaction. For example, in the Knorr synthesis, a few drops of glacial acetic acid can catalyze the initial hydrazone formation and subsequent cyclization.[2] In other modern approaches, metal catalysts (e.g., copper, iron, ruthenium) are employed to promote specific bond formations and control selectivity.[6]
Q5: Are there "green" methods for pyrazole synthesis?
A5: Yes, greener approaches to pyrazole synthesis are being developed. These include microwave-assisted synthesis under solvent-free conditions, which can lead to high yields in short reaction times.[7] One-pot syntheses that minimize purification steps and the use of environmentally benign oxidants like air are also being explored.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on pyrazole synthesis, highlighting the impact of different reaction conditions on yield and selectivity.
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Starting Materials | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine HCl + β-oxoketone | H₂O/AcOH or EtOH/AcOH | 23 | ~4 | - | [5] |
| Diarylhydrazones + Vicinal Diols | Iron-catalyzed | - | - | - | [6] |
| 1,3-Diols + Alkyl Hydrazines | Ruthenium-catalyzed | - | - | - | [6] |
| Primary Amines + 1,3-Diketones + Aminating Reagent (R1) | DMF | 80 | - | 44 | [9] |
| Primary Amines + 1,3-Diketones + Aminating Reagent (R2) | DMF | 80 | - | 23 | [9] |
| Primary Amines + 1,3-Diketones + Aminating Reagent (R3) | DMF | 80 | - | 41 | [9] |
| Primary Amines + 1,3-Diketones + Aminating Reagent (R6) | DMF | 80 | - | 53 | [9] |
Table 2: Regioselectivity in Unsymmetrical Pyrazole Synthesis
| Unsymmetrical 1,3-Dicarbonyl | Hydrazine Derivative | Solvent/Catalyst | Reaction Conditions | Major Regioisomer | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | - | - | 3-CF₃ pyrazole | [3] |
| Unsymmetrical 1,3-diketone | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temperature, 1-4h | - | [3] |
| α,β-Unsaturated ketone (e.g., chalcone) | Arylhydrazine | Glacial Acetic Acid | Microwave, 120-140°C, 15-20 min | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If a hydrazine salt (e.g., hydrochloride) is used, a mild base like sodium acetate (1.0 eq) may be added to neutralize the acid.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Synthesis for Regiocontrol
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[3]
-
Mixing Reagents: Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Adding Solvent/Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[3]
-
Microwave Irradiation: Seal the vessel securely and place it in a microwave reactor. Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[3]
-
Workup: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[3]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing regioselectivity.
Caption: Experimental workflow for Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Efficiency of Catalytic Methods for Pyrazole Synthesis
Welcome to the Technical Support Center for Catalytic Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to pyrazole derivatives. Here, we delve into common experimental challenges, offering troubleshooting strategies and frequently asked questions to enhance the efficiency and success of your catalytic reactions.
Troubleshooting Guide: Common Issues in Catalytic Pyrazole Synthesis
This section addresses specific problems that may arise during the synthesis of pyrazoles using catalytic methods. Each issue is presented with potential causes and actionable solutions.
Low to No Product Conversion
Symptom: Thin-layer chromatography (TLC) or other reaction monitoring techniques (e.g., GC-MS, LC-MS) show a significant amount of unreacted starting materials, even after extended reaction times.
Potential Causes & Solutions:
-
Catalyst Inactivity or Degradation:
-
Cause: The chosen catalyst may be unsuitable for the specific substrate combination or may have degraded due to improper storage or handling. Some catalysts are sensitive to air and moisture.
-
Solution:
-
Verify the catalyst's activity with a known, reliable reaction.
-
Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) if it is air- or moisture-sensitive.
-
Consider screening a variety of catalysts, including both Lewis and Brønsted acids, as well as transition metal catalysts, to find the optimal choice for your reaction.[1] For instance, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst under solvent-free conditions.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature, pressure, or solvent may not be optimal for the catalytic cycle to proceed efficiently.
-
Solution:
-
Systematically vary the reaction temperature. While some reactions proceed well at room temperature, others may require heating to overcome activation energy barriers.[2][3]
-
The choice of solvent can significantly impact reaction rates and yields. Aprotic dipolar solvents like DMF or DMSO may be more effective than polar protic solvents such as ethanol in certain cases.[4]
-
For transition-metal catalyzed reactions, ensure that the system is properly degassed to remove oxygen, which can oxidize the catalyst.
-
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the starting materials, such as the 1,3-dicarbonyl compound or the hydrazine derivative, can inhibit the catalyst or lead to unwanted side reactions.[4]
-
Solution:
-
Purify starting materials before use, for example, by distillation or recrystallization.
-
Confirm the purity of starting materials using techniques like NMR or GC-MS.
-
-
-
Incomplete Cyclization:
-
Cause: The reaction may stall at the intermediate hydrazone stage, particularly if the hydrazine is deactivated by electron-withdrawing groups.[4]
-
Solution:
-
Increase the reaction temperature or switch to a higher-boiling solvent to promote the cyclization step.
-
Employ a stronger acid catalyst to facilitate the dehydration and subsequent ring closure.
-
-
Formation of Regioisomers
Symptom: NMR analysis of the crude product indicates the presence of more than one pyrazole isomer.
Potential Causes & Solutions:
-
Reaction of Unsymmetrical 1,3-Dicarbonyl Compounds:
-
Cause: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to the formation of two different regioisomers.[2][4]
-
Solution:
-
Catalyst Control: Certain catalysts can offer high regioselectivity. For instance, copper(II) nitrate has been reported to provide highly regioselective products in the condensation of 1,3-diketones with substituted hydrazines.[5]
-
Reaction Conditions: The pH, solvent, and temperature of the reaction can influence the regiochemical outcome.[6] Careful optimization of these parameters is crucial.
-
Flow Chemistry: Utilizing flow chemistry can sometimes provide better control over reaction parameters, potentially leading to improved regioselectivity.[6]
-
Spectroscopic Differentiation: To confirm the identity of the major and minor regioisomers, advanced NMR techniques such as NOESY can be employed to establish through-space correlations between protons on the N-substituent and the pyrazole ring.[4]
-
-
Undesired Side Reactions
Symptom: The formation of significant byproducts is observed, complicating purification and reducing the yield of the desired pyrazole.
Potential Causes & Solutions:
-
Homocoupling of Aryl Halides (in N-Arylation Reactions):
-
Cause: In copper- or palladium-catalyzed N-arylation reactions, the aryl halide starting material can undergo homocoupling to form biaryl side products, especially at higher temperatures.[4]
-
Solution:
-
-
Formation of Colored Impurities:
-
Cause: The reaction mixture turning yellow or red can indicate the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[4]
-
Solution:
-
Run the reaction under an inert atmosphere to prevent oxidation.
-
Ensure the purity of the hydrazine starting material.
-
-
-
Formation of Pyrazolines:
-
Cause: In some cases, the reaction may yield a pyrazoline, which is a partially saturated analog of pyrazole. This can occur when using α,β-unsaturated ketones as starting materials.[2]
-
Solution: The resulting pyrazoline can often be oxidized to the corresponding pyrazole in a subsequent step.[2][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrazole synthesis?
A1: The most prevalent methods include:
-
Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines: This is a classic and widely used method, often catalyzed by acids.[2][8]
-
1,3-Dipolar cycloaddition: This involves the reaction of a 1,3-dipole (like a diazo compound or nitrilimine) with a dipolarophile (like an alkyne).[5][9]
-
Multicomponent reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole ring, often with high efficiency and atom economy.[10][11]
-
Transition-metal catalyzed reactions: Catalysts based on palladium, copper, rhodium, and ruthenium are used in various C-N and C-C bond-forming reactions to construct the pyrazole core.[5][12][13]
Q2: How do I choose the right catalyst for my pyrazole synthesis?
A2: The choice of catalyst depends on several factors, including the specific reaction, the nature of the substrates, and the desired outcome (e.g., regioselectivity). A good starting point is to review the literature for similar transformations. For simple cyclocondensations, a Brønsted or Lewis acid catalyst is often sufficient.[1][14] For more complex transformations, such as cross-coupling reactions to form N-aryl pyrazoles, a transition metal catalyst with an appropriate ligand is necessary.[12]
Q3: How can I monitor the progress of my pyrazole synthesis reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product.[4][10] For more quantitative analysis and to identify intermediates or byproducts, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[4][6]
Q4: What are some common "green" or environmentally friendly approaches to pyrazole synthesis?
A4: Several strategies can make pyrazole synthesis more environmentally friendly:
-
Use of green solvents: Water or ethanol are often preferred over more hazardous organic solvents.[10][11]
-
Catalyst-free conditions: Some reactions can proceed efficiently without a catalyst, particularly under microwave irradiation or using multicomponent strategies.[11]
-
Solvent-free reactions: Performing reactions neat or under solvent-free conditions reduces waste.[1][11]
-
Use of recyclable catalysts: Heterogeneous catalysts or those that can be easily recovered and reused improve the sustainability of the process.[1] For example, nano-ZnO and Amberlyst-70 are reusable catalysts that have been employed in pyrazole synthesis.[2][4]
Q5: How can I purify my pyrazole product?
A5: The purification method depends on the physical properties of the pyrazole and the impurities present. Common techniques include:
-
Recrystallization: This is effective for solid products.[10]
-
Silica gel column chromatography: A widely used method for separating the desired product from byproducts and unreacted starting materials.[4]
-
Aqueous work-up: This involves washing the crude product with water or brine to remove water-soluble impurities.[4]
-
Acid-base extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, extracting it into an aqueous layer, and then neutralizing to recover the pure pyrazole.[15]
Experimental Protocols & Data
General Protocol for Catalyst Screening in Pyrazole Synthesis
This protocol provides a framework for efficiently screening different catalysts for the synthesis of a target pyrazole.
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine derivative (1 mmol)
-
Solvent (e.g., ethanol, toluene, DMF) (5 mL)
-
Catalyst (5-10 mol%)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Stirring and heating apparatus
-
TLC plates and developing chamber
-
Analytical instruments (GC-MS or LC-MS)
Procedure:
-
Set up a parallel array of reactions, each in a separate reaction vessel.
-
To each vessel, add the 1,3-dicarbonyl compound and the hydrazine derivative.
-
Add the solvent to each vessel.
-
Add a different catalyst to each vessel. Include a control reaction with no catalyst.
-
Stir the reactions at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).
-
After a set time (e.g., 24 hours), or upon completion, quench the reactions.
-
Analyze a small aliquot from each reaction by GC-MS or LC-MS to determine the conversion and identify the formation of any byproducts.
-
Based on the results, select the most effective catalyst for further optimization.
Data Presentation: Catalyst Performance Comparison
The following table summarizes hypothetical results from a catalyst screening experiment for the synthesis of 1-phenyl-3,5-dimethylpyrazole from phenylhydrazine and acetylacetone.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| None | Ethanol | 80 | 24 | <5 |
| Acetic Acid | Ethanol | 80 | 12 | 75 |
| Sc(OTf)₃ | Toluene | 110 | 8 | 92 |
| Cu(NO₃)₂ | Ethanol | 25 | 6 | 88 |
| Nano-ZnO | Ethanol | 25 | 4 | 95[4] |
Visualizing Reaction Pathways
Knorr Pyrazole Synthesis Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Knorr pyrazole synthesis.
Caption: A simplified workflow of the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical approach to troubleshooting low yields in catalytic pyrazole synthesis.
Caption: A decision tree for troubleshooting low pyrazole synthesis yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Using 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of synthetic chemistry and drug discovery. Among the various analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and often definitive method for elucidating molecular structures. This guide provides a comparative analysis of the ¹H NMR data for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole, showcasing how this technique can be used to confirm its structure over potential isomers and related derivatives.
Structural Elucidation via ¹H NMR
The structure of this compound features a fused bicyclic system containing both a pyrazole and a partially saturated pyrrole ring. The proton environment of this molecule gives rise to a characteristic ¹H NMR spectrum that allows for its definitive identification. The key features to expect are two distinct signals in the aromatic region corresponding to the protons on the pyrazole ring, and three signals in the aliphatic region corresponding to the three methylene (-CH2-) groups of the dihydropyrrole ring.
The methylene protons at positions 4, 5, and 6 will exhibit specific chemical shifts and coupling patterns (multiplicities) due to their distinct electronic environments and proximity to neighboring protons. Specifically, the protons at C4, being adjacent to a nitrogen atom and the aromatic ring, are expected to be the most deshielded (highest chemical shift) among the aliphatic protons.
Comparative ¹H NMR Data Analysis
To illustrate the utility of ¹H NMR in structural confirmation, the table below compares the experimental data for a derivative, this compound-3-carbaldehyde, with the expected signals for the parent compound and a potential isomer.
| Proton Assignment | This compound-3-carbaldehyde[1] | Expected this compound | Alternative Structure: Isomeric Pyrrolo[1,2-a]imidazole |
| H-2 | 7.52 (s, 1H) | ~7.4 (d, 1H) | ~7.0-7.2 (d, 1H) |
| H-3 | Substituted (Aldehyde) | ~6.1 (d, 1H) | Substituted or ~6.8-7.0 (d, 1H) |
| H-4 (or equivalent) | 4.19 (t, J = 7.2 Hz, 2H) | ~4.1 (t, 2H) | ~3.8-4.0 (t, 2H) |
| H-5 (or equivalent) | 2.63-2.70 (m, 2H) | ~2.6 (m, 2H) | ~2.4-2.6 (m, 2H) |
| H-6 (or equivalent) | 2.95 (t, J = 7.2 Hz, 2H) | ~2.9 (t, 2H) | ~3.5-3.7 (t, 2H) |
| Other | 9.80 (s, 1H, -CHO) | - | - |
The data clearly shows that the chemical shifts and multiplicities of the protons in the dihydropyrrole ring are highly informative. The triplet at ~4.1 ppm is characteristic of the C4 protons adjacent to the bridgehead nitrogen, while the triplet at ~2.9 ppm corresponds to the C6 protons. The multiplet for the C5 protons arises from coupling to both the C4 and C6 protons. This distinct pattern allows for confident assignment of the this compound scaffold.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers often reference the residual solvent peak).
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.
-
The instrument is tuned and shimmed to ensure homogeneity of the magnetic field.
-
A standard single-pulse experiment is performed. Typical parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
Spectral width: -2 to 12 ppm
-
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum.
-
Phase correction is applied to obtain a flat baseline.
-
The baseline is corrected to remove any broad distortions.
-
The spectrum is referenced (e.g., to the residual solvent peak of CDCl₃ at 7.26 ppm).
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
-
Peak picking identifies the precise chemical shifts (in ppm) and coupling constants (in Hz) are measured.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Guide to Pyrazole Synthesis: The Classical Knorr Approach vs. Modern Flow Chemistry
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] Their versatile biological activities are evident in blockbuster drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2][3] Given their significance, the methods for their synthesis are of paramount importance to researchers in drug discovery and process development.
This guide provides an in-depth comparison of two prominent methodologies for pyrazole synthesis: the time-honored Knorr pyrazole synthesis, a staple of batch chemistry for over a century, and the increasingly adopted continuous flow chemistry approach. We will delve into the mechanistic underpinnings, practical execution, and objective performance of each method, providing the field-proven insights necessary to select the optimal strategy for your research and development needs.
The Foundational Method: Knorr Pyrazole Synthesis in Batch
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[4][5][6] Its enduring prevalence is a testament to its reliability and the wide availability of its starting materials.
Causality of the Mechanism
The reaction typically proceeds under acidic catalysis. The fundamental principle is a sequence of nucleophilic attack and dehydration to form the stable aromatic pyrazole ring.
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is the initial condensation step, forming a hydrazone intermediate after the elimination of a water molecule.[7] The choice of which carbonyl is attacked first can lead to different regioisomers if the dicarbonyl is unsymmetrical, a key consideration for synthetic planning.[8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[3][5] This ring-closing step forms a non-aromatic hydroxyl-pyrazolidine intermediate.[8]
-
Dehydration and Aromatization: The final step involves the acid-catalyzed elimination of a second water molecule from the intermediate, which is generally considered the rate-determining step.[8] This dehydration results in the formation of the thermodynamically stable, aromatic pyrazole ring.
Caption: Figure 1: Knorr Pyrazole Synthesis Workflow
Standard Batch Protocol: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol illustrates a typical Knorr synthesis. The choice of a β-ketoester (ethyl acetoacetate) as the 1,3-dicarbonyl component leads to a pyrazolone product.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).[9]
-
Initiation: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). The initial reaction can be slightly exothermic.[7][10]
-
Heating: Heat the reaction mixture to reflux (typically around 100-120°C) for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[7]
-
Work-up and Isolation: After completion, cool the reaction mixture. The product often crystallizes upon cooling or after the addition of a non-polar solvent like diethyl ether or hexane to induce precipitation.[9]
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[10]
Expert Assessment: Advantages and Limitations
-
Advantages:
-
Robustness: A well-established and highly versatile reaction with a vast body of literature.
-
Accessibility: Utilizes readily available and relatively inexpensive starting materials.[8]
-
-
Limitations:
-
Safety Concerns: The reaction can be highly exothermic, posing a risk of thermal runaway in large-scale batches. Hydrazine and its derivatives are often toxic and potentially explosive.[11][12]
-
Scalability Issues: Direct scaling of batch processes is non-linear. Heat and mass transfer become inefficient in large vessels, potentially leading to decreased yields, increased side products, and safety hazards.[13][14]
-
Regioselectivity: The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of a mixture of regioisomers, requiring challenging purification steps.[8]
-
Reaction Time: Batch reactions can have long heating and cooling cycles, reducing overall process efficiency.
-
The Modern Alternative: Continuous Flow Chemistry
Flow chemistry has emerged as a transformative technology in organic synthesis, moving from the domain of chemical engineering to a powerful tool for the bench chemist.[13][15] Instead of a single large vessel, reagents are continuously pumped through a network of tubes and microreactors.
The Rationale for Flow Chemistry
The primary advantage of flow chemistry stems from the high surface-area-to-volume ratio of the reactors.[14] This fundamental property provides:
-
Superior Heat Transfer: Exothermic heat is rapidly dissipated into the reactor walls, preventing the formation of hot spots and allowing for precise temperature control. This enables reactions to be run safely at temperatures far exceeding the solvent's boiling point (superheating).[13][15]
-
Efficient Mass Transfer: Reagents mix rapidly and thoroughly through diffusion and convection in the small channels, which can significantly accelerate reaction rates and improve selectivity.[15]
-
Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, drastically minimizing the risk associated with hazardous reagents or unstable intermediates.[12][16]
-
Seamless Scalability: Production is scaled by "scaling out"—running the system for a longer duration or in parallel—rather than "scaling up" to larger, more dangerous reactors.[13]
Caption: Figure 2: Batch vs. Continuous Flow Synthesis
Application to Pyrazole Synthesis
Flow chemistry directly addresses the primary limitations of the batch Knorr synthesis. A continuous-flow setup for a two-stage pyrazole synthesis, for instance, can involve the in-situ formation of an intermediate in one reactor coil followed by its reaction with hydrazine in a second.[17] This avoids the isolation of potentially unstable intermediates and improves overall process efficiency.[11]
Representative Flow Protocol: Two-Stage Synthesis of Pyrazoles
This protocol is based on a process for converting acetophenones to pyrazoles, demonstrating the power of multi-step continuous synthesis.[17]
Methodology:
-
System Setup: A typical setup involves two high-pressure pumps, a T-mixer, a heated reactor coil (e.g., stainless steel or PFA tubing), and a back-pressure regulator to maintain pressure and enable superheating.[17]
-
Reagent Preparation:
-
Solution A: Acetophenone (1.0 eq) and dimethylformamide dimethyl acetal (DMADMF, 2.0 eq) in a solvent like DMF.
-
Solution B: Hydrazine (3.0 eq) in DMF.
-
-
Execution:
-
Pump Solution A through the first heated reactor coil (e.g., 170°C, 10-minute residence time) to form the intermediate enaminone.
-
The output stream from the first reactor is mixed with Solution B at a T-mixer.
-
The combined stream enters a second reactor (e.g., a glass mixer-chip or another coil) at a lower temperature (e.g., 100°C, 4-minute residence time) to facilitate the cyclocondensation reaction.[17]
-
-
Collection: The output stream passes through the back-pressure regulator and is collected. The solvent can be removed under reduced pressure to yield the crude product, which is then purified as needed.
Head-to-Head Comparison: Performance and Experimental Data
The decision to use a batch or flow process hinges on a quantitative comparison of key performance indicators. The following table synthesizes data and established principles from the literature.
| Parameter | Knorr Synthesis (Batch) | Pyrazole Synthesis (Flow Chemistry) | Rationale & Causality |
| Reaction Time | Hours (including heat/cool cycles) | Minutes to Hours (residence time) | Flow chemistry eliminates lengthy heating and cooling cycles. Reaction rates are often accelerated due to superior heat/mass transfer.[13] Some flow reactions are complete in minutes versus hours for batch.[11] |
| Yield | Variable, often moderate to good. Can be lowered by side reactions. | Generally good to excellent. Often higher than batch due to precise control.[11] | Precise control over temperature and stoichiometry in flow minimizes side product formation, leading to higher purity and yield.[12] Yields of 48-84% in flow vs 40-74% in batch have been reported for similar reactions.[11] |
| Safety | Moderate to High Risk. Thermal runaway potential with exotherms. Handling of bulk hazardous materials. | High. Small reactor volumes minimize risk. Excellent heat dissipation prevents thermal runaway. In-situ generation of hazardous reagents is possible.[11][12][16] | The core safety advantage lies in minimizing the amount of energetic/toxic material present at any one time.[12] |
| Scalability | Difficult & Non-Linear ("Scaling Up"). Requires significant process redesign and safety reviews. | Straightforward ("Scaling Out"). Achieved by extending run time or using parallel reactors. | Scaling out is a linear and predictable process, making it ideal for producing variable quantities of material from milligrams to kilograms with the same setup.[13][16] |
| Process Control | Limited. Difficult to precisely control temperature and mixing in large vessels. | Precise. Exact control over temperature, pressure, residence time, and stoichiometry. | The small dimensions of flow reactors allow for near-instantaneous response to changes in heating or cooling, ensuring isothermal conditions.[15] |
| Regioselectivity | Can be poor, leading to product mixtures that require extensive purification.[8] | Can be significantly improved. Precise temperature control can favor one reaction pathway over another. | By fine-tuning reaction conditions (e.g., temperature, residence time), it is often possible to selectively form the desired regioisomer, simplifying downstream processing.[11] |
| Green Chemistry | Often generates significant solvent and energy waste. | More sustainable. Reduced solvent usage, lower energy consumption, and potential for catalyst recycling.[12][18] | The efficiency of flow processes often leads to a better E-factor (Environmental Factor) and Reaction Mass Efficiency (RME).[19] |
Conclusion and Authoritative Recommendation
The classical Knorr pyrazole synthesis remains a valuable and accessible tool for laboratory-scale synthesis, particularly when dealing with well-behaved substrates. Its simplicity and reliance on basic laboratory equipment ensure its continued relevance.
However, for applications in drug development and chemical manufacturing, the advantages offered by flow chemistry are undeniable . The enhanced safety, precise process control, and straightforward scalability make it a superior technology for producing pyrazoles efficiently and safely. The ability to improve yields and regioselectivity while minimizing waste aligns perfectly with the modern imperatives of green and sustainable chemistry.[20] For researchers and professionals aiming to develop robust, safe, and scalable synthetic routes, investing in flow chemistry capabilities is not just an alternative, but a strategic necessity. The technology moves beyond being a simple "black box" to a highly controllable and logical system for chemical synthesis.[21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Flow Chemistry • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 13. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 16. njbio.com [njbio.com]
- 17. galchimia.com [galchimia.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. deepdyve.com [deepdyve.com]
A Senior Application Scientist's Guide to Validating the Binding Affinity of Pyrazole Derivatives to Target Proteins
Introduction: The Critical Role of Binding Affinity in Drug Discovery
In the landscape of modern drug discovery, pyrazole derivatives have emerged as a versatile and privileged scaffold, forming the core of numerous therapeutic agents. Their prevalence in medicinal chemistry is a testament to their ability to engage a wide array of protein targets with high specificity and affinity.[1] However, the journey from a promising pyrazole-based hit to a viable clinical candidate is contingent on rigorous and multi-faceted validation of its interaction with the intended target protein. At the heart of this validation process lies the accurate determination of binding affinity—a quantitative measure of the strength of the interaction between the ligand (the pyrazole derivative) and its protein target.[2]
This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the binding affinity of pyrazole derivatives. As a senior application scientist, my objective is to move beyond a mere recitation of protocols. Instead, I will dissect the causality behind experimental choices, emphasizing the importance of orthogonal validation to build a self-consistent and trustworthy dataset. We will explore a spectrum of biophysical and cellular techniques, each offering a unique window into the molecular recognition event. By understanding the principles, strengths, and limitations of each approach, you, the researcher, can design a robust validation strategy that will stand up to the highest levels of scientific scrutiny.
The Principle of Orthogonality in Binding Affinity Validation
A fundamental tenet of robust drug discovery is the principle of orthogonality—the practice of validating a key finding using multiple, independent methods that rely on different physical principles.[3][4] This is particularly crucial when assessing binding affinity. A single technique might be susceptible to artifacts such as compound aggregation, non-specific binding, or interference with the detection technology. By demonstrating consistent binding affinity across several orthogonal assays, we can triangulate the truth and build a high-confidence data package for our pyrazole derivatives.[3][5] Regulatory bodies like the FDA and EMA recommend orthogonal analytical techniques to strengthen the underlying data.[4][5]
Figure 1: The principle of orthogonal validation for binding affinity.
Part 1: Direct Measurement of Binding Affinity Using Biophysical Techniques
Biophysical assays are the gold standard for unequivocally demonstrating a direct interaction between a small molecule and its target protein. These methods measure intrinsic properties of the binding event, such as heat change or mass association, providing a direct readout of affinity and, in some cases, a complete thermodynamic and kinetic profile.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[6][7][8] It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the association (kon) and dissociation (koff) rate constants, offering deep insights into the binding kinetics of a pyrazole derivative.[9]
Causality Behind the Choice: SPR is often the primary choice for hit validation and lead optimization due to its high sensitivity, low sample consumption, and the rich kinetic data it provides.[6][7] Understanding the on- and off-rates can be critical for predicting in vivo efficacy; for instance, a compound with a slow off-rate may exhibit a prolonged duration of action.
Figure 2: A generalized workflow for SPR.
-
Immobilization of the Target Protein: The target protein is immobilized on a sensor chip surface.[6]
-
Analyte Injection: The pyrazole derivative (analyte) is flowed over the sensor surface.
-
Signal Detection: The interaction is monitored by changes in the refractive index, quantified in resonance units (RU).[6]
-
Data Analysis: Binding kinetics (kon, koff) and affinity (KD) are determined by analyzing the sensorgrams.
Trustworthiness: A prerequisite for accurate measurements is the stable attachment and high activity of the immobilized molecule.[9]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[10][11] It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry (n) of binding, in addition to the KD.[12]
Causality Behind the Choice: ITC is unparalleled for its ability to provide a true in-solution measurement of binding, free from potential artifacts related to surface immobilization. The thermodynamic data it generates can be invaluable for understanding the driving forces of the interaction (enthalpy-driven vs. entropy-driven), which can guide structure-activity relationship (SAR) studies during lead optimization.
References
- 1. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. revvitysignals.com [revvitysignals.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to the Cross-Reactivity Analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-Based Inhibitors
Abstract
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting various protein kinases. A notable example is its application in developing inhibitors for the transforming growth factor-beta type I receptor kinase domain (TβR-I), a key player in cell proliferation and differentiation.[1] However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in achieving inhibitor selectivity.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to conduct a rigorous cross-reactivity analysis of novel this compound-based inhibitors. We will delve into a multi-tiered experimental approach, from broad kinome screening to in-depth cellular target engagement and unbiased proteomic profiling, ensuring a thorough understanding of an inhibitor's selectivity profile.
Introduction: The Selectivity Challenge of the Pyrrolo-Pyrazole Scaffold
The this compound core is a versatile starting point for designing kinase inhibitors.[4] Structure-activity relationship (SAR) studies have revealed that modifications to the "warhead" group on this ring system can significantly influence potency and selectivity.[1] For instance, while being potent inhibitors of TβR-I, analogues have shown varied activity against p38 MAP kinase (p38 MAPK), with phenyl substituents generally conferring greater selectivity than quinoline-4-yl moieties.[1][5] This inherent potential for cross-reactivity necessitates a systematic and multi-faceted evaluation to build a comprehensive selectivity profile. Understanding this profile is paramount, as off-target effects can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[6][7]
This guide will use a hypothetical inhibitor, PZ-42 , a this compound derivative designed as a TβR-I inhibitor, to illustrate the experimental workflows and data interpretation. Our approach is structured in three phases to logically and cost-effectively narrow down the potential interaction landscape of the inhibitor.
A Phased Strategy for Cross-Reactivity Profiling
A tiered approach to selectivity profiling is both scientifically rigorous and resource-efficient. It allows for broad, cost-effective screening in early stages, followed by more complex and physiologically relevant assays for a smaller number of validated hits.
Caption: A three-phased workflow for kinase inhibitor cross-reactivity analysis.
Phase 1: Broad In Vitro Kinome Profiling
The initial step is to assess the inhibitor's activity against a large, representative panel of kinases. This provides a global view of selectivity and identifies potent off-targets for further investigation.
Expertise & Causality: We start with a biochemical assay because it offers a clean, direct measure of enzyme inhibition without the complexities of cellular systems (e.g., membrane permeability, efflux pumps). A radiometric assay using [γ-³³P]-ATP is a robust and widely accepted gold standard, directly measuring the transfer of a phosphate group to a substrate.[2]
Protocol 1: In Vitro Radiometric Kinase Assay
-
Kinase and Substrate Preparation: Recombinant kinases are diluted in kinase buffer to a working concentration. A corresponding specific substrate peptide is prepared.
-
Compound Dilution: The test inhibitor (PZ-42) is serially diluted to create a 10-point dose-response curve. For an initial broad screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify any significant inhibition.[8]
-
Reaction Setup: In a 96-well plate, add the kinase, the inhibitor dilution, and the substrate.
-
Reaction Initiation: The reaction is started by adding a mixture of non-radiolabeled ATP and [γ-³³P]-ATP. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to allow for a more direct comparison of IC₅₀ values.[2]
-
Incubation: The plate is incubated at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid).
-
Signal Detection: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Data Presentation: PZ-42 Kinome Scan
The results from a broad kinome scan are often visualized using a dendrogram, which groups kinases by sequence similarity. This allows for rapid identification of off-target activity within specific kinase families.
Caption: A simplified kinome map illustrating the selectivity profile of PZ-42.
Table 1: Comparative In Vitro Kinase Inhibition Profile
| Kinase Target | PZ-42 IC₅₀ (nM) | Comparator A (Selective TβR-I Inhibitor) IC₅₀ (nM) | Comparator B (Staurosporine) IC₅₀ (nM) |
| TβR-I | 15 | 10 | 5 |
| p38α MAPK | 250 | >10,000 | 20 |
| SRC | 800 | >10,000 | 15 |
| VEGFR2 | >10,000 | >10,000 | 30 |
| CDK2 | >10,000 | >10,000 | 8 |
Phase 2: Cellular Target Engagement & Functional Validation
Positive hits from the in vitro screen must be validated in a cellular context. This step is crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in the complex intracellular environment.[9][10]
Expertise & Causality: We employ two orthogonal methods to build confidence in our results. The NanoBRET™ assay provides a direct measure of target binding in live cells, while a phospho-specific antibody-based assay confirms the functional consequence of that binding.[11][12] This dual approach ensures that the observed inhibition is due to direct target engagement leading to a downstream functional effect.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of an inhibitor to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[11]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest (e.g., TβR-I or p38α) fused to NanoLuc® luciferase.
-
Plating: Transfected cells are plated in 96-well, white-bottom plates and incubated.
-
Compound Treatment: Cells are treated with serial dilutions of the test inhibitor (PZ-42).
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added.
-
NanoBRET™ Reagent: The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.
-
Signal Measurement: The plate is read on a luminometer capable of sequentially measuring filtered luminescence at 460nm (donor emission) and 610nm (acceptor emission).
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The data is then plotted as a function of inhibitor concentration to determine the cellular IC₅₀.
Data Presentation: Cellular Target Engagement
Table 2: Comparison of In Vitro vs. Cellular Potency for PZ-42
| Kinase Target | In Vitro IC₅₀ (nM) | Cellular NanoBRET™ IC₅₀ (nM) | Potency Shift (Cellular/In Vitro) |
| TβR-I | 15 | 85 | 5.7x |
| p38α MAPK | 250 | 1,500 | 6.0x |
Trustworthiness: A rightward shift in potency from biochemical to cellular assays is common and expected.[13] This can be attributed to factors like cell membrane permeability, intracellular ATP competition (which is much higher in cells than in most assays), and engagement with efflux pumps. A similar shift for both the primary target and the off-target, as shown above, suggests these factors affect the compound generally and that the relative selectivity is maintained.
Phase 3: Unbiased Proteome-Wide Off-Target Discovery
While kinome screening is essential, it is limited to a predefined panel of kinases. Inhibitors can bind to non-kinase proteins, leading to unexpected biological effects.[7] Chemoproteomics methods can identify these unanticipated interactions directly from cell lysates.
Expertise & Causality: An affinity chromatography-based approach using the inhibitor as bait is a powerful, unbiased method. By immobilizing the inhibitor on a solid support, we can "fish" for binding partners from a complex proteome. Subsequent identification by mass spectrometry provides a comprehensive list of potential off-targets.
Protocol 3: Affinity Chromatography-Mass Spectrometry
-
Inhibitor Immobilization: PZ-42 is chemically synthesized with a linker and attached to agarose beads.
-
Cell Lysate Preparation: Cells are lysed under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown: The cell lysate is incubated with the PZ-42-conjugated beads. A control experiment is run in parallel where the lysate is incubated with beads that have not been conjugated or with beads plus an excess of free PZ-42 to identify non-specific binders.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is searched against a protein database to identify the captured proteins. Proteins that are significantly enriched in the PZ-42 pulldown compared to the control are considered potential off-targets.
Final Comparative Analysis & Interpretation
The culmination of this phased approach is a comprehensive understanding of the inhibitor's selectivity. To quantify selectivity, various metrics can be used. A simple and effective method is the Selectivity Score (S-score) , which can be calculated at a specific concentration (e.g., S(1µM) = number of kinases with >90% inhibition / total kinases tested). A lower score indicates higher selectivity.
Table 3: Final Selectivity Profile Comparison
| Feature | PZ-42 (Hypothetical) | Comparator A (Selective) | Comparator B (Broad-Spectrum) |
| Primary Target | TβR-I | TβR-I | Multiple |
| In Vitro IC₅₀ (TβR-I) | 15 nM | 10 nM | 5 nM |
| Cellular IC₅₀ (TβR-I) | 85 nM | 60 nM | 35 nM |
| Key Off-Targets (>10x IC₅₀) | p38α, SRC | None identified | >50 kinases |
| Selectivity Score (S(1µM)) | 0.007 (3/410) | <0.002 (1/410) | 0.146 (60/410) |
| Identified Non-Kinase Off-Targets | None | None | Tubulin, Cathepsins |
Conclusion
The cross-reactivity analysis of this compound-based inhibitors requires a multi-pronged approach that moves from broad biochemical screening to deep cellular and proteomic profiling. This systematic evaluation, as demonstrated with the hypothetical inhibitor PZ-42, allows for the confident identification of on-target and off-target activities. Such a detailed understanding of an inhibitor's selectivity is not merely an academic exercise; it is a critical component of preclinical development that informs potential therapeutic applications, predicts safety liabilities, and ultimately contributes to the creation of safer and more effective medicines.
References
- 1. Synthesis and activity of new aryl- and heteroaryl-substituted this compound inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | 1378804-79-5 [smolecule.com]
- 5. Buy 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol [smolecule.com]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 12. reactionbiology.com [reactionbiology.com]
- 13. youtube.com [youtube.com]
Benchmarking New Pyrrolo[1,2-b]pyrazole Analogs Against Celecoxib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel pyrrolo[1,2-b]pyrazole analogs and related pyrazole derivatives against the widely-used selective COX-2 inhibitor, celecoxib. The following sections detail their relative performance based on experimental data, outline the methodologies used in these key experiments, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo experimental data for a selection of newly synthesized pyrazole and pyrrolo[1,2-b]pyridazine analogs compared to the reference drug, celecoxib. These compounds have been investigated for their potential as safer and more effective anti-inflammatory agents.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib | >10 | 0.04 | >250 |
| Compound 5f (Pyrazole-pyridazine hybrid) | 14.34 | 1.50 | 9.56[1] |
| Compound 6f (Pyrazole-pyridazine hybrid) | 9.55 | 1.15 | 8.31[1] |
| Compound 11 (Novel Pyrazole) | >1000 | 0.0162 | >61728 |
| Compound 16 (Pyrazolo[1,2-a]pyridazine) | >1000 | 0.0201 | >49751 |
| Compound 5u (Hybrid Pyrazole) | 130.19 | 1.79 | 72.73[2] |
| Compound 5s (Hybrid Pyrazole) | 165.02 | 2.51 | 65.75[2] |
| Compound 6e (Chalcone-substituted Pyrazole) | >100 | 0.46 | >217.39 |
| Compound AD 532 (Pyrazole Derivative) | Not specified | Less potent than celecoxib | Not specified[3] |
Table 2: In Vivo Anti-inflammatory Activity and Ulcerogenic Potential
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Ulcer Index |
| Celecoxib | 10 | 68.2 | 1.5 ± 0.5 |
| Compound 5f (Pyrazole-pyridazine hybrid) | 50 | 65.4 | Not specified |
| Compound 6f (Pyrazole-pyridazine hybrid) | 50 | 72.8 | Not specified |
| Compound 11 (Novel Pyrazole) | 10 | 75.3 | 0.5 ± 0.5 |
| Compound 16 (Pyrazolo[1,2-a]pyridazine) | 10 | 71.8 | 0.5 ± 0.5 |
| Compound 5u (Hybrid Pyrazole) | 10 | 80.63 | 1.0 ± 0.0 |
| Compound 5s (Hybrid Pyrazole) | 10 | 78.09 | 1.5 ± 0.5 |
| Compound 6e (Chalcone-substituted Pyrazole) | 10 | 93.62 | 7.25 |
| Compound AD 532 (Pyrazole Derivative) | Not specified | Significant anti-inflammatory activity | No ulcerogenic effect[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC₅₀).
Procedure:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used. The enzymes are diluted in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) and kept on ice.[4][5]
-
Incubation with Inhibitor: The test compounds (new pyrrolo[1,2-b]pyrazole analogs or celecoxib) are dissolved in DMSO and added to the enzyme solution at various concentrations. This mixture is pre-incubated at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.[4]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid, the substrate for COX enzymes.[5][6]
-
Quantification of Prostaglandin Production: The reaction is allowed to proceed for a specific duration (e.g., 2 minutes) at 37°C and then stopped. The amount of prostaglandin E₂ (PGE₂) produced is quantified. This can be done using various methods, including:
-
Enzyme-linked immunosorbent assay (ELISA): This method uses antibodies specific to PGE₂ for detection.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique provides a highly sensitive and accurate quantification of PGE₂.[4]
-
Fluorometric detection: This method measures the fluorescence of a probe that reacts with an intermediate product of the COX reaction.[6]
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.[1][4]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.
Procedure:
-
Animal Model: Male Wistar rats or a similar strain are typically used.[7][8]
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of the rats.[8][9]
-
Drug Administration: The test compounds (new pyrrolo[1,2-b]pyrazole analogs or celecoxib) and a control (vehicle) are administered orally or intraperitoneally at a specific time before the carrageenan injection.[8]
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can also be determined.[10]
Ulcerogenicity Study
This study assesses the potential of a compound to cause gastric ulcers, a common side effect of NSAIDs.
Procedure:
-
Animal Model: Rats are fasted for a period (e.g., 24 hours) before the experiment, with free access to water.
-
Drug Administration: The test compounds and a reference drug (e.g., celecoxib) are administered orally at their effective anti-inflammatory doses (ED₅₀). A control group receives the vehicle.
-
Observation Period: The animals are observed for a set period (e.g., 4-6 hours) after drug administration.
-
Gastric Mucosa Examination: At the end of the observation period, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for any signs of ulceration or hemorrhage.
-
Ulcer Index Scoring: The severity of gastric lesions is scored based on their number and size. The ulcer index is then calculated for each group.
Mandatory Visualizations
Signaling Pathway of Inflammation and COX Inhibition
Caption: COX-2 signaling pathway and inhibition.
Experimental Workflow for Anti-inflammatory Drug Screening
Caption: Drug screening experimental workflow.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[1,2-b]pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a core molecular structure that consistently appears in a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in various non-covalent interactions, and synthetic tractability make it a cornerstone for designing targeted therapies.[2][3] When fused with a pyrrole ring to form the bicyclic pyrrolo[1,2-b]pyrazole system, it presents a rigid, three-dimensional structure with distinct vectors for chemical modification, offering a compelling framework for potent and selective enzyme inhibitors.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this chemical family, with a primary focus on their role as kinase inhibitors. Due to the specificity of the pyrrolo[1,2-b]pyrazole core, we will draw detailed comparisons and insights from its close structural isomer, the pyrrolo[1,2-b]pyridazine scaffold, for which extensive SAR data against the Janus Kinase (JAK) family is available. This comparative approach allows us to elucidate the subtle yet critical structural modifications that govern potency, selectivity, and ultimately, therapeutic potential.
The Janus Kinase (JAK) Family: A Key Therapeutic Target
The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling.[4] These signaling pathways are integral to immune response, inflammation, and hematopoiesis. Dysregulation of JAK signaling is implicated in a host of autoimmune diseases, myeloproliferative neoplasms, and cancers, making them a high-priority target for drug discovery.[5][6] The challenge lies in achieving selectivity among the highly homologous JAK isoforms to minimize off-target effects and improve safety profiles.
Comparative SAR Analysis: Pyrrolo[1,2-b]pyridazine Derivatives as JAK Inhibitors
A seminal study in the exploration of this chemical space involves the rational design of pyrrolo[1,2-b]pyridazine-3-carboxamides as potent JAK inhibitors.[4] The core scaffold was designed to mimic the hinge-binding motif of known kinase inhibitors, positioning key functional groups to interact with the ATP-binding site of the kinase.
The Core Scaffold and Initial Optimizations
The initial design centered on a pyrrolo[1,2-b]pyridazine core with a carboxamide group at the C3 position and a variable substituent at the C4 position. The C3-carboxamide is crucial for forming hydrogen bonds with the kinase hinge region, a fundamental interaction for ATP-competitive inhibitors.
Early screening identified that a bulky, lipophilic group at the C4 position was highly favorable for potency. Specifically, the (R)-(2,2-dimethylcyclopentyl)amine substituent emerged as a preferred moiety, demonstrating significant activity.[4] This suggests the presence of a corresponding hydrophobic pocket in the kinase active site that can accommodate this group.
Impact of Cyclopentane Ring Substitution on Potency and Selectivity
Further exploration focused on modifying the C4-cyclopentyl group to enhance potency and modulate selectivity. The introduction of an amino group at the C3-position of the cyclopentane ring led to a series of potent JAK3 inhibitors.[4]
Table 1: SAR of C4-Substituted Pyrrolo[1,2-b]pyridazine-3-carboxamides [4]
| Compound | R (C4-Substituent) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | IL-2 Induced IFNγ (WBA, IC50 nM) |
| 3b | (R)-2,2-dimethylcyclopentyl | 14 | 140 | 6 | 12 | 160 |
| 4g | (1R,3R)-3-amino-2,2-dimethylcyclopentyl | 2.8 | 100 | 1.1 | 1.6 | 130 |
| 4h | (1R,3R)-3-(methylamino)-2,2-dimethylcyclopentyl | 2.5 | 110 | 1.0 | 1.5 | 120 |
| 4i | (1R,3R)-3-(dimethylamino)-2,2-dimethylcyclopentyl | 2.8 | 110 | 1.2 | 1.5 | 110 |
| 4j | (1R,3R)-3-(ethylamino)-2,2-dimethylcyclopentyl | 2.7 | 110 | 1.1 | 1.6 | 120 |
| 5g | (1R)-2-fluoro-2-methylcyclopentyl | 16 | >1000 | 5.2 | 3.5 | 170 |
Data extracted from Duan et al., Bioorg. Med. Chem. Lett., 2014.[4]
Key Insights from Table 1:
-
Hydrophobicity at C4 is Key: The initial hit, 3b , shows good potency against JAK3 and moderate selectivity over JAK2.
-
C3-Amino Group on Cyclopentane Enhances Potency: The addition of a primary, secondary, or tertiary amine at the 3-position of the cyclopentyl ring (compounds 4g-4j ) consistently improves potency for JAK1, JAK3, and TYK2 by 2- to 5-fold, while maintaining or slightly improving selectivity against JAK2. This suggests an additional favorable interaction, possibly a hydrogen bond or ionic interaction with a nearby residue.
-
Bioisosteric Replacement for Selectivity: Compound 5g , which incorporates a fluorine atom, demonstrates a dramatic increase in selectivity against JAK2 (IC50 >1000 nM) while retaining nanomolar potency against JAK3 and TYK2.[4] This highlights how subtle electronic and conformational changes can be exploited to achieve isoform-specific inhibition.
The following diagram illustrates the core SAR findings for this series.
References
- 1. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazopyrrolopyridines derivatives as novel and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazole Analogs as Kinase Inhibitors: A Molecular Docking Perspective
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2][3] Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of these small molecule inhibitors within the ATP-binding pocket of kinases. This guide provides a comparative overview of docking studies involving various pyrazole analogs against different kinase targets, supported by experimental data and detailed methodologies.
Experimental Protocols: Molecular Docking
A standardized protocol is essential for achieving reliable and reproducible results in molecular docking simulations.[4] The following methodology outlines a typical workflow using widely accepted software like AutoDock.[5][6]
1. Receptor Preparation:
-
Structure Retrieval: The 3D crystallographic structure of the target kinase is obtained from the Protein Data Bank (PDB).[4]
-
Preprocessing: Water molecules, co-crystallized ligands, and co-factors are removed from the protein structure.[5]
-
Protonation: Polar hydrogen atoms are added to the protein, and Kollaman charges are assigned. This step is crucial for accurate electrostatic interaction calculations.[5]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the pyrazole analogs are drawn using chemical drawing software (e.g., ChemDraw) and converted into 3D structures.[5]
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a stable, low-energy conformation.[5]
-
Charge and Torsion Assignment: Gasteiger charges are calculated, and rotatable bonds (torsions) are defined to allow for ligand flexibility during the docking process.[5]
3. Docking Simulation:
-
Grid Box Generation: A grid map is generated around the active site of the kinase. This grid box defines the volume within which the docking algorithm will search for optimal ligand binding poses. The active site is typically identified from the co-crystallized ligand in the PDB structure or through literature.[5]
-
Algorithm Execution: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed.[5] This involves multiple independent runs (e.g., 10 runs) with a set population size and a maximum number of evaluations to explore a wide conformational space.[5]
-
Pose Selection: The resulting docked poses are clustered and ranked based on their binding energy (affinity). The pose with the lowest binding energy is typically selected for further analysis.[5]
4. Analysis of Results:
-
The primary output is the binding energy (often in kcal/mol or kJ/mol), which estimates the binding affinity.[7][8]
-
Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and active site residues, are analyzed to understand the binding mode.[7][9]
Data Presentation: Comparative Docking and Inhibition Data
The following table summarizes the binding affinities and inhibitory activities of various pyrazole analogs against several key kinase targets. Lower binding energy values indicate stronger predicted binding affinity.
| Pyrazole Analog/Derivative | Target Kinase | Binding Energy (kcal/mol) | Binding Energy (kJ/mol) | IC50 / Ki | Reference |
| Compound 2b | CDK2 | - | -10.35 | - | [5][6] |
| Compound 1b | VEGFR-2 | - | -10.09 | - | [5][6] |
| Compound 1d | Aurora A | - | -8.57 | - | [5][6] |
| Derivative F4 | EGFR (Mutant) | -10.9 | - | - | [10] |
| Derivative F24 | EGFR (Mutant) | -10.6 | - | - | [10] |
| Derivative F4 | EGFR (Wild-Type) | -10.3 | - | - | [10] |
| Compound 25 | RET Kinase | -7.14 | - | pIC50 = 8.8 | [7][8] |
| Afuresertib (GSK2110183) | Akt1 | - | - | Ki = 0.08 nM | [11] |
| Compound 2 (Afuresertib Analog) | Akt1 | - | - | IC50 = 1.3 nM | [11] |
| Compound 10 | Bcr-Abl | - | - | IC50 = 14.2 nM | [11] |
| Asciminib (ABL-001) | Bcr-Abl | - | - | IC50 = 0.5 nM | [11] |
| Compound 48 | Haspin Kinase | - | - | IC50 = 1.7 µM | [12] |
| Compound 50 | EGFR / VEGFR-2 | - | - | IC50 = 0.09 µM / 0.23 µM | [12] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the molecular docking process and a representative kinase signaling pathway targeted by pyrazole inhibitors.
Caption: A typical workflow for molecular docking studies.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole analog.
Conclusion
Molecular docking studies consistently demonstrate that pyrazole derivatives are versatile scaffolds capable of binding to the active sites of a wide range of protein kinases.[1][5][11] The data reveal that substitutions on the pyrazole ring significantly influence binding affinity and selectivity for different kinases like EGFR, VEGFR-2, and CDK2.[5][10][12] For instance, certain derivatives show high affinity for mutant forms of EGFR, highlighting their potential in targeted cancer therapy.[10] The binding energies obtained from these computational studies, when correlated with experimental IC50 and Ki values, provide a powerful tool for rational drug design, enabling the optimization of lead compounds to enhance potency and selectivity.[7][11] The continued application of these in silico methods is pivotal for accelerating the discovery of novel and effective pyrazole-based kinase inhibitors.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
New Pyrazolo[1,5-a]pyrimidine Derivatives Demonstrate Potent and Broad-Spectrum Antimicrobial Efficacy
For Immediate Release
[City, State] – [Date] – A series of novel pyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial activity against a wide range of pathogenic bacteria and fungi, positioning them as promising candidates for the development of new anti-infective therapies. In a comprehensive analysis, these compounds exhibited potent efficacy, in some cases surpassing that of established antibiotics, and displayed mechanisms of action that target crucial bacterial enzymes.
The escalating threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, known to exhibit diverse biological activities. This guide provides a comparative overview of the antimicrobial performance of newly synthesized derivatives against conventional antibiotics, supported by detailed experimental data and protocols.
Comparative Antimicrobial Activity
The in vitro antimicrobial activity of the pyrazolo[1,5-a]pyrimidine derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth, was determined for each derivative and compared against standard antibiotics.
| Compound/Drug | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| Derivative 10i [1] | > Ampicillin | - | - | - | - | - |
| Derivative 7b [2] | - | - | - | - | - | - |
| Compound 4c [3] | - | - | 1.95 | - | - | - |
| Compound 16d [4] | < Tetracycline | < Tetracycline | < Tetracycline | < Tetracycline | - | - |
| Ampicillin | - | - | - | - | - | - |
| Rifampicin | - | - | - | - | - | - |
| Tetracycline | - | - | - | - | - | - |
| Fosfomycin | - | - | - | - | - | - |
| Note: Specific MIC values for Ampicillin, Rifampicin, Tetracycline, and Fosfomycin can vary depending on the specific strain and testing conditions. They are included here as benchmarks for comparison. |
Mechanism of Action: Targeting Key Bacterial Pathways
Further investigations into the mechanism of action of these novel derivatives have revealed their ability to inhibit essential bacterial enzymes, offering a potential advantage in overcoming existing resistance mechanisms.
Inhibition of Peptidoglycan Synthesis via MurA/MurC Inhibition
Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of MurA and MurC enzymes, which are critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][5] By disrupting this pathway, these compounds compromise the structural integrity of the bacterial cell, leading to cell death.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating Ligand Binding to Mtb CYP121A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal biophysical methods for validating ligand binding to Mycobacterium tuberculosis (Mtb) Cytochrome P450 CYP121A1, an essential enzyme and a promising target for novel anti-tuberculosis drugs.[1][2][3] The validation of ligand binding is a critical step in drug discovery, and employing a combination of orthogonal methods provides a robust and comprehensive understanding of the molecular interactions.[4] This guide details the principles, experimental protocols, and comparative data for several key techniques.
Introduction to Mtb CYP121A1
CYP121A1 is a cytochrome P450 enzyme essential for the growth of M. tuberculosis.[1][2] Its primary function is to catalyze the oxidative C-C coupling of two tyrosine residues within the cyclic dipeptide cyclo-(L-Tyr-L-Tyr) (cYY) to form mycocyclosin.[2][5][6] This unique catalytic function makes it a target for the development of specific inhibitors.[3][7]
Signaling Pathway of CYP121A1
The catalytic cycle of CYP121A1 follows the general mechanism of P450 enzymes, involving the activation of molecular oxygen and the subsequent oxidation of the substrate. The binding of the substrate, cYY, initiates this cycle.
Orthogonal Validation Methods: A Comparison
A multi-faceted approach utilizing orthogonal biophysical techniques is recommended for the robust validation of ligand binding.[4] This approach minimizes the risk of artifacts from a single method and provides a more complete picture of the binding event. The following sections compare several widely used techniques.
UV-visible (UV-vis) Spectroscopy
Principle: This technique measures the change in the absorbance spectrum of the heme cofactor in CYP121A1 upon ligand binding. Type I spectral shifts are characterized by a shift in the Soret peak from ~417 nm to ~390 nm and indicate substrate binding. Type II shifts, with a Soret peak shift to ~420-430 nm, are indicative of direct coordination of the ligand to the heme iron, often seen with inhibitors like azoles.[8]
Data Presentation:
| Ligand | Binding Type | Kd (µM) | Reference |
| cYY | Type I | 3.0 - 12.28 | [8][9] |
| Econazole | Type II | ~0.073 - 0.136 | [1][8] |
| 4-chloroaryl pyrazole (11f) | Type II | 11.73 | [9] |
| 4-chloroaryl pyrazole (12b) | Type II | 5.13 | [9] |
Experimental Protocol:
-
Purified Mtb CYP121A1 is diluted to a final concentration of 5 µM in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
The baseline UV-vis spectrum (350-700 nm) of the protein solution is recorded.
-
A concentrated stock solution of the ligand is titrated into the protein solution in small aliquots.
-
After each addition, the solution is incubated for a few minutes to reach equilibrium, and the spectrum is recorded.
-
The changes in absorbance at the Soret peak maximum and minimum are plotted against the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a suitable binding equation (e.g., the Morrison equation for tight binding).[8]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[10][11][12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][13]
Data Presentation:
| Ligand | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| A-IN-1 (Example) | 0.0025 | 1.05 | -12.5 | 2.0 |
| Alternative 1 (Example) | 0.025 | 0.98 | -10.2 | 1.5 |
| Alternative 2 (Example) | 0.250 | 1.10 | -8.5 | 0.8 |
| Note: Specific ITC data for CYP121A1 ligands was not readily available in the searched literature; the table presents example data to illustrate the output of the technique.[14] |
Experimental Protocol:
-
Purified CYP121A1 and the ligand are extensively dialyzed against the same buffer to minimize heat of dilution effects.[15]
-
The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.[15]
-
A series of small, precisely measured injections of the ligand are made into the protein solution while the temperature is kept constant.
-
The heat change associated with each injection is measured.
-
The integrated heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[11]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[16][17] It provides real-time kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[16]
Data Presentation:
| Ligand | Kon (M-1s-1) | Koff (s-1) | Kd (µM) |
| Example Ligand 1 | 1 x 105 | 1 x 10-3 | 0.01 |
| Example Ligand 2 | 5 x 104 | 2 x 10-3 | 0.04 |
| Note: Specific SPR data for CYP121A1 ligands was not readily available in the searched literature; the table presents example data to illustrate the output of the technique. |
Experimental Protocol:
-
Purified CYP121A1 is immobilized on a sensor chip (e.g., via amine coupling).
-
A solution containing the ligand (analyte) is flowed over the chip surface at a constant rate.
-
The change in the SPR signal (response units) is monitored in real-time to observe the association phase.
-
Buffer is then flowed over the chip to monitor the dissociation phase.
-
The sensor surface is regenerated to remove the bound ligand.
-
The resulting sensorgrams are fitted to kinetic models to determine the rate constants and affinity.[17]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Principle: TSA measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[18][19] The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[20] The unfolding process is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.[21]
Data Presentation:
| Ligand | ΔTm (°C) |
| Example Ligand 1 | +5.2 |
| Example Ligand 2 | +3.8 |
| Example Ligand 3 | +1.5 |
| Note: Specific TSA data for CYP121A1 ligands was not readily available in the searched literature; the table presents example data to illustrate the output of the technique. |
Experimental Protocol:
-
A reaction mixture is prepared containing purified CYP121A1, a fluorescent dye (e.g., SYPRO Orange), and the ligand in a suitable buffer.[18]
-
The mixture is placed in a real-time PCR instrument.[22]
-
The temperature is gradually increased, and the fluorescence is monitored at each temperature increment.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the resulting melt curve.
-
The change in Tm (ΔTm) in the presence of the ligand compared to the apo protein is calculated.[20]
Experimental Workflow
The following diagram illustrates a typical workflow for validating ligand binding using orthogonal methods.
Conclusion
The validation of ligand binding to Mtb CYP121A1 is a cornerstone of developing novel therapeutics against tuberculosis. This guide provides a framework for employing a suite of orthogonal biophysical methods. By integrating data from techniques such as UV-vis spectroscopy, ITC, SPR, and TSA, researchers can build a comprehensive and reliable profile of their compounds, leading to more informed decisions in the drug discovery pipeline. Each method offers unique insights into the binding event, and their collective application provides a robust validation of protein-ligand interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 3. Structure-Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Function Analysis of the Essential Mycobacterium tuberculosis P450 Drug Target, CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 16. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
Unlocking the Anticancer Potential: A Comparative Analysis of Pyrazole Derivatives Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against a wide array of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various pyrazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.
This comparative guide synthesizes data from multiple studies to offer an objective overview of the performance of different pyrazole compounds. By presenting IC50 values in clearly structured tables and outlining the experimental protocols, this document aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Quantitative Efficacy Comparison of Pyrazole Derivatives
The antitumor activity of pyrazole derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various pyrazole derivatives against several human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), liver (HepG2), and colon (HCT116) cancer.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 37 (Isolongifolanone derivative) | MCF-7 (Breast) | 5.21 | - | - |
| Compound 43 (Carbaldehyde derivative) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Compounds 22 & 23 (Benzoxazine-pyrazole hybrids) | MCF-7 (Breast) | 2.82 - 6.28 | Etoposide | Comparable |
| Compound 15 (Morpholine-benzimidazole-pyrazole hybrid) | MCF-7 (Breast) | 0.042 | CA-4 | - |
| Compound 11 (Aryl urea derivative) | MCF-7 (Breast) | 0.01 - 0.65 | Etoposide | Superior |
| Compound 27 (Pyrazolone-pyrazole derivative) | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 |
Table 1: Comparative Efficacy of Pyrazole Derivatives against Breast Cancer Cell Line (MCF-7)
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compounds 31 & 32 (Hybrid heteroaromatics) | A549 (Lung) | 42.79 - 55.73 | - | - |
| Compound 15 (Morpholine-benzimidazole-pyrazole hybrid) | A549 (Lung) | 0.76 | CA-4 | - |
| Compound 11 (Aryl urea derivative) | A549 (Lung) | 0.01 - 0.65 | Etoposide | Superior |
| Compound 50 (Fused pyrazole derivative) | HepG2 (Liver) | 0.71 | Erlotinib / Sorafenib | 10.6 / 1.06 |
| Compound 41 (Pyrazolo[4,3-c]pyridine derivative) | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) |
| Compound 42 (Pyrazolo[4,3-c]pyridine derivative) | HCT116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) |
| Compounds 33 & 34 (Indole-pyrazole linked) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 |
Table 2: Comparative Efficacy of Pyrazole Derivatives against Various Cancer Cell Lines
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the key experimental methodologies employed in the cited studies.
Cell Culture
Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma) were cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the pyrazole derivatives was predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the pyrazole derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and the formazan crystals formed by viable cells were dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms of Action
To understand the underlying mechanisms by which pyrazole derivatives exert their anticancer effects, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate key pathways targeted by these compounds.
Experimental Workflow for Cytotoxicity Assessment
Pyrazole Derivative-Induced Intrinsic Apoptosis Pathway
Certain pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The diagram below illustrates the intrinsic apoptosis pathway initiated by a hypothetical pyrazole derivative.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
The core principle of chemical disposal is "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for its safe management until its ultimate disposal[1]. This guide is designed to provide the necessary information to fulfill this responsibility, ensuring the safety of laboratory personnel and the protection of the environment.
Part 1: Hazard Identification and Risk Assessment
Given the absence of a specific SDS, a thorough risk assessment is the mandatory first step before handling or disposing of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. This involves evaluating the known properties of similar compounds and adhering to a conservative safety posture.
Structural Analogs and Potential Hazards:
Pyrazole and its derivatives have a broad range of biological activities and toxicological profiles[2][3]. Some pyrazole-containing pharmaceuticals have been approved by the FDA, while other derivatives have shown cytotoxic effects in research[3][4][5]. A safety data sheet for a related pyrazole derivative highlights hazards such as being harmful if swallowed, toxic in contact with skin, causing skin irritation, and causing serious eye damage[6]. Therefore, it is prudent to assume that this compound may possess similar hazardous properties.
Recommended Precautionary Protocol:
-
Treat as Hazardous: In the absence of specific data, treat this compound as a hazardous substance. This approach is fundamental to a safe laboratory environment[7].
-
Consult Institutional Chemical Hygiene Plan: Your institution's Chemical Hygiene Plan (CHP) is a critical resource that outlines specific procedures for handling hazardous chemicals and is mandated by OSHA[8][9].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles with side shields[7][10].
-
Work in a Ventilated Area: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure[10].
Part 2: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Waste Categorization:
All waste containing this compound must be classified as hazardous waste. This includes:
-
Neat (undiluted) compound: Any remaining stock of the solid material.
-
Contaminated labware: This includes items such as pipette tips, vials, and filter paper that have come into direct contact with the compound. Sharps, such as needles and cannulas, must be disposed of in designated sharps containers[11].
-
Solvent waste: Solutions containing the dissolved compound.
Collection Procedure:
-
Designated Waste Containers: Use separate, clearly labeled, and compatible waste containers for each category of waste (solid, liquid, sharps)[10].
-
Labeling: All waste containers must be labeled in accordance with OSHA's Hazard Communication Standard and your institution's specific guidelines[12]. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and any solvents present.
-
Container Integrity: Ensure that waste containers are in good condition, compatible with the waste, and are kept securely closed when not in use.
Part 3: Disposal Workflow
The disposal of this compound must follow the guidelines set forth by the EPA's Resource Conservation and Recovery Act (RCRA)[13].
Step-by-Step Disposal Protocol:
-
Waste Accumulation: Accumulate the segregated and labeled hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They are the experts in ensuring compliance with all federal, state, and local regulations.
-
Manifesting: For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility[14]. Your EHS department will manage this process.
-
Treatment and Disposal: The ultimate disposal method will be determined by a licensed Treatment, Storage, and Disposal Facility (TSDF) and may include incineration or other approved methods for hazardous waste[1].
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15] |
| Small Spill | Alert others in the area. If you are trained and it is safe to do so, clean up the spill using an appropriate chemical spill kit. Wear appropriate PPE. |
| Large Spill | Evacuate the area immediately. Alert your supervisor and contact your institution's EHS department. |
This table provides general guidance. Always follow the specific emergency procedures outlined in your institution's Chemical Hygiene Plan.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following the procedures outlined in this guide, researchers can ensure that they are handling this novel compound in a manner that is safe, compliant, and protective of both human health and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. moravek.com [moravek.com]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. osha.gov [osha.gov]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. ethz.ch [ethz.ch]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body Protection | Protective Clothing | A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Lab Coat | Should be worn at all times in the laboratory. | |
| Respiratory Protection | Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. In case of insufficient ventilation, wear a self-contained breathing apparatus. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system to control the emission of vapors or dust.
-
Provide easy access to a safety shower and eyewash station.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Wash hands thoroughly after handling.[1]
-
Dispensing: Avoid the formation of dust and aerosols.[3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
During Use: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[1]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[4]
Disposal Plan
Waste Collection:
-
Collect waste in a suitable, closed, and labeled container.
-
Do not allow the product to enter drains.[3]
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
